molecular formula C20H21NO5 B1212717 Papaverinol CAS No. 482-76-8

Papaverinol

Katalognummer: B1212717
CAS-Nummer: 482-76-8
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: JJZIJKXUHDFVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Papaverinol is a benzylisoquinoline alkaloid metabolite originating from the microbial biotransformation of Papaverine . This compound is of significant interest in pharmacological research, particularly in the study of metabolic diseases. Recent in silico screening data suggests that this compound and its derivatives exhibit promising biological activity, showing enhanced binding interactions with key metabolic enzymes compared to its parent compound . Specifically, research indicates potential for inhibiting protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (PL) . These interactions point to its potential research value in exploring novel therapeutic pathways for type 2 diabetes and obesity, as inhibition of these enzymes can help regulate blood glucose and reduce fat absorption . The molecular docking and ADMET profile of this compound-N-Oxide, a further metabolite, have shown inhibition of α-glucosidase and lipase enzymes that is comparable to known therapeutic agents acarbose and orlistat, highlighting the research value of this metabolic pathway . Researchers utilize this compound as a key intermediate to study the bioconversion of natural heterocyclic compounds and to investigate its mechanism of action in these metabolic processes. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIJKXUHDFVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964029
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-76-8
Record name α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papaverinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Papaverinol: A Technical Guide to Its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverinol is a benzylisoquinoline alkaloid and a derivative of papaverine, a compound naturally occurring in the opium poppy (Papaver somniferum). While papaverine has been extensively studied for its vasodilatory and antispasmodic properties, this compound has emerged as a compound of interest due to its potential pharmacological activities. The structural modifications differentiating it from papaverine underscore the importance of detailed characterization for understanding its biological effects and potential applications in drug development. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, focusing on spectroscopic methodologies and experimental protocols.

Structure Elucidation

The elucidation of this compound's structure, with the molecular formula C₂₀H₂₁NO₅, relies on a combination of spectroscopic techniques and chemical reasoning. The logical workflow for determining its structure is outlined below.

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Molecular Formula Determination Molecular Formula Determination Mass Spectrometry (MS) Mass Spectrometry (MS) Molecular Formula Determination->Mass Spectrometry (MS) Provides molecular weight Functional Group Analysis (IR) Functional Group Analysis (IR) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Functional Group Analysis (IR)->NMR Spectroscopy (1H, 13C, 2D) Identifies key functional groups Fragmentation Analysis (MS/MS) Fragmentation Analysis (MS/MS) Mass Spectrometry (MS)->Fragmentation Analysis (MS/MS) Reveals structural fragments Correlation Spectroscopy (COSY, HSQC, HMBC) Correlation Spectroscopy (COSY, HSQC, HMBC) NMR Spectroscopy (1H, 13C, 2D)->Correlation Spectroscopy (COSY, HSQC, HMBC) Establishes connectivity Final Structure Proposal Final Structure Proposal Fragmentation Analysis (MS/MS)->Final Structure Proposal Correlation Spectroscopy (COSY, HSQC, HMBC)->Final Structure Proposal

Caption: Logical workflow for the structure elucidation of this compound.

The IUPAC name for this compound is (6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol. Its structure is characterized by an isoquinoline core and a substituted benzyl alcohol moiety.

Caption: Chemical structure of this compound with key functional groups.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the unequivocal identification and characterization of this compound. The following sections detail the expected data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Parameter Value
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.14 g/mol
Ionization ModeElectrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 356.15
Major Fragment Ions (m/z) Proposed Structure/Fragment
338[M+H - H₂O]⁺
202[C₁₂H₁₂NO₂]⁺ (Dimethoxyisoquinoline fragment)
154[C₈H₁₀O₃]⁺ (Dimethoxybenzyl fragment)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Isoquinoline)7.0 - 8.5m-
Aromatic-H (Benzyl)6.8 - 7.5m-
CH-OH~ 6.0s-
OCH₃3.8 - 4.0s-
OHVariablebr s-

¹³C NMR Spectral Data

Carbon Expected Chemical Shift (δ, ppm)
C=N~ 160
Aromatic C-O145 - 155
Aromatic C-H / C-C100 - 140
CH-OH~ 70
OCH₃55 - 60
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the this compound molecule.

Wave Number (cm⁻¹) Functional Group Vibration
3400 - 3200O-HStretching
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-H (in OCH₃)Stretching
1620 - 1580C=N (Isoquinoline)Stretching
1600, 1500, 1450Aromatic C=CStretching
1250 - 1000C-O (Ether and Alcohol)Stretching

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoquinoline alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for full structure elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI+).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) or for direct infusion.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol (with 0.1% formic acid).

    • Mass Spectrometry:

      • Acquire data in positive ion mode.

      • Perform a full scan analysis to determine the accurate mass of the protonated molecule [M+H]⁺.

      • Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of dry this compound powder (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample and record the sample spectrum.

    • Typically, scan the region from 4000 to 400 cm⁻¹ for 16-32 scans.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

The structural elucidation and characterization of this compound are critical for its development as a potential therapeutic agent. While its structural framework is established, a comprehensive public repository of its experimental spectroscopic data, particularly NMR and IR, is currently lacking. This guide provides the foundational knowledge of its structure, the expected spectroscopic characteristics, and the experimental protocols necessary for its analysis. The availability of detailed, quantitative spectroscopic data in the future will be invaluable for quality control, synthetic verification, and further research into the pharmacological properties of this promising alkaloid.

Papaverinol: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinol, a benzylisoquinoline alkaloid, is recognized primarily as an oxidation and degradation product of papaverine. Its discovery is intrinsically linked to the study of papaverine, a major alkaloid of the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to this compound. Quantitative data on the precursor compound, papaverine, in various Papaver species are presented to infer the potential presence of this compound. Detailed experimental protocols for the analysis of this compound and a general procedure for the isolation of alkaloids from Papaver sources are provided. Furthermore, this document includes diagrams illustrating the chemical relationship between papaverine and this compound, and a typical workflow for its analysis.

Discovery and Chemical Properties

The discovery of this compound is rooted in the chemical investigation of papaverine. In 1915, Gadamer reported the synthesis of this compound from papaverine, marking a significant point in its history.[1] this compound is formed through the oxidation of papaverine.[2][3]

Chemical Properties:

PropertyValueSource
Molecular FormulaC20H21NO5
Molecular Weight355.38 g/mol
IUPAC Name(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol[4]
CAS Number482-76-8[4]

Natural Occurrence

This compound's natural occurrence is directly associated with the presence of its precursor, papaverine, in plants of the Papaver genus. Papaver somniferum L. (opium poppy) is the most significant natural source of papaverine.[5] The concentration of papaverine, and consequently the potential for this compound formation, varies significantly among different cultivars and geographical locations.[6][7] While this compound is considered a degradation product, its presence in biological samples can be an indicator of papaverine content.

Quantitative Data of Papaverine in Papaver somniferum

The following table summarizes the papaverine content in various samples of Papaver somniferum, providing an indication of the potential for this compound to be present. It is important to note that the actual concentration of this compound would depend on the age of the sample and storage conditions, such as exposure to light and oxygen, which promote the degradation of papaverine.[3][8]

Plant MaterialCultivar/OriginPapaverine Content (mg/100g dry weight)Reference
Dried CapsulesOrnamental (Estonia)Average: 29[7][9]
Dried Capsules99 lines (Turkey)1 - 440[7]
Poppy SeedsCommercial Source #2Not quantifiable (present in trace amounts)[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound

This method is adapted from a procedure for the determination of papaveraldine and this compound in papaverine hydrochloride injections.[11]

  • Chromatographic System:

    • Column: Reversed-phase C-18

    • Mobile Phase: A suitable gradient of water, methanol, and acetonitrile. The exact gradient should be optimized for the specific instrument and sample matrix.

    • Detector: UV spectrophotometer, with wavelength set for optimal detection of this compound.

  • Sample Preparation:

    • Extract a known weight of the dried and powdered plant material (e.g., Papaver capsules) with a suitable solvent system, such as methanol containing a small percentage of acetic acid, to facilitate alkaloid extraction.

    • Filter the extract to remove solid plant material.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

    • Evaporate the solvent and reconstitute the residue in the mobile phase before injection into the HPLC system.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

General Protocol for the Isolation of Alkaloids from Papaver somniferum

This is a general procedure and may require optimization for the specific isolation of this compound.

  • Extraction:

    • Macerate the dried and powdered plant material in an acidified alcoholic solvent (e.g., methanol with 1% acetic acid) for an extended period (e.g., 24 hours) to extract the alkaloids.

    • Filter the mixture to separate the extract from the solid residue.

  • Acid-Base Partitioning:

    • Concentrate the extract under reduced pressure.

    • Dissolve the residue in an acidic aqueous solution (e.g., 5% HCl).

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to precipitate the alkaloids.

    • Extract the alkaloids into an organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Purification:

    • The crude alkaloid extract can be further purified using techniques such as column chromatography on silica gel or alumina, eluting with a gradient of non-polar to polar solvents.

    • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

    • Fractions containing the target compound are combined and the solvent is evaporated to yield the isolated this compound.

Characterization

The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizations

Papaverine_Degradation Papaverine Papaverine (C20H21NO4) Oxidation Oxidation (e.g., light, air) Papaverine->Oxidation This compound This compound (C20H21NO5) Oxidation->this compound Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization Plant_Material Papaver Plant Material (e.g., capsules) Extraction Solvent Extraction Plant_Material->Extraction Purification Acid-Base Partitioning & Column Chromatography Extraction->Purification HPLC HPLC Analysis (Quantification) Purification->HPLC Spectroscopy Spectroscopic Characterization (MS, NMR, IR, UV-Vis) HPLC->Spectroscopy Data Data Interpretation Spectroscopy->Data

References

Papaverinol vs. Papaverine: A Comparative Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological activities of Papaverinol and Papaverine. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Papaverine is a well-known benzylisoquinoline alkaloid isolated from the opium poppy, Papaver somniferum.[1][2] this compound is a closely related derivative, differing by the presence of a hydroxyl group on the methylene bridge connecting the isoquinoline and benzyl moieties.[3] This seemingly minor structural modification results in a change in molecular formula and weight, which in turn influences the physicochemical and biological properties of the molecule.

The IUPAC name for Papaverine is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[4] In contrast, the IUPAC name for this compound is (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol.[5] The addition of a hydroxyl group in this compound increases its molecular weight and is expected to alter its polarity and hydrogen bonding capabilities compared to Papaverine.

Below is a table summarizing the key chemical and physical properties of both compounds.

PropertyPapaverineThis compound
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[4](6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol[5]
Molecular Formula C₂₀H₂₁NO₄[4]C₂₀H₂₁NO₅[5]
Molecular Weight 339.39 g/mol [6]355.38 g/mol
Appearance White crystalline powder[7]-
Melting Point 147 °C[7]-
Water Solubility Slightly soluble[2]-

Biological Activity and Mechanism of Action

Papaverine is primarily recognized for its potent smooth muscle relaxant and vasodilator effects, which are attributed to its non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][8] By inhibiting PDEs, Papaverine leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This accumulation of cyclic nucleotides activates downstream signaling cascades that ultimately result in the relaxation of smooth muscle.[8][9] Papaverine has shown inhibitory activity against various PDE isoforms, with a particular affinity for PDE10A.[2][10]

The biological activity of this compound is less well-characterized. However, a microbial biotransformation product, this compound-N-Oxide, has been investigated for its potential antidiabetic and antiobesity activities, showing enhanced inhibition of protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase compared to Papaverine.[11] This suggests that the structural modifications in this compound and its derivatives can lead to altered biological targets and potentially novel therapeutic applications.

A direct quantitative comparison of the PDE inhibitory activity of this compound and Papaverine is not available in the reviewed literature. However, the inhibitory activity of Papaverine and some of its other derivatives against cAMP-PDE has been quantified. For instance, in one study, Papaverine exhibited a Kᵢ of 2 µM and an I₅₀ of 20 µM for the inhibition of cAMP-PDE in isolated rabbit ileum.[12]

Experimental Protocols

Synthesis of this compound from Papaverine

A detailed experimental protocol for the direct synthesis of this compound from Papaverine is not explicitly described in the provided search results. However, it is mentioned that Papaveraldine can be reduced to Papaverine through the intermediate carbinol, this compound.[13] The synthesis of Papaverine from this compound is described as a deoxygenation reaction.[14] This suggests that the reverse reaction, the oxidation of Papaverine to this compound, would be a potential synthetic route.

A general procedure for the synthesis of Papaverine from (±) Papavaranol (a racemic form of this compound) involves hydrogenation using a 10% Pd/C catalyst.[14]

Synthesis of Papaverine from (±) Papavaranol: [14]

  • A mixture of 10% Pd/C catalyst (0.1 g) and (±) Papavaranol (1.0 g, 0.0027 mol) is placed in a hydrogenator.

  • A solution of Methanol (10.0 mL) and Acetic acid (2.0 mL) is added.

  • The mixture is hydrogenated under hydrogen pressure (10 psi) at 25 to 35 °C until the consumption of hydrogen gas slows down.

  • The catalyst is removed by filtration.

  • The solution is concentrated, and the residue is treated with a 10% sodium carbonate solution (20 mL).

  • The solid product (Papaverine) is collected by filtration.

Phosphodiesterase (PDE) Inhibition Assay

The following is a general protocol for a fluorescence polarization-based phosphodiesterase inhibition assay, which can be adapted to compare the inhibitory activity of this compound and Papaverine.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isoform.

Materials:

  • Purified PDE enzyme

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer

  • Test compounds (this compound and Papaverine) dissolved in DMSO

  • Binding agent

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure: [15]

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense the diluted compounds and controls (DMSO for 100% activity, a known PDE inhibitor for 0% activity) into the microplate.

  • Add the PDE enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorescent substrate.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and generate the fluorescence polarization signal by adding the binding agent.

  • Incubate for 60 minutes at room temperature.

  • Read the fluorescence polarization on a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Workflows

The primary signaling pathway affected by Papaverine is the cyclic nucleotide pathway through the inhibition of phosphodiesterases. The following diagrams, generated using the DOT language, illustrate this pathway and a general experimental workflow for assessing PDE inhibition.

Papaverine_Signaling_Pathway cluster_0 cluster_1 Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A cAMP->PKA Activates PKG Protein Kinase G cGMP->PKG Activates ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP Converts GC->cGMP Converts Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

Caption: Papaverine's mechanism of action via phosphodiesterase inhibition.

PDE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents dispense Dispense Inhibitors and Controls into 384-well Plate prep_reagents->dispense add_enzyme Add PDE Enzyme dispense->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate incubate Incubate (60 min, 30°C) add_substrate->incubate add_binder Add Binding Agent (Stop Reaction) incubate->add_binder read_fp Read Fluorescence Polarization add_binder->read_fp analyze Calculate % Inhibition and IC50 Values read_fp->analyze end End analyze->end

Caption: Experimental workflow for a phosphodiesterase inhibition assay.

Conclusion

This compound and Papaverine are structurally similar benzylisoquinoline alkaloids with a key difference in the functional group on the bridging carbon. While Papaverine is a well-studied, non-selective phosphodiesterase inhibitor with established vasodilatory and smooth muscle relaxant properties, the biological profile of this compound remains largely unexplored. The available information suggests that modifications at this position can significantly alter the pharmacological activity, opening avenues for the development of new therapeutic agents. Further research, including direct comparative studies of their physicochemical properties and biological activities, is warranted to fully elucidate the potential of this compound and its derivatives.

References

A Technical Guide to the Biological Synthesis of Papaverine in Papaver somniferum

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine is a benzylisoquinoline alkaloid found in the opium poppy, Papaver somniferum. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is utilized as a non-specific smooth muscle relaxant and vasodilator.[1][2] Its clinical applications include the treatment of spasms in the gastrointestinal tract, bile ducts, and ureter, as well as for erectile dysfunction.[3] The biosynthesis of papaverine in P. somniferum is a complex process involving multiple enzymatic steps and key intermediate compounds. This guide provides a detailed overview of the current understanding of the papaverine biosynthetic pathway, including the enzymes involved, quantitative data from various studies, and relevant experimental protocols.

It is important to note that while the topic specifies "Papaverinol," the predominant and well-researched alkaloid of this structural class in Papaver somniferum is papaverine . This guide will focus on the biological synthesis of papaverine.

The Biosynthetic Pathway of Papaverine

The biosynthesis of papaverine originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two primary precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4][5][6] The condensation of these two molecules marks the entry point into the benzylisoquinoline alkaloid pathway.

The initial steps leading to the central intermediate, (S)-reticuline, are well-established.[1][4][7][8][9] From (S)-reticuline, the pathway to papaverine is thought to proceed via one of two proposed routes: the N-methylated (NCH₃) pathway or the N-desmethyl (NH) pathway.[1][3][6][8][10][11][12][13][14] There is experimental evidence supporting both routes, and the precise in planta pathway remains a subject of ongoing research.

From L-Tyrosine to (S)-Reticuline

The formation of (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, proceeds as follows:

  • Formation of Dopamine and 4-HPAA: L-tyrosine is converted to dopamine and 4-HPAA through separate series of reactions involving hydroxylases, decarboxylases, and aminotransferases.[6]

  • Formation of (S)-Norcoclaurine: Norcoclaurine synthase (NCS) catalyzes the stereospecific condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in the pathway.[6][9][15][16]

  • Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a sequence of methylation and hydroxylation reactions to yield (S)-reticuline. The key enzymes in this conversion are:

    • (S)-norcoclaurine 6-O-methyltransferase (6OMT)

    • (S)-coclaurine N-methyltransferase (CNMT)

    • (S)-N-methylcoclaurine 3'-hydroxylase (NMCH)

    • (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)[9][10]

Proposed Pathway 1: The N-Methylated (NCH₃) Route via (S)-Reticuline

This pathway, supported by stable isotope labeling studies, involves N-methylated intermediates.[1][8]

  • (S)-Reticuline to (S)-Laudanine: The 7-hydroxyl group of (S)-reticuline is methylated by reticuline 7-O-methyltransferase (7OMT) to form (S)-laudanine.[1][6][8]

  • (S)-Laudanine to Laudanosine: A subsequent methylation at the 3'-hydroxyl group, catalyzed by a 3'-O-methyltransferase, yields laudanosine.[1][6][8]

  • Laudanosine to Tetrahydropapaverine: Laudanosine undergoes N-demethylation to produce (S)-tetrahydropapaverine. The enzyme responsible for this step has not yet been fully characterized.[1][8]

  • Tetrahydropapaverine to Papaverine: The final steps involve the oxidation of tetrahydropapaverine to 1,2-dihydropapaverine, followed by a further dehydrogenation to form papaverine.[1][8] Dihydrobenzophenanthridine oxidase (DBOX) has been suggested to catalyze this final oxidation.[6][12]

NCH3_Pathway Reticuline (S)-Reticuline Laudanine (S)-Laudanine Reticuline->Laudanine 7OMT Laudanosine Laudanosine Laudanine->Laudanosine 3'-OMT THP Tetrahydropapaverine Laudanosine->THP N-demethylase (uncharacterized) DHP 1,2-Dihydropapaverine THP->DHP Oxidation Papaverine Papaverine DHP->Papaverine Dehydrogenation (DBOX proposed)

The N-Methylated (NCH₃) biosynthetic pathway of papaverine.

Proposed Pathway 2: The N-Desmethyl (NH) Route via (S)-Coclaurine

Transcriptome analysis of a high-papaverine mutant of P. somniferum suggests this alternative pathway, which involves N-desmethylated intermediates.[10]

  • (S)-Coclaurine to (S)-Norreticuline: (S)-coclaurine, an intermediate in the formation of (S)-reticuline, is first hydroxylated at the 3' position by a 3'-hydroxylase and then O-methylated by a 3'-O-methyltransferase (3'OMT) to form (S)-norreticuline.[6]

  • (S)-Norreticuline to Norlaudanine: Norreticuline 7-O-methyltransferase (N7OMT) methylates the 7-hydroxyl group to produce norlaudanine.[10]

  • Norlaudanine to Tetrahydropapaverine: A subsequent O-methylation at the 4' position yields tetrahydropapaverine.

  • Tetrahydropapaverine to Papaverine: The final oxidation steps are presumed to be the same as in the NCH₃ pathway.

NH_Pathway Coclaurine (S)-Coclaurine Hydroxycoclaurine 3'-hydroxy-(S)-coclaurine Coclaurine->Hydroxycoclaurine 3'-hydroxylase Norreticuline (S)-Norreticuline Hydroxycoclaurine->Norreticuline 4'-OMT Norlaudanine Norlaudanine Norreticuline->Norlaudanine N7OMT THP Tetrahydropapaverine Norlaudanine->THP 3'-OMT Papaverine_final Papaverine THP->Papaverine_final Oxidation/ Dehydrogenation

The N-Desmethyl (NH) biosynthetic pathway of papaverine.

Quantitative Data

The concentration of papaverine and the expression of biosynthetic genes can vary significantly between different cultivars and developmental stages of P. somniferum.

Table 1: Alkaloid Content in Papaver somniferum

AlkaloidConcentration Range (mg/kg dry weight) in CapsulesReference(s)
Morphine1,000 - 25,000[2]
Codeine< LOQ - 348[17]
Thebaine< LOQ - 106[17]
Papaverine< LOQ - 4.21[18]
NoscapineVariable[2]
LOQ: Limit of Quantification

Table 2: Differential Gene Expression in a High Papaverine Mutant (pap1) vs. Normal Cultivar (BR086)

GeneFold Change in pap1 MutantProposed Pathway AssociationReference(s)
(S)-norcoclaurine-6-O-methyltransferase (6OMT)UpregulatedCommon/NH[10]
(S)-3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT)UpregulatedCommon/NH[10]
norreticuline 7-O-methyltransferase (N7OMT)UpregulatedNH[10]
reticuline 7-O-methyltransferase (7OMT)DownregulatedNCH₃[10]

The data from the high papaverine mutant suggests a metabolic flux favoring the NH pathway due to the upregulation of key enzymes in this route and the downregulation of 7OMT, the entry point for the NCH₃ pathway from (S)-reticuline.[10]

Experimental Protocols

Alkaloid Extraction and Analysis by LC-MS/MS

This protocol provides a general method for the quantification of papaverine and other alkaloids from poppy capsules.

Methodology:

  • Sample Preparation: Dry poppy capsules at 60°C and grind to a fine powder.

  • Extraction:

    • Weigh 100 mg of powdered sample into a centrifuge tube.

    • Add 5 mL of an extraction solvent (e.g., acetonitrile/water/formic acid).[17]

    • Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Sample Dilution and Filtration: Dilute the extract with a suitable buffer (e.g., pH 10 carbonate buffer) to minimize matrix effects.[17] Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[19]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[20]

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for specific quantification of papaverine and other target alkaloids.

LCMS_Workflow start Dried Poppy Capsule Powder extraction Solvent Extraction (Acetonitrile/Water/Formic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution & Filtration supernatant->dilution lcms LC-MS/MS Analysis (C18, ESI+, MRM) dilution->lcms data Data Analysis & Quantification lcms->data

Workflow for alkaloid analysis using LC-MS/MS.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the transcript levels of papaverine biosynthesis genes.

Methodology:

  • RNA Extraction:

    • Harvest fresh plant tissue (e.g., latex, stem, leaves) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its integrity (e.g., using a NanoDrop spectrophotometer and gel electrophoresis).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[21]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design and validate primers specific to the target genes (e.g., 7OMT, N7OMT) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Perform the PCR in a real-time thermal cycler.

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.

qRTPCR_Workflow start Plant Tissue rna_extraction Total RNA Extraction + DNase Treatment start->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qRT-PCR Reaction Setup (SYBR Green, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Relative Gene Expression (ΔΔCT Method) qpcr_run->data_analysis

Workflow for gene expression analysis using qRT-PCR.

Conclusion

The biological synthesis of papaverine in Papaver somniferum is a sophisticated process that is not yet fully elucidated. While the pathway from L-tyrosine to the central intermediate (S)-reticuline is well-understood, the subsequent steps to papaverine are still debated, with evidence supporting both N-methylated and N-desmethylated routes. Further research, including the characterization of unconfirmed enzymes such as the N-demethylase in the NCH₃ pathway and the 3'-hydroxylase in the NH pathway, is necessary to fully resolve the biosynthetic network. The application of functional genomics, metabolomics, and protein engineering will be crucial in identifying these missing links and will pave the way for metabolic engineering strategies to enhance the production of papaverine and other valuable alkaloids in P. somniferum or heterologous systems.[12][22][23]

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Papaverinol and its Progenitor, Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific in vitro mechanism of action of Papaverinol is limited. This compound is a microbial biotransformation product of the well-researched alkaloid, Papaverine.[1][2] This guide provides the available data on this compound, primarily from in silico studies, and presents a comprehensive overview of the in vitro mechanisms of its progenitor, Papaverine, to offer a foundational understanding that may inform future research into this compound itself.

Introduction to this compound

This compound is a metabolite derived from the microbial transformation of papaveraldine, which itself can be formed from Papaverine.[1][2] While research on this compound is nascent, computational studies have begun to explore its therapeutic potential. In silico molecular docking simulations suggest that this compound and its derivative, this compound-N-Oxide, may exhibit inhibitory activity against several key enzymes.

In Silico Profile of this compound and its Derivatives

Molecular docking studies have predicted favorable binding interactions between this compound-N-Oxide and the following enzymes, suggesting potential therapeutic applications:[1]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A target for type 2 diabetes.

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, targeted for diabetes management.

  • Pancreatic Lipase (PL): A target for obesity treatment.

These computational findings highlight this compound and its related compounds as molecules of interest, though they require validation through direct in vitro and in vivo experimentation.[1]

The In Vitro Mechanism of Action of Papaverine

Due to the extensive research available, the remainder of this guide will focus on the established in vitro mechanisms of Papaverine. Understanding the action of the parent compound is critical for contextualizing and predicting the potential activities of its metabolites like this compound.

Papaverine's primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels, which collectively contribute to its well-known vasodilatory and smooth muscle relaxant effects.[3][4]

Inhibition of Phosphodiesterase (PDE) Enzymes

Papaverine is a non-selective PDE inhibitor with a notable potency against PDE10A.[5][6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling cascades.[3] By inhibiting PDEs, Papaverine elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[4][6]

This inhibition is central to many of Papaverine's observed effects, including smooth muscle relaxation and modulation of neuronal signaling pathways.[4][7]

Enzyme TargetIC50 Value (µM)Source
Phosphodiesterase (general, myometrium)3.8[8]
PDE10A0.019[9]
Blockade of Calcium Channels

Papaverine also directly contributes to smooth muscle relaxation by blocking calcium channels.[3][10] The influx of extracellular calcium ions (Ca²⁺) is a critical step for the contraction of smooth muscle. By inhibiting this influx, Papaverine prevents the activation of myosin light-chain kinase (MLCK), a key enzyme in the contractile process, thus promoting vasodilation and spasmolysis.[4][11]

Cytotoxic and Antiproliferative Effects

In addition to its spasmolytic properties, Papaverine has demonstrated cytotoxic and antiproliferative effects in various cancer cell lines in vitro. This activity is often dose- and time-dependent and can involve the induction of apoptosis and cell cycle arrest.[5][12]

Cell LineAssay TypeIC50 Value (µg/mL)Source
Human Melanoma (A375)MTT23.43[13]
Porcine Pancreatic Lipase (Enzyme Assay)PNPB36.2 (106.6 µM)[14]

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways affected by Papaverine.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Receptor Receptor AC_GC Adenylate Cyclase / Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP (Increased) AC_GC->cAMP_cGMP Synthesizes Papaverine Papaverine PDE Phosphodiesterase (e.g., PDE10A) Papaverine->PDE Inhibits AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Degrades ATP_GTP ATP / GTP cAMP_cGMP->PDE PKA_PKG PKA / PKG (Activated) cAMP_cGMP->PKA_PKG Activates Downstream Downstream Cellular Effects (e.g., Muscle Relaxation) PKA_PKG->Downstream Phosphorylates Targets

Papaverine's inhibition of phosphodiesterase (PDE).

Calcium_Channel_Blockade cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Ca_Channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx (Reduced) Ca_Channel->Ca_ion_in Calmodulin Ca²⁺-Calmodulin Complex Ca_ion_in->Calmodulin MLCK_active MLCK (Active) Calmodulin->MLCK_active Activates Relaxation Muscle Relaxation MLCK_inactive MLCK (Inactive) Myosin_P Myosin-LC-P MLCK_active->Myosin_P Phosphorylates Myosin Myosin-LC Contraction Muscle Contraction Myosin_P->Contraction Papaverine Papaverine Papaverine->Ca_Channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel

Papaverine's blockade of L-type calcium channels.

Cytotoxicity_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with this compound/ Papaverine Concentrations incubate1->treat incubate2 Incubate for Exposure Period (e.g., 48h, 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

General workflow for an in vitro MTT cytotoxicity assay.

Experimental Protocols

Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific PDE isoform.

  • Reagents and Materials: Purified human recombinant PDE enzyme (e.g., PDE10A), fluorescently labeled cAMP or cGMP substrate, stop solution, detection reagents, test compound (Papaverine), and a known PDE inhibitor as a positive control.

  • Assay Procedure:

    • The test compound is serially diluted in an appropriate buffer (e.g., DMSO) and added to the wells of a microplate.

    • The PDE enzyme is added to each well and briefly incubated with the compound.

    • The reaction is initiated by adding the fluorescently labeled cAMP or cGMP substrate.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing the enzyme to hydrolyze the substrate.

    • The reaction is terminated by adding a stop solution.

    • A binding agent, which selectively binds to the unhydrolyzed substrate, is added.

  • Data Acquisition: The amount of hydrolyzed substrate is measured using a microplate reader capable of detecting fluorescence polarization or a similar detection modality.

  • Analysis: The percentage of inhibition is calculated relative to vehicle controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., A375, MDA-MB-231) are seeded into 96-well plates at a density of approximately 2x10⁴ cells/well and allowed to adhere overnight.[13][15]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Papaverine, 3.125 to 100 µg/ml) and incubated for a defined period (e.g., 48 or 72 hours). Control wells include untreated cells (vehicle control) and medium-only blanks.[5][13]

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a spectrophotometric microplate reader at a wavelength of approximately 570 nm.[13]

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[13] A general protocol for cytotoxicity assays involves preparing plates, adding test compounds, incubating, and then measuring a marker to determine the number of viable cells.[16]

Protocol: Calcium Channel Blocking Activity (Isolated Tissue Assay)

This protocol uses isolated smooth muscle tissue to assess the spasmolytic effects of a compound.

  • Tissue Preparation: A segment of smooth muscle tissue, such as rabbit ileum or porcine gastroepiploic artery, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[17][18]

  • Contraction Induction: The tissue is allowed to equilibrate under a resting tension. A spasmogenic agent (e.g., KCl, norepinephrine, acetylcholine) is added to the bath to induce a stable contraction.[10][18]

  • Compound Addition: Once a stable contraction is achieved, the test compound (Papaverine) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Acquisition: Changes in tissue tension are recorded using an isometric force transducer connected to a data acquisition system.

  • Analysis: The relaxing effect of the compound is expressed as a percentage of the maximal contraction induced by the spasmogen. The concentration of the compound that causes 50% relaxation (IC50 or I50) is calculated from the concentration-response curve.[17]

Conclusion and Future Directions

While Papaverine is well-characterized as a non-selective phosphodiesterase inhibitor and calcium channel blocker, its metabolite, this compound, remains largely unexplored. The in silico data for this compound is promising, suggesting potential roles in metabolic regulation, but these predictions urgently require experimental validation.

Future research should prioritize conducting the in vitro assays detailed in this guide—such as PDE inhibition, cytotoxicity, and functional smooth muscle relaxation assays—using purified this compound. Such studies are essential to elucidate its specific mechanism of action, determine its potency and selectivity, and validate its potential as a novel therapeutic agent. A thorough understanding of this compound's distinct pharmacological profile is a critical next step for any further drug development efforts.

References

Pharmacological Profile of Papaverinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of the current understanding of the pharmacological profile of Papaverinol. It is intended for researchers, scientists, and professionals in drug development. This compound is a known metabolite and degradation product of Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum).

It is critical to note that direct experimental research on the pharmacological activities of this compound is exceptionally limited. The majority of available data is derived from a single study employing in silico computational methods to predict its biological activities. Therefore, much of the established pharmacological context is drawn from its well-researched parent compound, Papaverine. This guide synthesizes the nascent data on this compound with the extensive knowledge of Papaverine to provide a comprehensive, albeit preliminary, profile. All information derived from computational predictions for this compound should be interpreted with caution pending in vitro and in vivo validation.

Introduction to this compound

This compound, with the IUPAC name (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol, is structurally similar to Papaverine.[1] It is formed through the biotransformation of Papaverine, a process that can occur through microbial action.[2] While Papaverine is an approved vasodilator used to treat spasms of the gastrointestinal tract, bile ducts, and ureter, the therapeutic potential of this compound remains largely unexplored.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₅[1]
Molecular Weight 355.4 g/mol [1]
IUPAC Name (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol[1]
CAS Number 482-76-8[1]
Predicted XLogP3 2.8[1]

Biotransformation of Papaverine to this compound

This compound is a product of the metabolic conversion of Papaverine. One documented pathway is through microbial biotransformation, where fungi such as Mucor ramannianus can facilitate this conversion.[2] This process is significant as it highlights a natural route to the formation of this compound and suggests that it may be a relevant metabolite to consider in the overall pharmacology of Papaverine.

G Papaverine Papaverine Biotransformation Microbial Biotransformation (e.g., Mucor ramannianus) Papaverine->Biotransformation Metabolism This compound This compound Biotransformation->this compound

Figure 1: Biotransformation of Papaverine to this compound.

Predicted Pharmacological Activity of this compound (In Silico Data)

To date, the pharmacological profile of this compound has been primarily investigated through computational molecular docking studies. These studies predict the binding affinity of a ligand to a target protein, offering insights into potential therapeutic effects. The key findings from these in silico analyses are summarized below. It is important to reiterate that these are predictions and require experimental validation.

Potential Antidiabetic and Antiobesity Effects

A study by Eliwa et al. (2023) investigated the interaction of this compound and its derivatives with enzymes relevant to diabetes and obesity. The study predicted that a derivative, this compound-N-Oxide, exhibited favorable binding interactions with protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (PL).[2] this compound itself was also assessed, and while the N-oxide derivative showed more promising results, the parent this compound also demonstrated potential interactions with these targets.[2]

  • Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.[2]

  • α-Glucosidase: Inhibition of this enzyme slows the breakdown of carbohydrates into glucose, a mechanism used in managing type 2 diabetes.[2]

  • Pancreatic Lipase (PL): As a key enzyme in fat digestion, its inhibition is a target for antiobesity medications.[2]

The binding energies from these molecular docking studies are presented in Table 2.

Target EnzymeLigandPredicted Binding Energy (kcal/mol)Source
PTP1B This compound-N-Oxide-6.86[2]
α-Glucosidase This compound-N-Oxide-7.77[2]

Note: The specific binding energy for this compound was not detailed in the primary text of the cited study, which focused on the more active N-oxide derivative.

Pharmacological Profile of Papaverine (Parent Compound)

Given the limited data on this compound, an understanding of the well-documented pharmacology of its parent compound, Papaverine, is essential for context and to guide future research on this compound.

Mechanism of Action

The primary mechanism of action of Papaverine is the inhibition of phosphodiesterases (PDEs), particularly in smooth muscle cells.[3] This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers play a crucial role in signal transduction pathways that lead to smooth muscle relaxation and vasodilation.[3] Papaverine may also exert its effects by interfering with calcium channels and mitochondrial respiration.[3]

G cluster_0 cluster_1 Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breaks down Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes cGMP->Relaxation Promotes

Figure 2: Papaverine's Signaling Pathway in Smooth Muscle Cells.

Pharmacological Effects

The pharmacological effects of Papaverine are diverse and include:

  • Vasodilation: It relaxes the smooth muscles of blood vessels, leading to increased blood flow. This effect is utilized in the treatment of cerebral and coronary vasospasms.[3]

  • Antispasmodic: It alleviates spasms in the gastrointestinal tract, bile ducts, and ureter.[4]

  • Erectile Dysfunction Treatment: When injected, it induces smooth muscle relaxation in the penis, leading to an erection.[4]

  • Anti-inflammatory and Neuroprotective Effects: Studies have suggested that Papaverine may have anti-inflammatory and neuroprotective properties.[3][5]

  • Anticancer Activity: Research has indicated that Papaverine can induce apoptosis and cell cycle arrest in certain cancer cell lines.[6]

Experimental Protocols

As there are no published in vitro or in vivo studies on the pharmacological activity of this compound, this section outlines the methodology for the in silico analysis that has been conducted, along with standard experimental protocols used for its parent compound, Papaverine, which would be applicable to the future study of this compound.

In Silico Molecular Docking (as applied to this compound)

This computational method is used to predict the binding orientation and affinity of a small molecule to a protein target.

  • Protein Preparation: The 3D crystal structure of the target enzyme (e.g., PTP1B, α-glucosidase, pancreatic lipase) is obtained from a protein data bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of the ligand (this compound) is generated and optimized for its lowest energy conformation.

  • Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein in various conformations and orientations.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[2]

G cluster_0 Input cluster_1 Process cluster_2 Output Protein Target Protein (3D Structure) Docking Molecular Docking Algorithm Protein->Docking Ligand Ligand (this compound) (3D Structure) Ligand->Docking Binding Binding Pose & Affinity Score Docking->Binding

Figure 3: Workflow for In Silico Molecular Docking.

Phosphodiesterase (PDE) Inhibition Assay (for Papaverine, applicable to this compound)

This in vitro assay measures the ability of a compound to inhibit the activity of PDE enzymes.

  • Enzyme and Substrate Preparation: A purified PDE enzyme is prepared in a suitable buffer. The substrate, either cAMP or cGMP, is also prepared.

  • Incubation: The PDE enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

  • Reaction Initiation: The reaction is started by adding the substrate (cAMP or cGMP).

  • Reaction Termination and Detection: After a set time, the reaction is stopped. The amount of remaining substrate or the amount of product formed (AMP or GMP) is quantified, often using methods like radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Toxicology

There is no direct experimental toxicological data available for this compound. The PubChem database provides GHS hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled, though this is likely based on computational predictions.[1]

For the parent compound, Papaverine, toxicological studies are more extensive, though a comprehensive modern toxicological profile is still needed.[3]

Future Directions and Conclusion

The pharmacological profile of this compound is a nascent field of research with potential, as suggested by preliminary in silico studies. However, a significant gap exists in our understanding due to the lack of direct experimental data. Future research should prioritize:

  • In vitro validation: Conducting enzyme inhibition assays (e.g., for PTP1B, α-glucosidase, PL, and various PDEs) and receptor binding studies to confirm the in silico predictions.

  • Cell-based assays: Evaluating the effects of this compound on relevant cell lines to understand its cellular mechanisms of action.

  • In vivo studies: Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models to determine its efficacy and safety profile.

References

Papaverinol: A Technical Guide on its Role as a Papaverine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a well-established smooth muscle relaxant and vasodilator.[1] Its clinical applications are diverse, ranging from the treatment of visceral spasms to its use in erectile dysfunction.[1] The therapeutic efficacy and safety profile of papaverine are intrinsically linked to its metabolic fate within the body. While several metabolites of papaverine have been identified, this technical guide focuses on papaverinol, a direct oxidation product. Understanding the formation, properties, and potential biological activities of this compound is crucial for a comprehensive assessment of papaverine's pharmacology and for the development of new therapeutic agents.

This document provides an in-depth overview of this compound, summarizing its biochemical properties, the metabolic pathways leading to its formation, available quantitative data, and relevant experimental protocols. It also explores the known signaling pathways of its parent compound, papaverine, to provide context for future research into the direct effects of this compound.

Biochemical Properties of this compound

This compound is structurally similar to papaverine, with the key difference being the presence of a hydroxyl group. This modification alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

PropertyValueReference
IUPAC Name (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol
Molecular Formula C20H21NO5
Molecular Weight 355.38 g/mol
CAS Number 482-76-8
Appearance Not specified in retrieved results
Solubility Not specified in retrieved results

Papaverine Metabolism to this compound

Papaverine undergoes extensive metabolism in the body, with a significant portion being biotransformed before excretion.[2] this compound is formed through the oxidation of papaverine. This conversion can occur both in vivo and through microbial biotransformation.[3][4] While the specific enzymes responsible for the oxidation of papaverine to this compound in humans are not explicitly detailed in the provided search results, this transformation represents a key step in its metabolic pathway. Other identified metabolites of papaverine include 6-desmethylpapaverine and 4',6-didesmethylpapaverine.[5]

Papaverine_Metabolism papaverine Papaverine (C20H21NO4) This compound This compound (C20H21NO5) papaverine->this compound Oxidation other_metabolites Other Metabolites (e.g., 6-desmethylpapaverine) papaverine->other_metabolites Demethylation, etc.

Metabolic conversion of papaverine to this compound and other metabolites.

Quantitative Data on Papaverine and its Metabolites

Quantitative analysis of papaverine and its metabolites is essential for pharmacokinetic studies and for monitoring drug compliance or illicit heroin use, where papaverine can be a biomarker.[5][6] One study on urine specimens from individuals suspected of heroin use provides concentration ranges for papaverine and two of its demethylated metabolites.[5]

AnalyteConcentration Range (ng/mL) in UrineReference
Papaverine0.10 - 994[5]
6-Desmethylpapaverine (6-DMP)0.10 - 462[5]
4',6-Didesmethylpapaverine (4,6-DDMP)0.12 - 218[5]

Note: These concentrations were determined in a specific cohort and may not be representative of all populations.

Experimental Protocols

The analysis of this compound and other papaverine metabolites often involves chromatographic techniques coupled with mass spectrometry. Below is a summary of a typical experimental workflow for the quantification of papaverine and its metabolites in biological samples, based on a UPLC-MS/MS method.[5]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine_sample Urine Sample (100 µL) internal_standard Add Internal Standard (e.g., oxycodone-d6) urine_sample->internal_standard hydrolysis Enzymatic Hydrolysis (β-glucuronidase) internal_standard->hydrolysis spe Solid Phase Extraction (Waters® MCX™ microelution) hydrolysis->spe elution Elution spe->elution uplc UPLC Separation (Waters' BEH C18 column) elution->uplc msms Tandem Mass Spectrometry (Detection and Quantification) uplc->msms

Workflow for the analysis of papaverine metabolites in urine.
Sample Preparation (Urine)[6]

  • Sample Collection : Collect 100 µL of urine.

  • Internal Standard : Add an appropriate internal standard (e.g., 400 pg of oxycodone-d6).

  • Enzymatic Hydrolysis : To deconjugate metabolites, add 50 µL of β-glucuronidase solution and incubate at 58°C for at least 15 minutes.

  • Solid Phase Extraction (SPE) : Utilize a mixed-mode cation exchange microelution plate (e.g., Waters® MCX™) for sample clean-up and concentration.

  • Elution : Elute the analytes from the SPE plate.

UPLC-MS/MS Analysis[6]
  • Chromatographic System : An ultra-performance liquid chromatography (UPLC) system.

  • Column : A reversed-phase column such as a Waters Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase : A gradient of 20 mM ammonium formate in water and 20 mM ammonium formate in methanol.

  • Detection : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of papaverine and its metabolites.

Role in Signaling Pathways

Currently, there is a lack of scientific literature describing the direct role of this compound in specific signaling pathways. Research has predominantly focused on the pharmacological effects of its parent compound, papaverine.

Papaverine is known to be a non-selective phosphodiesterase (PDE) inhibitor, with a particular affinity for PDE10A.[7][8] By inhibiting PDEs, papaverine increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] These second messengers are crucial components of numerous signaling cascades that regulate a wide array of cellular functions, including smooth muscle contraction, inflammation, and neuronal activity.[10] The elevation of cAMP and cGMP in smooth muscle cells leads to their relaxation and subsequent vasodilation.[9]

Given the structural similarity between papaverine and this compound, it is plausible that this compound may also exhibit inhibitory activity against PDEs. However, dedicated studies are required to confirm this and to elucidate its specific effects on downstream signaling pathways.

Papaverine_Signaling papaverine Papaverine pde Phosphodiesterase (PDE) papaverine->pde Inhibits camp_gmp cAMP / cGMP pde->camp_gmp Degrades downstream Downstream Effectors (e.g., PKA, PKG) camp_gmp->downstream Activates relaxation Smooth Muscle Relaxation downstream->relaxation

Mechanism of action of papaverine via phosphodiesterase inhibition.

Conclusion and Future Directions

This compound is a recognized metabolite of papaverine, formed through oxidation. While analytical methods for its detection and quantification are established, there is a significant gap in the understanding of its specific biological role. The quantitative aspects of its formation in vivo, its pharmacokinetic profile, and its direct effects on cellular signaling pathways remain largely unexplored.

For researchers and professionals in drug development, future investigations should focus on:

  • Quantitative Pharmacokinetics : Determining the rate and extent of this compound formation from papaverine in preclinical and clinical studies.

  • Pharmacological Activity : Assessing the biological activity of isolated this compound, particularly its potential as a phosphodiesterase inhibitor and its effects on smooth muscle tone.

  • Signaling Pathway Elucidation : Investigating the direct interaction of this compound with cellular targets and its impact on downstream signaling cascades.

A more complete understanding of this compound's contribution to the overall pharmacological and toxicological profile of papaverine will be invaluable for optimizing therapeutic strategies and for the design of novel drugs with improved efficacy and safety.

References

In Silico Prediction of Papaverinol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinol, a benzylisoquinoline alkaloid and a metabolite of papaverine, presents a compelling subject for in silico bioactivity prediction.[1] This technical guide provides a comprehensive overview of the computational methodologies employed to forecast the biological activities of this compound, offering insights for drug discovery and development. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen for potential therapeutic applications and assess the compound's pharmacological profile. This document details the experimental protocols for these in silico techniques, presents available quantitative data in structured tables, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of this compound's potential bioactivity.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring alkaloid found in plants of the Papaver genus and is also a degradation product of papaverine.[2] As a member of the benzylisoquinoline alkaloid class, it shares a structural scaffold with numerous pharmacologically active compounds.[1][3] In silico bioactivity prediction encompasses a suite of computational techniques that utilize the chemical structure of a molecule to predict its biological effects.[4] These methods are instrumental in modern drug discovery, enabling rapid screening of large compound libraries, identification of potential drug targets, and early assessment of a drug candidate's pharmacokinetic and toxicological properties, thereby reducing the time and cost associated with preclinical research.[5]

Molecular Docking Studies of this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein.

Predicted Bioactivities of this compound through Molecular Docking

Recent in silico studies have explored the interaction of this compound and its derivatives with several key enzymes, suggesting potential therapeutic applications. Specifically, molecular docking simulations have been performed to evaluate the binding affinity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase, enzymes implicated in diabetes and obesity.[7]

Quantitative Data from Molecular Docking

The binding energies (BE) from these docking studies provide a quantitative measure of the interaction strength between this compound and the target enzymes.

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)
This compound (Metabolite 6)PTP1B1G7F-6.54[7]
This compound (Metabolite 6)α-glucosidase3A4A-7.32[7]
This compound (Metabolite 6)Pancreatic Lipase1LPBNot explicitly reported, but studied[7]
This compound-N-oxide (Metabolite 7)PTP1B1G7F-6.86[7]
This compound-N-oxide (Metabolite 7)α-glucosidase3A4A-7.77[7]
Experimental Protocol: Molecular Docking

The following protocol outlines a typical molecular docking workflow for predicting this compound's bioactivity.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking (e.g., using MOE software) ligand_prep->docking Input protein_prep Protein Preparation (e.g., PTP1B from PDB) protein_prep->docking Input pose_analysis Binding Pose Analysis docking->pose_analysis Output scoring Scoring & Ranking (Binding Energy Calculation) pose_analysis->scoring Evaluate G cluster_data Data Collection & Preparation cluster_model Model Building & Validation cluster_prediction Prediction data_collection Dataset of Benzylisoquinoline Alkaloids (Structures & Bioactivity Data) descriptor_calc Molecular Descriptor Calculation (Topological, Electronic, etc.) data_collection->descriptor_calc data_split Dataset Splitting (Training and Test Sets) descriptor_calc->data_split model_dev Model Development (e.g., Multiple Linear Regression) data_split->model_dev validation Model Validation (Internal & External) model_dev->validation predict_activity Predict Bioactivity of this compound validation->predict_activity G cluster_ligands Ligand Set Preparation cluster_model_gen Pharmacophore Model Generation cluster_screening Virtual Screening active_ligands Select Active Benzylisoquinoline Alkaloids conformations Generate Conformational Models active_ligands->conformations feature_ident Identify Common Pharmacophoric Features (H-bond donors/acceptors, aromatic rings, etc.) conformations->feature_ident model_build Build & Refine Pharmacophore Model feature_ident->model_build virtual_screening Screen this compound against the Model model_build->virtual_screening G This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp_gmp cAMP / cGMP pde->camp_gmp Degrades downstream Downstream Effectors (PKA, PKG) camp_gmp->downstream Activates response Biological Response (e.g., Smooth Muscle Relaxation) downstream->response G lps LPS receptor TLR4 lps->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Activates This compound This compound This compound->ikk Inhibits

References

Papaverinol: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Papaverinol, a benzylisoquinoline alkaloid derived from papaverine, presents an intriguing yet underexplored molecule with potential therapeutic applications. While its parent compound, papaverine, is a well-documented phosphodiesterase (PDE) inhibitor with established vasodilatory and smooth muscle relaxant properties, the specific pharmacological profile of this compound remains largely uncharacterized. This technical guide synthesizes the available preclinical data, with a primary focus on in silico predictions that identify novel therapeutic targets for this compound and its derivatives. This document outlines these potential targets, details relevant experimental protocols for their validation, and visualizes the associated signaling pathways to guide future research and drug development efforts.

Introduction: From Papaverine to this compound

Papaverine, an alkaloid found in the opium poppy (Papaver somniferum), is known for its antispasmodic and vasodilatory effects.[1][2] Its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] This elevation in cyclic nucleotides results in the relaxation of smooth muscles.[1] this compound is a metabolite and a structural derivative of papaverine.[4] While it is plausible that this compound shares some of the pharmacological properties of its parent compound, recent in silico evidence suggests it may possess a distinct and expanded set of therapeutic targets.

Established Therapeutic Targets of the Parent Compound: Papaverine

To understand the potential of this compound, it is essential to first consider the established therapeutic targets of papaverine.

Phosphodiesterase (PDE) Inhibition

Papaverine is a known inhibitor of several PDE isoenzymes, with a notable effect on PDE10A.[5][6][7] Inhibition of PDE10A in the striatum of the brain has been linked to potential neuroprotective and antipsychotic effects.[5][6] The inhibition of PDEs in vascular smooth muscle cells is the primary mechanism behind its vasodilatory effects.[1]

Table 1: Quantitative Data on Papaverine Activity

TargetCompoundIC50 / KiAssay SystemReference
Phosphodiesterase (low Km, cAMP-PDE)PapaverineKi = 2 µMIsolated rabbit ileum[8]
Phosphodiesterase 10A (PDE10A)PapaverineIC50 = 0.019 µMRecombinant enzyme[9]
Protein Tyrosine Phosphatase 1B (h-PTP1B)PapaverineIC50 = 1.20 µMRecombinant human PTP1B[8]
Pancreatic Lipase (PL)PapaverineIC50 = 106.6 µMPorcine pancreatic lipase[10]

Potential Therapeutic Targets of this compound and its Derivatives

Direct experimental data on the therapeutic targets of this compound is limited. However, a significant in silico study on this compound-N-oxide, a microbial biotransformation product of papaverine, has identified several promising targets with potential applications in metabolic diseases.[11] These findings provide a strong rationale for investigating this compound and its derivatives as inhibitors of these enzymes.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[12] Molecular docking studies have shown that this compound-N-oxide exhibits strong binding interactions with the active site of PTP1B.[11]

α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. In silico analysis suggests that this compound-N-oxide is a potential inhibitor of α-glucosidase.[11]

Pancreatic Lipase (PL)

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Inhibiting this enzyme can reduce the absorption of fats from the intestine, making it a viable target for the treatment of obesity.[12] The in silico study on this compound-N-oxide indicated a favorable binding affinity to pancreatic lipase.[11]

Experimental Protocols for Target Validation

The following section provides detailed methodologies for the key experiments required to validate the predicted therapeutic targets of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol is adapted from commercially available kits and published methods.[11][13]

Objective: To determine the inhibitory effect of this compound on PDE activity.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE10A)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (dissolved in DMSO)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the PDE enzyme to each well (except for the blank).

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Add 5'-nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.

  • Add the phosphate detection reagent and incubate until color development is stable.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is based on established methods for PTP1B inhibitor screening.[14][15][16][17]

Objective: To quantify the inhibitory activity of this compound against PTP1B.

Materials:

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound by diluting the stock solution in the assay buffer.

  • Add PTP1B enzyme to the wells of a 96-well plate.

  • Add the this compound dilutions or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

  • Start the reaction by adding the pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This protocol is a standard method for assessing α-glucosidase inhibitors.[1][4][18]

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound stock solution (in DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add the α-glucosidase solution to each well.

  • Add the this compound dilutions or vehicle control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for 20 minutes.

  • Terminate the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic Lipase (PL) Inhibition Assay

This protocol describes a common method for screening pancreatic lipase inhibitors.[5][7][19]

Objective: To determine the inhibitory potential of this compound against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (pNPB) as a substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • Add the pancreatic lipase solution to the wells of a 96-well plate.

  • Add the this compound dilutions or vehicle control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Start the reaction by adding the pNPB substrate.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathway for papaverine and the hypothesized pathways for this compound based on its potential targets.

Established Signaling Pathway for Papaverine

// Nodes Papaverine [label="Papaverine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase\n(e.g., PDE10A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smooth_Muscle_Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Papaverine -> PDE [label="Inhibits", fontcolor="#202124"]; PDE -> cAMP [label="Degrades", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; PDE -> cGMP [label="Degrades", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; cAMP -> PKA [label="Activates", fontcolor="#202124"]; cGMP -> PKG [label="Activates", fontcolor="#202124"]; PKA -> Smooth_Muscle_Relaxation [fontcolor="#202124"]; PKG -> Smooth_Muscle_Relaxation [fontcolor="#202124"]; PKA -> Neuroprotection [fontcolor="#202124"]; } }

Caption: Papaverine's mechanism of action via PDE inhibition.

Hypothesized Signaling Pathway for this compound in Metabolic Regulation

// Nodes this compound [label="this compound / this compound-N-oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Glucosidase [label="α-Glucosidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pancreatic_Lipase [label="Pancreatic Lipase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Enhanced Insulin Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Glucose_Absorption [label="Reduced Glucose Absorption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Fat_Absorption [label="Reduced Fat Absorption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antidiabetic_Effect [label="Potential Antidiabetic Effect", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antiobesity_Effect [label="Potential Antiobesity Effect", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PTP1B [label="Inhibits", fontcolor="#202124"]; this compound -> Alpha_Glucosidase [label="Inhibits", fontcolor="#202124"]; this compound -> Pancreatic_Lipase [label="Inhibits", fontcolor="#202124"]; PTP1B -> Insulin_Signaling [label="Negative\nRegulator", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; Alpha_Glucosidase -> Reduced_Glucose_Absorption [label="Leads to", style=dashed, arrowhead=none, fontcolor="#5F6368"]; Pancreatic_Lipase -> Reduced_Fat_Absorption [label="Leads to", style=dashed, arrowhead=none, fontcolor="#5F6368"]; Insulin_Signaling -> Antidiabetic_Effect [fontcolor="#202124"]; Reduced_Glucose_Absorption -> Antidiabetic_Effect [fontcolor="#202124"]; Reduced_Fat_Absorption -> Antiobesity_Effect [fontcolor="#202124"]; } }

Caption: Hypothesized metabolic targets of this compound.

Experimental Workflow for Target Validation

// Nodes Start [label="In Silico Screening\n(this compound-N-oxide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothesis [label="Hypothesize this compound Targets:\nPTP1B, α-Glucosidase, Pancreatic Lipase", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Assays [label="In Vitro Enzymatic Assays\n(IC50 Determination)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assays [label="Cell-Based Assays\n(e.g., Glucose Uptake, Lipolysis)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Studies [label="Mechanism of Action Studies\n(e.g., Kinetic Analysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Animal Models\n(e.g., Diabetes, Obesity models)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Hypothesis [fontcolor="#202124"]; Hypothesis -> In_Vitro_Assays [fontcolor="#202124"]; In_Vitro_Assays -> Cell_Based_Assays [fontcolor="#202124"]; Cell_Based_Assays -> Mechanism_Studies [fontcolor="#202124"]; Mechanism_Studies -> In_Vivo_Studies [fontcolor="#202124"]; In_Vivo_Studies -> Lead_Optimization [fontcolor="#202124"]; } }

Caption: Workflow for validating this compound's targets.

Conclusion and Future Directions

This compound remains a largely untapped resource in drug discovery. While its structural similarity to papaverine suggests a potential for phosphodiesterase inhibition, compelling in silico evidence points towards novel therapeutic targets, including PTP1B, α-glucosidase, and pancreatic lipase. These predicted targets position this compound and its derivatives as promising candidates for the development of new treatments for metabolic disorders such as type 2 diabetes and obesity.

The immediate next steps should focus on the experimental validation of these predicted targets using the protocols outlined in this guide. Determining the IC50 values of this compound against these enzymes will be crucial in establishing its potency and selectivity. Subsequent cell-based assays and in vivo studies in relevant disease models will be necessary to translate these initial findings into tangible therapeutic applications. Further research into the synthesis and screening of other this compound derivatives may also yield compounds with improved efficacy and pharmacokinetic profiles. The exploration of this compound's therapeutic potential is a promising avenue for the development of novel, naturally-derived medicines.

References

Microbial Transformation of Papaverine to Papaverinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial transformation of the opium alkaloid papaverine into its hydroxylated metabolite, papaverinol. This biotransformation is of significant interest for the potential generation of novel therapeutic agents with modified pharmacological profiles. This document details the microorganisms capable of this conversion, experimental protocols for fermentation, extraction, and purification, and summarizes the quantitative data available from cited studies.

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is known for its vasodilatory and smooth muscle relaxant properties. Microbial biotransformation offers a powerful tool to generate derivatives of papaverine, such as this compound, which may exhibit unique or enhanced biological activities. The introduction of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on the fungal-mediated conversion of papaverine to this compound, a process achieved through oxidative reactions by various microbial strains.

Microbial Strains and Transformation Products

Several fungal strains have been identified as capable of transforming papaverine into a range of metabolites, including this compound. A key study identified Cunninghamella elegans NRRL 2310, Rhodotorula rubra NRRL y1592, Penicillium chrysogenum ATCC 10002, and Cunninghamella blackesleeana NRRL 1369 as effective biocatalysts.[1][2] The biotransformation of papaverine by these fungi yields a variety of products through reactions such as reduction, demethylation, N-oxidation, oxidation, and hydroxylation.[1][2]

Besides this compound (metabolite 6), other identified metabolites from the fermentation of papaverine with these fungal strains include 3,4-dihydropapaverine (metabolite 1), papaveroline (metabolite 2), 7-demethyl papaverine (metabolite 3), 6,4′-didemethyl papaverine (metabolite 4), papaverine-3-ol (metabolite 5), and this compound N-oxide (metabolite 7).[1][2]

Quantitative Data Summary

The following table summarizes the reported yields of this compound and other metabolites from the microbial transformation of papaverine by different fungal strains. It is important to note that the provided yields are from preparative scale fermentations and may vary depending on the specific culture conditions.

Fungal StrainSubstrate AmountFermentation TimeMetaboliteYield (%)Reference
Cunninghamella elegans NRRL 2310800 mg10 daysThis compound2.1[2]
Papaveroline1.8[2]
Rhodotorula rubra NRRL y1592400 mg12 days7-demethyl papaverine1.25[3]
6,4′-didemethyl papaverine-[3]
Penicillium chrysogenum ATCC 10002400 mg14 daysPapaverine-3-ol1.5[1]
Cunninghamella blackesleeana NRRL 1369--This compound, this compound N-oxide-[1][2]

Note: Quantitative yield for this compound from Rhodotorula rubra and Penicillium chrysogenum, and for all metabolites from Cunninghamella blackesleeana were not explicitly provided in the primary source.

Experimental Protocols

The following sections provide a detailed methodology for the microbial transformation of papaverine to this compound, based on the available literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Fungal Strains and Culture Conditions
  • Microorganisms:

    • Cunninghamella elegans NRRL 2310

    • Rhodotorula rubra NRRL y1592

    • Penicillium chrysogenum ATCC 10002

    • Cunninghamella blackesleeana NRRL 1369

  • General Culture Medium (per liter of distilled water):

    • NaCl: 5 g

    • K₂HPO₄: 5 g

    • Peptone: 5 g

    • Yeast Extract: 5 g

  • Sterilization: The medium is sterilized by autoclaving at 121°C for 15 minutes.[3]

  • Incubation Temperature: General incubation is performed at 25-28°C.[4][5]

  • Agitation: Cultures are typically incubated on a rotary shaker at 150-200 rpm to ensure adequate aeration.[4][6]

Fermentation Procedure (Two-Stage Protocol)

A two-stage fermentation protocol is generally employed for the biotransformation of papaverine.

  • Stage I (Seed Culture):

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the sterile culture medium with a fresh culture of the desired fungal strain.

    • Incubate the flask at 25-28°C on a rotary shaker for 48-72 hours to obtain a homogenous fungal suspension.

  • Stage II (Preparative Scale Fermentation):

    • Transfer the Stage I seed culture to a larger flask (e.g., 500 mL) containing 100 mL of the sterile culture medium.[3]

    • Incubate for 24-48 hours under the same conditions as Stage I.

    • Prepare a stock solution of papaverine in a suitable solvent such as dimethylformamide (DMF).

    • Add the papaverine solution to the Stage II culture. The amount of papaverine added will depend on the specific experiment (e.g., 10 mg in 0.25 mL DMF per flask).[3]

    • Continue the incubation for a period ranging from 10 to 14 days, monitoring the transformation periodically by thin-layer chromatography (TLC).[3]

Extraction and Isolation of Metabolites
  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth.[3]

  • Basification: Adjust the pH of the culture broth to approximately 8 by adding ammonia solution.[3]

  • Solvent Extraction: Extract the basified broth exhaustively with an equal volume of ethyl acetate. This can be performed in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery of the metabolites.[3]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fermentation residue.[3]

Purification of this compound

The crude extract containing a mixture of metabolites is subjected to chromatographic techniques for the purification of this compound.

  • Column Chromatography (Initial Purification):

    • Dissolve the crude residue in a minimal amount of a suitable solvent mixture (e.g., 1:1 methanol-dichloromethane).[3]

    • Prepare a silica gel column (e.g., 100 g silica gel in a 120 cm x 2.5 cm column).[3]

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like ethyl acetate and gradually increasing the proportion of a more polar solvent like methanol.[1][3]

    • Collect fractions and monitor them by TLC to identify the fractions containing this compound.

  • Sephadex LH-20 Chromatography (Fine Purification):

    • Pool the fractions containing impure this compound and concentrate them.

    • Further purify the concentrated fractions using a Sephadex LH-20 column with methanol as the eluent.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • For obtaining high-purity this compound, preparative HPLC on a C18 or C8 reversed-phase column can be employed.

    • A suitable mobile phase would consist of a mixture of methanol or acetonitrile and water, run in either an isocratic or gradient mode.[7]

    • Monitor the elution using a UV detector.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Analytical Methods for Identification

The structure of the purified this compound is confirmed using standard spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and the separation during chromatography. A common solvent system is ethyl acetate-methanol-ammonia (95:5:5).[1] Visualization can be achieved using Dragendorff's reagent or a UV lamp.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the metabolite and confirm the position of hydroxylation.[1]

  • Mass Spectrometry (MS): Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

Visualizations

Microbial Transformation Workflow

Microbial_Transformation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification Start Fungal Spore Inoculation Stage1 Stage I: Seed Culture (48-72h) Start->Stage1 Stage2 Stage II: Preparative Culture (24-48h) Stage1->Stage2 Papaverine Papaverine Addition Stage2->Papaverine Incubation Incubation (10-14 days) Papaverine->Incubation Harvesting Harvesting (Filtration) Incubation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Sephadex Sephadex LH-20 Chromatography ColumnChrom->Sephadex HPLC Preparative HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: Workflow for the microbial production and purification of this compound.

Metabolic Transformation Pathway of Papaverine

Metabolic_Pathway cluster_metabolites Fungal Metabolites Papaverine Papaverine This compound This compound (Hydroxylation) Papaverine->this compound Oxidation Dihydropapaverine 3,4-Dihydropapaverine (Reduction) Papaverine->Dihydropapaverine Papaveroline Papaveroline (Demethylation) Papaverine->Papaveroline Demethylpapaverine 7-Demethyl papaverine (Demethylation) Papaverine->Demethylpapaverine Didemethylpapaverine 6,4'-Didemethyl papaverine (Demethylation) Papaverine->Didemethylpapaverine Papaverine3ol Papaverine-3-ol (Hydroxylation) Papaverine->Papaverine3ol PapaverinolNoxide This compound N-oxide (N-oxidation) This compound->PapaverinolNoxide

Caption: Fungal metabolic transformations of papaverine.

Conclusion

The microbial transformation of papaverine to this compound represents a promising avenue for the development of new drug candidates. The use of fungal biocatalysts provides a means to generate hydroxylated derivatives of papaverine that may possess improved therapeutic properties. This guide has summarized the key microorganisms, experimental procedures, and available quantitative data for this biotransformation. Further research is warranted to optimize the production of this compound, fully characterize its pharmacological profile, and explore the enzymatic mechanisms underlying its formation in these fungal systems. The detailed protocols and visual workflows provided herein serve as a foundational resource for researchers in this field.

References

Papaverinol: An In-Depth Technical Guide on a Derivative of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinol, an isoquinoline alkaloid, is recognized primarily as a derivative and metabolite of the well-characterized compound, papaverine. While research directly focused on this compound is limited, its structural similarity to papaverine suggests a comparable pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties and exploring its potential biological activities through the extensive data available for its parent compound, papaverine. This document summarizes quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to this compound

This compound is classified as a benzylisoquinoline alkaloid, a large and diverse group of naturally occurring compounds.[1] It is structurally derived from papaverine, a major alkaloid of the opium poppy (Papaver somniferum), from which it is often obtained as a degradation product. The chemical structure of this compound is characterized by an isoquinoline core with a substituted benzyl group.

Chemical Properties of this compound:

PropertyValueReference
IUPAC Name (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
CAS Number 482-76-8[2]

Biosynthesis of the Papaverine Scaffold

The biosynthesis of papaverine, and by extension the foundational structure of this compound, is a complex enzymatic process originating from the amino acid L-tyrosine. The pathway involves a series of condensations, hydroxylations, and methylations to form the core benzylisoquinoline skeleton.

Papaverine Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine Aromatization Smooth Muscle Relaxation Pathway Papaverine Papaverine/Papaverinol PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation NFkB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Papaverine Papaverine/Papaverinol Papaverine->IKK inhibits Experimental Workflow Start Papaverine Source (e.g., Papaver somniferum) Extraction Extraction (e.g., ATPS) Start->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analytical Characterization (HPLC, NMR, MS) Purification->Analysis Synthesis Chemical Synthesis (Papaveraldine -> this compound) Synthesis->Analysis Bioassay Biological Assays (Inferred from Papaverine) Analysis->Bioassay

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of Papaverinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Papaverinol. This compound, a related substance and potential degradation product of papaverine, is a critical analyte to monitor in pharmaceutical formulations and biological matrices to ensure product quality, stability, and safety. The described methodology utilizes reversed-phase chromatography with UV detection, providing a specific, sensitive, and accurate protocol for researchers in quality control, drug metabolism, and pharmacokinetic studies.

Introduction

Papaverine, an opium alkaloid, is widely used as a vasodilator. During its synthesis, storage, or under certain physiological conditions, it can degrade or be metabolized to form various related substances, including this compound. The presence and concentration of these impurities must be closely monitored as they can impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the high resolution and sensitivity required for the separation and quantification of this compound from papaverine and other related compounds. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to be effective for the separation of this compound.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II DAD System or equivalent
Column Kromasil 100-5-C18, 250 x 4.6 mm, 5 µm
Alternative: Base-deactivated octylsilyl silica gel for chromatography R (5 µm), 250 x 4.0 mm[1]
Mobile Phase Gradient Elution (See Table 2)
Alternative Isocratic Mobile Phase: Phosphate buffer (pH 3.80) and acetonitrile (40:60 v/v)[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[1]
Column Temperature Ambient
Detection Wavelength 238 nm[1][3]

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
255050
302080
352080
36955
45955
  • Mobile Phase A: Buffer solution (dissolve 1.1 g of sodium octanesulfonate in 1000 mL of water, add 2 mL of triethylamine, and adjust pH to 2.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

Preparation of Solutions

a) Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the solvent mixture (acetonitrile and mobile phase A, 20:80 v/v) to obtain a known concentration.[1]

b) Sample Solution: Dissolve 20.0 mg of the substance to be examined (e.g., papaverine hydrochloride) in the solvent mixture and dilute to 10.0 mL with the same solvent.[1] For biological samples, appropriate extraction and pre-concentration steps may be necessary.

c) System Suitability Solution: A solution containing both papaverine and this compound can be used to verify the resolution and performance of the chromatographic system.

Experimental Workflow

HPLC Workflow for this compound Detection cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standard Solution Injection Inject Standard/Sample (10 µL) Standard_Prep->Injection Sample_Prep Prepare Test Sample Solution Sample_Prep->Injection HPLC_System Equilibrate HPLC System with Mobile Phase HPLC_System->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 238 nm Separation->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification HPLC Method Components cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_analyte Analyte cluster_output Output MP_A Aqueous Phase (Buffered, Ion-Pairing Agent) Gradient Gradient Elution MP_A->Gradient MP_B Organic Phase (Acetonitrile) MP_B->Gradient Separation Separation based on Polarity Differences Gradient->Separation Column Reversed-Phase C18 (Non-polar) Column->Separation This compound This compound (Moderately Polar) This compound->Separation Detection UV Detection (238 nm) Separation->Detection

References

Application Note: Quantification of Papaverinol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papaverinol, a metabolite of papaverine, is a compound of interest in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is intended as a foundational protocol that requires validation according to regulatory guidelines.[1][2]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Materials and Reagents
  • This compound standard

  • Papaverine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[3]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (Papaverine, 1 µg/mL in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a C18 reverse-phase column.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)
Mass Spectrometry (MS/MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound356.1165.1150
Papaverine (IS)340.3202.1150
Note: The precursor ion for this compound is based on its protonated molecular weight [M+H]+.[4] The product ion is a plausible fragment from the cleavage of the dimethoxyphenyl moiety.[4] The MRM transition for papaverine is a commonly used transition.[5]

Data Presentation

The following table summarizes the representative validation parameters for the quantification of this compound. These values are hypothetical and serve as a target for method validation.

Table 2: Representative Quantitative Data

ParameterValue
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Bias) ± 15%
Inter-day Accuracy (% Bias) ± 15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (Papaverine) plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Concentration vs. Ratio) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationships in LC-MS/MS Quantification

logical_relationships cluster_sample Biological Matrix cluster_instrument Instrumentation cluster_data Data Analysis plasma Plasma This compound This compound (Analyte) plasma->this compound is Papaverine (Internal Standard) plasma->is lc Liquid Chromatography (Separation) This compound->lc Extraction ms Tandem Mass Spectrometry (Detection) lc->ms peak_area Peak Area Ratio (Analyte/IS) ms->peak_area Signal calibration_curve Calibration Curve peak_area->calibration_curve concentration Final Concentration calibration_curve->concentration

Caption: Key Steps in LC-MS/MS Quantification.

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The described method, utilizing protein precipitation for sample preparation and a C18 column for chromatographic separation, offers a solid foundation for developing a validated bioanalytical assay. Researchers are advised to perform a full method validation in accordance with regulatory standards to ensure the reliability and accuracy of their results.[6]

References

Application Note: Analysis of Papaverinol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Papaverinol in plant matrices, specifically from Papaver species, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step using silylation is incorporated to enhance its volatility and chromatographic performance. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, drug discovery, and forensic analysis.

Introduction

This compound is a benzylisoquinoline alkaloid found in plants of the Papaver genus. While less abundant than major opium alkaloids like morphine and codeine, its analysis is crucial for comprehensive phytochemical profiling and understanding the biosynthesis of related compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a hydroxyl group in the this compound structure imparts polarity, making it less suitable for direct GC-MS analysis. Chemical derivatization, specifically silylation, is employed to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.

Principle

The analytical workflow involves the extraction of alkaloids from the plant material, followed by a derivatization step to convert this compound into its more volatile trimethylsilyl (TMS) ether. The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the components of the mixture are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. Identification of this compound-TMS is achieved by comparing its retention time and mass spectrum with that of a reference standard or library data. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Papaver Species

This protocol is adapted from methodologies for alkaloid extraction from Papaver species for GC-MS analysis.

Materials and Reagents:

  • Dried and powdered plant material (e.g., poppy seeds, capsules)

  • Methanol (HPLC grade)

  • Sodium sulfate, anhydrous

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of finely powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Securely cap the flask and sonicate for 30 minutes in an ultrasonic bath.

  • Agitate the mixture on a shaker at room temperature for 12 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Transfer the filtrate to a round-bottom flask and add 2 g of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to near dryness using a rotary evaporator with the water bath set to 40°C.

  • Re-dissolve the residue in 5 mL of methanol.

  • Transfer the concentrated extract to a 15 mL centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet any remaining particulate matter.

  • Carefully transfer the supernatant to a clean vial for the derivatization step.

Derivatization: Silylation of this compound

This protocol is a general procedure for the silylation of hydroxylated alkaloids using BSTFA, a common and effective silylating agent.

Materials and Reagents:

  • Dried plant extract (from step 1.10)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Heating block or oven

  • Nitrogen gas supply

  • GC vials with inserts and PTFE-lined caps

Procedure:

  • Transfer 100 µL of the methanolic plant extract into a 2 mL GC vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen gas at room temperature.

  • To the dried residue, add 50 µL of anhydrous pyridine to ensure a non-protic environment.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized alkaloids. Instrument conditions may need to be optimized for specific equipment.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD, or equivalent)

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

ParameterValue
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 100°C, hold for 2 min
Ramp to 280°C at 10°C/min
Hold at 280°C for 10 min

MS Conditions:

ParameterValue
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 550 amu
Solvent Delay5 min

Data Presentation

Mass Spectral Data

The identification of this compound-TMS is based on its mass spectrum. While a library spectrum for this compound-TMS may not be readily available, the expected molecular ion and key fragments can be predicted. The molecular weight of this compound is 355.15 g/mol . After silylation, the molecular weight of this compound-TMS will be 427.22 g/mol .

The ESI-MS/MS fragmentation of underivatized this compound shows a molecular ion ([M+H]+) at m/z 356.1492 and a characteristic fragment from the cleavage of the dimethoxyphenyl moiety at m/z 165.0556.[1] In EI-MS of the TMS derivative, characteristic fragments would include the molecular ion (M+) at m/z 427, a fragment corresponding to the loss of a methyl group ([M-15]+) at m/z 412, and a prominent ion at m/z 73, characteristic of the trimethylsilyl group.

Table 1: Expected Mass Fragments for this compound-TMS

m/zInterpretation
427Molecular Ion [M]+
412[M-CH3]+
165Fragment corresponding to dimethoxyphenyl moiety (or its TMS derivative)
73[Si(CH3)3]+
Quantitative Data

Quantitative analysis of this compound is not widely reported in the literature. Therefore, the following table is presented as a template for reporting results. Quantification should be performed using a certified reference standard of this compound, which would undergo the same derivatization procedure as the samples. A calibration curve would be constructed by plotting the peak area of a selected ion against the concentration of the standard.

Table 2: Example Quantitative Analysis of this compound in Papaver somniferum Seeds

Sample IDPlant PartThis compound Concentration (µg/g) ± SDMethod of Quantification
PSS-01SeedsValue to be determinedExternal Standard
PSS-02SeedsValue to be determinedExternal Standard
PSC-01CapsulesValue to be determinedExternal Standard

Note: The values in this table are placeholders. Actual concentrations must be determined experimentally.

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Dried, Powdered Plant Material extraction Methanolic Extraction plant_material->extraction concentration Rotary Evaporation & Reconstitution extraction->concentration drying Evaporation to Dryness concentration->drying silylation Silylation with BSTFA + 1% TMCS drying->silylation heating Heating at 70°C silylation->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway (Illustrative)

As this compound is a secondary metabolite, a signaling pathway in the traditional sense is not applicable. Instead, a logical diagram illustrating the relationship between this compound and its parent compound, Papaverine, is presented.

papaverine_relationship papaverine Papaverine (C20H21NO4) oxidation Oxidation papaverine->oxidation This compound This compound (C20H21NO5) oxidation->this compound

Caption: Biosynthetic relationship of this compound to Papaverine.

Conclusion

This application note outlines a comprehensive methodology for the extraction, derivatization, and subsequent GC-MS analysis of this compound from Papaver species. The provided protocols are robust and can be adapted to various laboratory settings. While specific quantitative data for this compound is scarce in current literature, the described method provides a framework for its accurate quantification using a certified reference standard. The successful application of this method will aid in the detailed phytochemical characterization of Papaver species and contribute to the broader understanding of alkaloid biosynthesis.

References

Application Notes and Protocols: Synthesis of Papaverinol from Reissert Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Papaverinol, a benzylisoquinoline alkaloid, utilizing a Reissert compound as the key starting material. The methodology is based on the established chemical literature, offering a robust procedure for obtaining this compound for research and development purposes.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of a specific Reissert compound, 2-benzoyl-6,7-dimethoxy-1,2-dihydroisoquinaldonitrile, with 3,4-dimethoxybenzaldehyde. This reaction proceeds via the formation of an anion of the Reissert compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent hydrolysis of the intermediate product yields this compound.

Chemical Reaction Pathway

The overall synthetic route is depicted in the following reaction scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reissert 2-Benzoyl-6,7-dimethoxy- 1,2-dihydroisoquinaldonitrile intermediate Intermediate Adduct reissert->intermediate aldehyde 3,4-Dimethoxybenzaldehyde aldehyde->intermediate This compound This compound intermediate->this compound NaH 1. Sodium Hydride (NaH) in DMF hydrolysis 2. Acid Hydrolysis Workflow start Start: Prepare Reactants anion_formation Formation of Reissert Anion (NaH in DMF) start->anion_formation reaction Reaction with 3,4-Dimethoxybenzaldehyde anion_formation->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis neutralization Neutralization and Precipitation hydrolysis->neutralization filtration Filtration of Crude Product neutralization->filtration recrystallization Recrystallization filtration->recrystallization purification Washing and Drying recrystallization->purification end_product Pure this compound purification->end_product

Application Notes and Protocols for the Extraction and Purification of Papaverinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverinol is a benzylisoquinoline alkaloid found in plants of the Papaver genus, most notably the opium poppy (Papaver somniferum). While it is a minor constituent compared to alkaloids like morphine, codeine, and papaverine, its unique structure and potential pharmacological activities make it a compound of interest for research and drug development. This compound is structurally related to papaverine and is often found as an impurity in crude papaverine extracts. This document provides detailed protocols for the extraction of this compound from plant material, followed by its purification to a high degree of purity. The methodologies described are based on established principles of natural product chemistry and alkaloid separation.

Data Presentation: Alkaloid Content in Papaver somniferum

The concentration of this compound in Papaver somniferum is not as extensively documented as that of the major alkaloids. However, understanding the relative abundance of other alkaloids is crucial for developing an effective purification strategy. The following tables summarize the content of major alkaloids in the capsules of various Papaver somniferum cultivars. This data highlights the chemical complexity of the source material from which this compound is to be isolated.

Table 1: Average Content of Major Alkaloids in Dried Capsules of 34 Papaver somniferum Cultivars

AlkaloidAverage Content (mg/100g)
Morphine362
Codeine25
Papaverine29

Table 2: Range of Major Alkaloid Content in Dried Capsules of Various Papaver somniferum Cultivars

AlkaloidMinimum Content (mg/100g)Maximum Content (mg/100g)
Morphine152676
Codeine047
Papaverine1440

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is the first critical step to ensure efficient extraction.

Protocol 1: Drying and Grinding of Plant Material

  • Collection: Harvest the capsules of Papaver somniferum at maturity.

  • Drying: Air-dry the capsules in a well-ventilated area away from direct sunlight for 2-3 weeks, or in a forced-air oven at a temperature no higher than 50°C until a constant weight is achieved.

  • Grinding: Grind the dried capsules into a fine powder (approximately 20-40 mesh) using a laboratory mill.

  • Storage: Store the powdered material in airtight containers in a cool, dark, and dry place to prevent degradation of the alkaloids.

Extraction of Total Alkaloids

This protocol describes a standard solvent extraction method to obtain a crude alkaloid extract from the prepared plant material.

Protocol 2: Solvent Extraction of Crude Alkaloids

  • Maceration:

    • Place 100 g of the dried, powdered plant material into a 2 L Erlenmeyer flask.

    • Add 1 L of 95% ethanol.

    • Stopper the flask and let it stand for 48-72 hours at room temperature with occasional shaking.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (the ethanol extract).

    • Re-extract the solid plant residue (the marc) with another 500 mL of 95% ethanol for 24 hours to ensure exhaustive extraction.

    • Filter and combine the filtrates.

  • Concentration:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a thick, viscous crude extract is obtained.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the alkaloids from neutral and acidic compounds present in the crude extract.

Protocol 3: Liquid-Liquid Extraction for Alkaloid Fractionation

  • Acidification:

    • Dissolve the crude extract from Protocol 2 in 200 mL of 2% (v/v) sulfuric acid.

    • Stir until the extract is completely dissolved. The solution will be acidic (pH 1-2).

  • Removal of Neutral and Acidic Compounds:

    • Transfer the acidic solution to a 500 mL separatory funnel.

    • Extract the solution three times with 100 mL portions of dichloromethane (CH₂Cl₂).

    • In each extraction, shake the funnel vigorously for 2-3 minutes, allowing the layers to separate.

    • Discard the organic (lower) layer, which contains neutral and acidic compounds. The alkaloids will remain in the aqueous (upper) layer as their water-soluble salts.

  • Basification and Alkaloid Extraction:

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution dropwise with constant stirring until the pH of the solution reaches 9-10. This will precipitate the free alkaloids.

    • Transfer the basified solution back to a clean separatory funnel.

    • Extract the free alkaloids three times with 100 mL portions of a chloroform:isopropanol (3:1, v/v) solvent mixture.

    • Combine the organic layers.

  • Final Washing and Concentration:

    • Wash the combined organic extracts with 50 mL of distilled water to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Purification of this compound

The crude alkaloid fraction is a complex mixture. The following chromatographic steps are designed to isolate this compound.

Protocol 4: Column Chromatography for Initial Separation

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass chromatography column (e.g., 50 cm length, 4 cm diameter) with the slurry.

    • Allow the silica gel to settle, and then equilibrate the column by passing 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction (from Protocol 3) in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully layer the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9.5:0.5, 9:1)

    • Collect fractions of 20-25 mL.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (which gives an orange-brown color with alkaloids).

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

  • Sample Preparation:

    • Dissolve the pooled and concentrated fractions from column chromatography in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer such as 0.1% trifluoroacetic acid in water). A typical starting point could be a 40:60 mixture of acetonitrile:water.

    • Flow Rate: 5-10 mL/min.

    • Detection: UV detector at 254 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect the peak corresponding to the retention time of a this compound standard.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The resulting solid is purified this compound.

    • Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow A Plant Material (Papaver somniferum capsules) B Drying and Grinding A->B C Powdered Plant Material B->C D Solvent Extraction (Ethanol) C->D E Crude Ethanol Extract D->E F Acid-Base Partitioning E->F G Crude Alkaloid Fraction F->G H Column Chromatography (Silica Gel) G->H I Enriched this compound Fractions H->I J Preparative HPLC (C18) I->J K Pure this compound J->K L Analysis (TLC, HPLC, MS, NMR) K->L

Caption: Workflow for this compound Extraction and Purification.

Papaverine Biosynthetic Pathway Context

Papaverine_Biosynthesis enzyme enzyme Reticuline (S)-Reticuline Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Aromatization Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation This compound This compound Papaverine->this compound Potential Metabolic Conversion

Caption: Simplified Papaverine Biosynthesis and its Relation to this compound.

Application Note: Protocol for Papaverinol Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for conducting stability testing of papaverinol in solution. This compound, a benzylisoquinoline alkaloid and a known degradation product of papaverine, requires a thorough understanding of its stability profile for research and pharmaceutical development.[1] This protocol details a forced degradation study, a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule. The methodology encompasses hydrolytic, oxidative, thermal, and photolytic stress conditions. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined for the quantification of this compound and its degradation products. This application note is intended to provide a robust framework for researchers to assess the stability of this compound in various solution-based formulations.

Introduction

This compound is a benzylisoquinoline alkaloid that is structurally related to papaverine, a compound known for its spasmolytic and vasodilatory effects.[2] Papaverine itself acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[3][4] Given its structural similarity, this compound may exhibit comparable biological activities and is also a known degradation product of papaverine, making its stability a crucial parameter in the quality control of papaverine-based pharmaceuticals.[1]

Stability testing is a mandatory requirement in the pharmaceutical industry to ensure the safety and efficacy of drug substances and products over their shelf life. Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify likely degradation products and to develop and validate stability-indicating analytical methods.[5] This protocol provides a detailed methodology for conducting a forced degradation study of this compound in solution.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate buffer (pH 7.4)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven for thermal stress studies

  • Photostability chamber compliant with ICH Q1B guidelines

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Solutions

Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or a mixture of methanol and water.[6] This stock solution should be prepared fresh before each experiment.

Forced Degradation Studies

Forced degradation studies should be conducted to achieve a target degradation of 5-20%.[5]

2.4.1. Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the study can be repeated using 1 M HCl and/or elevated temperatures (e.g., 60°C).[5][7] At the end of the exposure period, neutralize the sample with an equivalent amount of 0.1 M or 1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.4.2. Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the study can be repeated using 1 M NaOH and/or elevated temperatures (e.g., 60°C).[5][7] At the end of the exposure period, neutralize the sample with an equivalent amount of 0.1 M or 1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.4.3. Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[6] Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

2.4.4. Thermal Degradation: Transfer 1 mL of the this compound stock solution to a vial and place it in a thermostatically controlled oven at 70°C for 48 hours.[8] After the exposure, allow the sample to cool to room temperature and dilute to a suitable concentration with the mobile phase for HPLC analysis. A control sample should be kept at room temperature.

2.4.5. Photolytic Degradation: Expose 1 mL of the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7][9] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. After exposure, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its degradation products. The following method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. A previously reported method for papaverine and its degradation products used a mobile phase of water-methanol-acetonitrile.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., 240 nm).[11]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[11]

Data Presentation

The results of the forced degradation study should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% this compound RemainingNo. of Degradation ProductsRRT of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hoursRoom Temp
1 M HCl24 hours60°C
Base Hydrolysis 0.1 M NaOH24 hoursRoom Temp
1 M NaOH24 hours60°C
Oxidative 3% H₂O₂24 hoursRoom Temp
Thermal Dry Heat48 hours70°C
Photolytic ICH Q1B--
Control No Stress48 hoursRoom Temp

RRT: Relative Retention Time (with respect to the this compound peak)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the logical flow of the this compound stability testing protocol.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis P1 Prepare this compound Stock Solution (1 mg/mL) S1 Acid Hydrolysis (0.1M/1M HCl) P1->S1 Expose to Stress Conditions S2 Base Hydrolysis (0.1M/1M NaOH) P1->S2 Expose to Stress Conditions S3 Oxidative Stress (3% H₂O₂) P1->S3 Expose to Stress Conditions S4 Thermal Stress (70°C) P1->S4 Expose to Stress Conditions S5 Photolytic Stress (ICH Q1B) P1->S5 Expose to Stress Conditions A1 Sample Neutralization & Dilution S1->A1 S2->A1 S3->A1 Dilution S4->A1 Cooling & Dilution S5->A1 Dilution A2 HPLC Analysis (Stability-Indicating Method) A1->A2 A3 Data Interpretation (% Degradation, RRT) A2->A3

Caption: Workflow for this compound Stability Testing.

Hypothesized Signaling Pathway

Based on the known mechanism of its parent compound, papaverine, the following diagram illustrates a hypothesized signaling pathway for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylate Cyclase Receptor->AC GC Guanylate Cyclase Receptor->GC cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits PDE->cAMP Degrades PDE->cGMP Degrades ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response PKG->Response

Caption: Hypothesized this compound Signaling Pathway.

Conclusion

This application note provides a detailed and structured protocol for the stability testing of this compound in solution. By following the outlined forced degradation studies and employing a validated stability-indicating HPLC method, researchers can effectively assess the intrinsic stability of this compound and identify potential degradation products. The provided workflow and hypothesized signaling pathway diagrams offer visual aids to the experimental process and potential mechanism of action. This comprehensive approach is essential for the development of stable and reliable formulations containing this compound for research and pharmaceutical applications.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Papaverine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Papaverinol: this compound is a metabolite of Papaverine.[1] While the primary focus of the available research and the following protocols is on Papaverine, the methodologies described herein can serve as a foundational framework for investigating the bioactivity of its metabolites, including this compound.

Introduction

Papaverine, a non-narcotic opium alkaloid derived from Papaver somniferum, is a potent vasodilator with a range of demonstrated biological activities.[2][3][4] It functions primarily as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][5] This mechanism underlies its smooth muscle relaxant effects.[2][5][6] Emerging research has also highlighted its potential as an anticancer agent, demonstrating antiproliferative, pro-apoptotic, and anti-migratory effects in various cancer cell lines.[7][8][9][10][11]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the diverse activities of Papaverine. The assays cover key aspects of its bioactivity, including cytotoxicity, effects on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways.

Data Presentation: Quantitative Analysis of Papaverine Activity

The following tables summarize the quantitative data on Papaverine's effects from various cell-based assays.

Table 1: Cytotoxicity of Papaverine in Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
AMJ-13Breast CancerMTT7262.12[12]
MCF-7Breast CancerMTT7272.62[12]
PC-3Prostate CancerMTT24~100[8][13]
MDA-MB-231Breast CancerCrystal Violet48>10[7]
A549Lung CancerCrystal Violet48>10[7]
DU145Prostate CancerCrystal Violet48>10[7]
HT-29Colon CancerMTT48Not specified[7]
T47DBreast CancerMTT48Not specified[7]
HT1080FibrosarcomaMTT48Not specified[7]
HepG-2Liver CancerMTT48Not specified[8]

Table 2: Effects of Papaverine on Cell Viability and Proliferation

Cell LineConcentration (µM)Exposure Time (h)% Cell Growth/Viability ReductionReference
MDA-MB-2311504844%[7][9][14]
A5491504847%[7][9][14]
DU1451504836%[7][9][14]
PC-32002490%[8]
NHF (normal)200242%[8]

Table 3: Papaverine-Induced Apoptosis and Cell Cycle Arrest

Cell LineConcentration (µM)Exposure Time (h)EffectReference
PC-310, 80, 120Not specifiedDose-dependent increase in early and late apoptosis[13]
PC-310, 80, 120Not specifiedDose-dependent increase in sub-G1 phase cell population[13]
Multiple Cancer LinesNot specified7246% increase in sub-G1 phase[14]

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating Papaverine's cytotoxic effects on cancer cell lines.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Papaverine.

Materials:

  • Cancer cell lines (e.g., AMJ-13, MCF-7, PC-3)

  • Complete growth medium (specific to cell line)

  • Papaverine hydrochloride (stock solution prepared in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of Papaverine in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Papaverine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Papaverine stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess Papaverine-induced apoptosis in PC-3 cells.[13]

Objective: To quantify the percentage of apoptotic and necrotic cells after Papaverine treatment.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete growth medium

  • Papaverine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Papaverine for the desired duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is designed to analyze the effect of Papaverine on cell cycle progression.[13][14]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) following Papaverine treatment.

Materials:

  • Cancer cell line

  • Complete growth medium

  • Papaverine hydrochloride

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with Papaverine as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Signaling Pathways and Visualizations

Papaverine's Mechanism of Action: PDE Inhibition

Papaverine's primary mechanism of action is the inhibition of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides (cAMP and cGMP).[2][3][5] By inhibiting PDEs, Papaverine leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.

Papaverine_PDE_Inhibition cluster_enzymes cluster_cyclases Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Cellular Effects (e.g., Smooth Muscle Relaxation) PKA->Cellular_Effects PKG->Cellular_Effects

Caption: Papaverine inhibits PDE, increasing cAMP and cGMP levels.

Papaverine's Anticancer Signaling Pathways

In cancer cells, Papaverine has been shown to modulate several key signaling pathways, including the PI3K/Akt and NF-κB pathways, leading to apoptosis and cell cycle arrest.[13][15][16]

Papaverine_Anticancer_Pathway Papaverine Papaverine PI3K PI3K Papaverine->PI3K Inhibits Akt Akt Papaverine->Akt Inhibits NFkB NF-κB Papaverine->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Papaverine->Bcl2 Decreases expression Bax Bax (Pro-apoptotic) Papaverine->Bax Increases expression CellCycleArrest Cell Cycle Arrest (sub-G1) Papaverine->CellCycleArrest PI3K->Akt Activates Akt->NFkB Activates Akt->Bcl2 Activates NFkB->Bcl2 Promotes transcription CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Papaverine's anticancer effects via PI3K/Akt and NF-κB pathways.

Experimental Workflow for Assessing Papaverine's Bioactivity

The following diagram outlines a general workflow for the in vitro evaluation of Papaverine.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Papaverine_Treatment Papaverine Treatment (Dose- and time-response) Cell_Culture->Papaverine_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Papaverine_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Papaverine_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Papaverine_Treatment->Cell_Cycle Migration Cell Migration Assay (e.g., Scratch Assay) Papaverine_Treatment->Migration Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Migration->Data_Analysis Conclusion Conclusion: Elucidate Papaverine's Activity Data_Analysis->Conclusion

Caption: Workflow for in vitro evaluation of Papaverine's bioactivity.

References

Papaverinol: A Certified Reference Standard for Analytical Excellence in Pharmaceutical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the utilization of Papaverinol as a chemical standard in analytical laboratories. This compound, a primary degradation product and impurity of the vasodilator drug Papaverine, serves as a critical reference material for the accurate identification and quantification of impurities in pharmaceutical formulations. This document outlines the physicochemical properties of this compound, detailed protocols for its use in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and its application in stability and forced degradation studies of Papaverine.

Introduction

This compound, with the chemical name (6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol, is a significant impurity and degradation product of Papaverine, an opium alkaloid used as a smooth muscle relaxant and vasodilator[1]. The presence and quantity of impurities such as this compound in pharmaceutical products are critical quality attributes that must be strictly monitored to ensure safety and efficacy. The use of a well-characterized chemical standard is therefore essential for the validation of analytical methods and the routine quality control of Papaverine-containing drug products. This application note details the proper handling, storage, and application of this compound as a certified reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use as a chemical standard.

PropertyValueReference
Molecular Formula C₂₀H₂₁NO₅[2]
Molecular Weight 355.38 g/mol [2]
CAS Number 482-76-8[2]
Appearance White to off-white solid
Melting Point 180-182 °C
Solubility Soluble in methanol, ethanol, and chloroform. Sparingly soluble in water.
Purity (as per CoA) ≥98%
Storage Conditions 2-8°C, protected from light
Retest Date 24 months from the date of opening

Analytical Applications and Protocols

This compound is primarily used as a reference standard for the identification and quantification of impurities in Papaverine drug substances and products. Detailed protocols for its use in various analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of this compound in Papaverine samples. A validated stability-indicating HPLC method allows for the separation and quantification of this compound from Papaverine and other related substances.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock This compound Stock Solution (1 mg/mL) working Working Standard Solutions stock->working Dilution Series hplc HPLC System (C18 Column) working->hplc sample Sample Preparation (e.g., Papaverine Injection) sample->hplc gradient Gradient Elution hplc->gradient detection UV Detection (e.g., 254 nm) gradient->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Workflow for the HPLC analysis of this compound.

Protocol for HPLC Analysis:

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (for Papaverine Injection):

    • Dilute the Papaverine injection solution with the mobile phase to obtain a theoretical Papaverine concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Inject the working standard solution at a mid-range concentration six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Typical HPLC Method Validation Parameters:

ParameterTypical Value
Linearity (r²) ≥ 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly in complex matrices or for confirmatory analysis.

Protocol for GC-MS Analysis:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare sample solutions by extracting the analyte of interest into a suitable organic solvent.

    • Derivatization with a silylating agent (e.g., BSTFA) may be required to improve volatility and peak shape.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C, hold for 10 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify this compound by its characteristic retention time and mass spectrum, including the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the this compound standard.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • NMR Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis:

    • Process the acquired FID to obtain the NMR spectrum.

    • Assign the chemical shifts of the protons and carbons to the molecular structure of this compound.

Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.7 - 7.5105 - 150
Methine Proton (-CHOH)~5.8~70
Methoxy Protons (-OCH₃)3.8 - 4.055 - 56

Application in Forced Degradation Studies

This compound is a key marker in the forced degradation studies of Papaverine. These studies are essential to establish the stability-indicating nature of analytical methods.

Workflow for Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analysis Papaverine Papaverine Drug Substance/ Product Papaverine->Acid Papaverine->Base Papaverine->Oxidation Papaverine->Thermal Papaverine->Photolytic Identification Peak Identification and Quantification of Degradants (including this compound) Analysis->Identification

Caption: Workflow of a forced degradation study of Papaverine.

Protocol for Forced Degradation:

  • Stress Conditions:

    • Subject separate solutions of Papaverine (e.g., 1 mg/mL) to various stress conditions as outlined in the workflow diagram.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration and analyze using the validated HPLC method described in section 3.1.

  • Peak Identification:

    • Use the this compound reference standard to confirm the identity of the this compound peak in the chromatograms of the stressed samples.

Biological Context: Signaling Pathways of the Parent Compound

While this compound is primarily used as a chemical standard, understanding the biological activity of its parent compound, Papaverine, can provide valuable context. Papaverine is known to be a non-specific inhibitor of phosphodiesterases (PDEs), particularly PDE10A, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This, in turn, affects downstream signaling pathways such as the PI3K/Akt pathway, ultimately leading to smooth muscle relaxation and vasodilation.

Simplified Papaverine Signaling Pathway

Papaverine_Signaling Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits cAMP cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates PI3K PI3K PKA->PI3K modulates Akt Akt PI3K->Akt activates Relaxation Smooth Muscle Relaxation Akt->Relaxation

Caption: Simplified signaling pathway of Papaverine.

Conclusion

This compound is an indispensable chemical standard for the pharmaceutical industry, enabling the accurate and reliable analysis of impurities in Papaverine drug products. The protocols and data presented in this application note provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows, ensuring the quality and safety of pharmaceutical products.

References

Application Notes and Protocols: Papaverine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, an opium alkaloid derived from Papaver somniferum, has emerged as a compound of significant interest in the field of neurodegenerative disease research.[1] Unlike other opioids, papaverine lacks significant analgesic properties and primarily functions as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] This enzyme is highly expressed in brain regions critical for motor control and cognition, such as the striatum.[1] By inhibiting PDE10A, papaverine increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating key downstream signaling pathways, including the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathways.[1][2]

Papaverine's therapeutic potential in neurodegenerative disorders, particularly Parkinson's disease, is attributed to its multifaceted mechanism of action, which includes potent anti-inflammatory and neuroprotective effects.[2][3] Research has demonstrated its ability to mitigate neuroinflammation by suppressing microglial activation and the production of pro-inflammatory mediators.[1][3][4] Furthermore, in preclinical models of Parkinson's disease, papaverine has been shown to protect dopaminergic neurons, reduce α-synuclein aggregation, and improve motor deficits.[5] These findings underscore papaverine's promise as a therapeutic agent and a valuable research tool for investigating the underlying mechanisms of neurodegeneration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on papaverine, providing a reference for its potency and effective concentrations in various experimental models.

ParameterValueContextReference
PDE10A Inhibition (IC50) 0.019 µMIn vitro enzyme assay[1]
Effective In Vitro Concentration 10-30 µMInhibition of pro-inflammatory molecules in LPS-stimulated BV2 microglial cells[1]
In Vivo Dosage (Parkinson's Model) 20 mg/kg (i.p.)MPTP-induced mouse model[1]

Signaling Pathways and Mechanisms of Action

Papaverine exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. As a PDE10A inhibitor, its primary mechanism involves the elevation of intracellular cAMP levels, which in turn activates the PKA/CREB signaling cascade. This pathway is crucial for promoting neuronal survival and plasticity. Additionally, papaverine influences inflammatory pathways by inhibiting NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production.

cluster_0 Papaverine's Anti-Inflammatory & Neuroprotective Mechanisms PAP Papaverine PDE10A PDE10A Inhibition PAP->PDE10A NFkB ↓ NF-κB Signaling PAP->NFkB NLRP3 ↓ NLRP3 Inflammasome Activation PAP->NLRP3 MMP3 ↓ MMP-3 Expression PAP->MMP3 cAMP ↑ cAMP PDE10A->cAMP PKA ↑ PKA Signaling cAMP->PKA CREB ↑ CREB Activity PKA->CREB Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection Inflammation ↓ Neuroinflammation (↓ TNF-α, IL-1β, NO) NFkB->Inflammation NLRP3->Inflammation Inflammation->Neuroprotection aSyn ↓ α-synuclein Aggregation aSyn->Neuroprotection MMP3->aSyn

Caption: Papaverine's signaling pathways in neuroprotection.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature to assess the efficacy of papaverine in models of neurodegenerative disease.

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Microglia

Objective: To determine the effect of papaverine on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Papaverine

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • Reagents for RT-PCR and Western Blot analysis

Workflow:

cluster_workflow In Vitro Anti-Inflammatory Assay Workflow start Seed BV2 Microglial Cells pretreat Pre-treat with Papaverine (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Cell Lysates incubate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-1β) collect->elisa qpcr RT-qPCR for Pro-inflammatory Gene Expression collect->qpcr wb Western Blot for Signaling Proteins collect->wb

Caption: Workflow for in vitro anti-inflammatory assays.

Procedure:

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate culture plates. Once confluent, pre-treat the cells with varying concentrations of papaverine (e.g., 10-30 µM) for 1 hour.[1]

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for nitric oxide and cytokine analysis.

    • Lyse the cells to extract RNA and protein for RT-PCR and Western blot analysis, respectively.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent.

    • Cytokine Production: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.[3]

    • Gene Expression: Analyze the mRNA levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-1β) using RT-PCR.[3]

    • Protein Expression: Assess the levels of key signaling proteins (e.g., phosphorylated NF-κB, IκBα) by Western blot to elucidate the mechanism of action.

Protocol 2: In Vivo Assessment of Neuroprotective Effects in an MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of papaverine in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • Probenecid (optional, to potentiate MPTP effects)

  • Papaverine

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents and equipment for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody, anti-Iba1 antibody)

  • Reagents and equipment for Western blot and ELISA

Workflow:

cluster_workflow In Vivo Neuroprotection Assay Workflow (MPTP Model) acclimate Acclimatize Mice pap_admin Administer Papaverine (e.g., 20 mg/kg, i.p.) acclimate->pap_admin mptp_admin Induce Parkinsonism with MPTP pap_admin->mptp_admin behavior Behavioral Testing (e.g., Rotarod) mptp_admin->behavior sacrifice Sacrifice Mice & Collect Brain Tissue behavior->sacrifice ihc Immunohistochemistry (TH, Iba1, α-syn) sacrifice->ihc biochem Biochemical Analysis (Western Blot, ELISA) sacrifice->biochem

References

Application Notes and Protocols: Investigating the Anti-Cancer Potential of Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vitro effects of Papaverine, a benzylisoquinoline alkaloid, on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development interested in exploring its potential as an anti-cancer agent.

Papaverine has demonstrated anti-proliferative effects in a range of cancer cell lines, including those from breast, lung, prostate, and liver cancers.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of phosphodiesterase 10A (PDE10A) and mitochondrial complex I.[1][3] These actions trigger a cascade of downstream effects on critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Papaverine on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Papaverine in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
U87MGGlioblastoma29[5]
T98GGlioblastoma40[5]
MDA-MB-231Triple-Negative Breast Cancer>10[2]
MCF7Breast Cancer>10[2]
PC-3Prostate Cancer>10[2]

Table 2: Effects of Papaverine on Cell Viability and Proliferation

Cell LineConcentration (µM)Treatment Duration (h)Effect on Cell Growth/ViabilityReference
MDA-MB-23115048Reduced to 56%[6]
A54915048Reduced to 53%[6]
DU14515048Reduced to 64%[6]
HepG-2Not Specified48Reduced to 38%[2]
HT-29Not Specified48Reduced to 35%[2]
T47DNot Specified48Reduced to 20%[2]
HT-1080Not Specified48Reduced to 15%[2]
PC-3200Not SpecifiedReduced to 10%[2]

Table 3: Papaverine's Effect on Cell Cycle and Apoptosis

Cell LineConcentration (µM)Treatment Duration (h)ObservationReference
PC-310, 80, 12048Dose-dependent increase in sub-G1 phase[7]
MDA-MB-231Not Specified72Increase of cells in sub-G1 phase to 46%[6]
PC-3Not Specified48Induction of early and late apoptosis[1]
T47DNot Specified24Apoptosis induction[1]
HT-29Not Specified24Apoptosis induction[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Papaverine and a general workflow for its investigation in cancer cell lines.

Papaverine_Signaling_Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibition Mito_Complex_I Mitochondrial Complex I Papaverine->Mito_Complex_I inhibition PI3K_Akt PI3K/Akt Pathway Papaverine->PI3K_Akt NFkB NF-κB Pathway Papaverine->NFkB Apoptosis Apoptosis Papaverine->Apoptosis CellCycleArrest Cell Cycle Arrest Papaverine->CellCycleArrest cAMP ↑ cAMP PDE10A->cAMP degradation ROS ↑ ROS Mito_Complex_I->ROS PKA PKA cAMP->PKA activation PKA->PI3K_Akt inhibition mTOR mTOR Pathway PKA->mTOR inhibition PI3K_Akt->NFkB activation PI3K_Akt->Apoptosis ReducedProliferation Reduced Proliferation mTOR->ReducedProliferation VEGF VEGF Signaling NFkB->Apoptosis Apoptosis->ReducedProliferation CellCycleArrest->ReducedProliferation ROS->Apoptosis

Caption: Papaverine's multifaceted mechanism of action.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat with Papaverine (various concentrations and time points) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, Crystal Violet) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) treatment->apoptosis protein Protein Expression Analysis (Western Blot for pathway proteins) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General workflow for in vitro evaluation.

Experimental Protocols

The following are representative protocols for key experiments used to assess the anti-cancer effects of Papaverine. These should be adapted based on the specific cell line and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Papaverine on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Papaverine stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Papaverine in complete growth medium. Remove the old medium from the wells and add 100 µL of the Papaverine-containing medium to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of Papaverine on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Papaverine

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Papaverine for 24 or 48 hours as described in Protocol 1.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptosis).[1]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by Papaverine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Papaverine

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Papaverine as described in Protocol 2.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of Papaverine on the expression levels of key proteins in signaling pathways like PI3K/Akt.

Materials:

  • Cancer cell line of interest

  • Papaverine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., for Akt, p-Akt, Bcl-2, Bax, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Papaverine, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[4]

References

Application Notes and Protocols for Studying Phosphodiesterase (PDE) Inhibition with Papaverine, a Structurally Related Precursor to Papaverinol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing Papaverine, a non-selective phosphodiesterase (PDE) inhibitor, as a tool compound in research and drug development. While the initial topic of interest was Papaverinol, a thorough literature review reveals a significant lack of data regarding its direct effects on phosphodiesterase activity. This compound, chemically known as (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol, is recognized as a degradation product and impurity of Papaverine.[1][2] Given the close structural relationship and the extensive body of research on Papaverine's PDE inhibitory properties, these notes will focus on Papaverine as a representative compound for studying the effects of this chemical scaffold on PDE-mediated signaling pathways.

Papaverine, an opium alkaloid, acts as a vasodilator and smooth muscle relaxant by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their intracellular accumulation.[3][4] It has shown a preference for inhibiting the PDE10A isoenzyme, which is highly expressed in the brain's striatum, making it a valuable tool for neurobiology and pharmacology research.[3][5]

Data Presentation: Papaverine Inhibition of Phosphodiesterases

The following table summarizes the available quantitative data on the inhibitory activity of Papaverine and its derivatives against various PDE isoenzymes. It is important to note that Papaverine is generally considered a non-selective PDE inhibitor.

CompoundPDE IsoenzymeIC50 / KiAssay ConditionsSource
Papaverine PDE10AIC50 = 19 nMIn vitro enzymatic assay[6]
Papaverine Low Km cAMP-PDEKi = 2 µMIsolated rabbit ileum[7]
Eupaverine Low Km cAMP-PDEKi = 0.6 µMIsolated rabbit ileum[7]
Ethylpapaverine Low Km cAMP-PDEKi = 0.8 µMIsolated rabbit ileum[7]
Tetrahydropapaveroline Low Km cAMP-PDEKi = 350 µMIsolated rabbit ileum[7]

Signaling Pathways Modulated by Papaverine

Papaverine's primary mechanism of action involves the inhibition of phosphodiesterases, which are key enzymes in the degradation of the second messengers cAMP and cGMP. By inhibiting PDEs, Papaverine elevates the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling cascades.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs by Papaverine leads to the accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to various cellular responses.

camp_pathway cluster_0 Intracellular Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission modulation) PKA->Cellular_Response Phosphorylates targets ATP ATP ATP->cAMP Adenylyl Cyclase

Papaverine's effect on the cAMP signaling pathway.
cGMP Signaling Pathway

Similarly, Papaverine can inhibit cGMP-degrading PDEs, leading to an increase in intracellular cGMP levels. This activates Protein Kinase G (PKG), which mediates downstream effects such as vasodilation.

cGMP_pathway cluster_1 Intracellular Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cGMP cGMP cGMP->PDE Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response Phosphorylates targets GTP GTP GTP->cGMP Guanylyl Cyclase

Papaverine's effect on the cGMP signaling pathway.

Experimental Protocols

The following protocols provide a general framework for studying the inhibitory effects of Papaverine on PDE activity. These can be adapted for specific PDE isoenzymes and experimental systems.

In Vitro PDE Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific PDE isoenzyme using a radiolabeled substrate.

Materials:

  • Purified recombinant human PDE isoenzyme (e.g., PDE10A)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Papaverine (dissolved in DMSO)

  • Snake venom nucleotidase

  • Anion exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of Papaverine in DMSO.

  • In a reaction tube, combine the assay buffer, the PDE enzyme, and the inhibitor at the desired concentration.

  • Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by boiling the mixture for 1 minute.

  • Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Incubate at 30°C for 10 minutes.

  • Separate the unhydrolyzed substrate from the product by adding an anion exchange resin slurry and centrifuging.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

radiometric_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, [³H]-Substrate, Papaverine) start->prepare_reagents setup_reaction Set up Reaction (Buffer + Enzyme + Papaverine) prepare_reagents->setup_reaction add_substrate Add [³H]-cAMP/cGMP setup_reaction->add_substrate incubate_30c Incubate at 30°C add_substrate->incubate_30c boil Terminate Reaction (Boil) incubate_30c->boil add_nucleotidase Add Snake Venom Nucleotidase boil->add_nucleotidase incubate_nucleotidase Incubate at 30°C add_nucleotidase->incubate_nucleotidase add_resin Add Anion Exchange Resin & Centrifuge incubate_nucleotidase->add_resin scintillation_counting Scintillation Counting of Supernatant add_resin->scintillation_counting calculate_ic50 Calculate IC50 scintillation_counting->calculate_ic50

Workflow for the radiometric PDE inhibition assay.
Cell-Based cAMP/cGMP Accumulation Assay

This protocol measures the ability of Papaverine to increase intracellular cyclic nucleotide levels in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, primary neurons)

  • Papaverine (dissolved in DMSO)

  • Forskolin (optional, to stimulate adenylyl cyclase)

  • Sodium nitroprusside (SNP) (optional, to stimulate guanylyl cyclase)

  • Cell lysis buffer

  • cAMP or cGMP ELISA kit

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of Papaverine for a specified time (e.g., 30 minutes).

  • (Optional) Stimulate the cells with an appropriate agonist (e.g., forskolin for cAMP, SNP for cGMP) for a short period (e.g., 10-15 minutes).

  • Aspirate the media and lyse the cells with the provided lysis buffer.

  • Perform the cAMP or cGMP ELISA according to the manufacturer's instructions.

  • Quantify the amount of cAMP or cGMP produced and normalize to protein concentration.

  • Plot the concentration-response curve for Papaverine.

cell_based_assay_workflow start Start plate_cells Plate Cells start->plate_cells pretreat Pre-treat with Papaverine plate_cells->pretreat stimulate Stimulate with Agonist (e.g., Forskolin/SNP) pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells elisa Perform cAMP/cGMP ELISA lyse_cells->elisa quantify Quantify Cyclic Nucleotides elisa->quantify

Workflow for the cell-based cyclic nucleotide accumulation assay.

Conclusion

While direct experimental data on this compound's phosphodiesterase inhibitory activity is currently unavailable, the extensive research on its structural precursor, Papaverine, provides a solid foundation for investigating the pharmacological effects of this class of compounds. The protocols and data presented in these application notes offer a starting point for researchers to explore the impact of Papaverine on PDE-mediated signaling pathways. Further research is warranted to elucidate the specific PDE inhibitory profile and biological activities of this compound itself.

References

Application Notes: Papaverine as a Tool Compound for Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a well-established tool compound for inducing and studying vasodilation. It functions as a potent, non-specific smooth muscle relaxant. Its utility in research stems from its direct action on vascular smooth muscle, largely independent of endothelial factors. This makes it a valuable agent for investigating fundamental mechanisms of vasodilation, assessing vascular reactivity, and serving as a positive control in screening for novel vasodilator compounds.

It is important to distinguish Papaverine from its degradation product, Papaverinol. While structurally related, the vast body of scientific literature on vasodilation focuses almost exclusively on Papaverine. Currently, there is a lack of available data and established protocols for the use of this compound as a tool compound in vasodilation studies. Therefore, these application notes will focus on the extensively characterized compound, Papaverine.

Mechanism of Action

Papaverine induces vasodilation through a multi-faceted mechanism, primarily centered on the inhibition of phosphodiesterases (PDEs) and modulation of intracellular calcium levels.[1][2]

  • Phosphodiesterase (PDE) Inhibition : Papaverine non-selectively inhibits various PDE isoenzymes.[1] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cAMP and cGMP levels leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1] This cascade ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation.[1][2]

  • Calcium Channel Blockade : Papaverine has been shown to inhibit voltage-gated L-type Ca2+ channels.[2][4] By blocking the influx of extracellular calcium, which is essential for muscle contraction, Papaverine further promotes vasodilation.[2][3]

  • Inhibition of Mitochondrial Respiration : Some studies suggest that in certain tissue types, such as ileal smooth muscle, Papaverine may also inhibit mitochondrial respiration, contributing to its relaxant effects.[5]

Below is a diagram illustrating the primary signaling pathway of Papaverine in vascular smooth muscle cells.

Papaverine's primary signaling pathway via PDE inhibition and Ca²⁺ channel blockade.

Data Presentation

The vasodilatory effect of Papaverine has been quantified in various ex vivo and in vitro models. The following tables summarize key quantitative data from published studies.

Table 1: Papaverine Concentration and Vasodilatory Effect on Human Radial Artery

Papaverine ConcentrationPre-contraction AgentMean VasorelaxationIncubation TimeStudy Reference
0.5 mg/mLPhenylephrine65.19 ± 20.21%30 min[6]
2.0 mg/mLPhenylephrine89.86 ± 10.45%30 min[6]
1.0 mg/mLPhenylephrine90.47 ± 10.16%Not Specified

Table 2: Papaverine Effect on Contractile Response in Human Radial Artery

Papaverine ConcentrationContractile AgentVascocontraction (mN)Study Reference
0.5 mg/mLKCl7.35 ± 3.33[6]
2.0 mg/mLKCl2.66 ± 1.96[6]
1.0 mg/mLKCl6.0 ± 8.0

Table 3: IC50 Values for Papaverine-Induced Smooth Muscle Relaxation

Tissue/Cell TypeIC50Study Reference
Rat Aortic Smooth Muscle Cells0.10 mM[1]
Human Coronary Artery Endothelial Cells0.056 mM[1]

Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions, tissue types, and pre-contraction agents.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography (Organ Bath)

This protocol is a standard method for assessing the vasodilatory properties of compounds on isolated arterial rings.[6]

Objective: To determine the concentration-response curve of Papaverine-induced relaxation on pre-contracted arterial segments.

Materials:

  • Isolated arterial segments (e.g., human radial artery, rat aorta)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor agent (e.g., Phenylephrine, Potassium Chloride)

  • Papaverine Hydrochloride stock solution

  • Wire myograph system (Organ bath)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope and tools

Workflow Diagram:

Organ_Bath_Workflow A 1. Isolate Arterial Segment B 2. Mount in Organ Bath (Krebs solution, 37°C, Carbogen) A->B C 3. Equilibration (Apply optimal passive tension) B->C D 4. Viability Test (e.g., High KCl solution) C->D E 5. Washout and Rest D->E F 6. Induce Submaximal Contraction (e.g., Phenylephrine) E->F G 7. Cumulative Addition of Papaverine (Increasing concentrations) F->G H 8. Record Isometric Tension G->H I 9. Data Analysis (Plot concentration-response curve) H->I

General workflow for an ex vivo organ bath vasodilation experiment.

Procedure:

  • Tissue Preparation: Dissect the desired artery and place it in cold, oxygenated Krebs-Henseleit solution. Under a microscope, carefully remove adherent connective tissue and cut the artery into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ bath chambers of the wire myograph system. The chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a determined optimal passive tension. During this period, replace the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl). Rings that do not show a robust contraction should be discarded.

  • Washout: Wash the rings multiple times with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

  • Pre-contraction: Induce a stable, submaximal contraction using a specific agonist, such as Phenylephrine (e.g., 1 µM). Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response: Once the contraction is stable, add Papaverine to the bath in a cumulative manner, starting from a low concentration (e.g., 10 nM) and increasing stepwise (e.g., by half-log increments) up to a high concentration (e.g., 100 µM). Allow the tissue to reach a new steady-state tension after each addition before adding the next concentration.

  • Data Recording and Analysis: Record the isometric tension throughout the experiment. Express the relaxation at each Papaverine concentration as a percentage of the initial pre-induced contraction. Plot the log concentration of Papaverine against the percentage of relaxation to generate a concentration-response curve and calculate the EC50 value.

Conclusion

Papaverine is an indispensable tool compound for the study of vasodilation due to its robust and direct action on vascular smooth muscle. Its well-characterized mechanism of action, primarily through PDE inhibition, makes it an excellent positive control and a benchmark against which new vasodilatory agents can be compared. The protocols and data presented here provide a foundation for researchers to effectively utilize Papaverine in their investigations of vascular physiology and pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Papaverinol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Papaverinol solubility in in vitro assays.

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to aqueous cell culture media.

This is a common issue for hydrophobic compounds like this compound. The following steps provide a systematic approach to troubleshoot and resolve precipitation.

Step 1: Initial Dissolution and Stock Solution Preparation

The first critical step is to ensure this compound is fully dissolved in an appropriate organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.[1]

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution. Ensure no visible particles remain.

  • Sterilization: If preparing the stock solution under aseptic conditions with sterile components, further filtration is often not necessary for small volumes, as the compound may bind to the filter membrane.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes in amber, airtight vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability. While DMSO is a good solvent, the stability of compounds in DMSO can vary.[3]

Step 2: Dilution into Cell Culture Media

Precipitation often occurs when the concentrated DMSO stock is diluted into the aqueous environment of the cell culture media. The key is to perform this step in a way that minimizes localized high concentrations of this compound.

Experimental Protocol: Diluting this compound Stock into Media

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.

  • Rapid Mixing: Add the small volume of this compound DMSO stock directly to the pre-warmed media while gently vortexing or swirling the media. This rapid dispersal is crucial to prevent the compound from crashing out of solution.

  • Serial Dilutions: For achieving very low final concentrations, it is best to perform serial dilutions in the cell culture medium.[2] For example, to achieve a 1 µM final concentration from a 10 mM stock, first, create an intermediate dilution (e.g., 100 µM) in media, and then perform the final dilution.

Step 3: Optimizing the Final Solvent Concentration

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium must be low enough to not cause cellular toxicity, typically below 0.5%, with 0.1% being a widely accepted limit for many cell lines.[4]

Final DMSO ConcentrationGeneral ObservationRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects on cell health.Ideal target for most in vitro experiments.
0.1% - 0.5% May be tolerated by some robust cell lines, but cytotoxicity should be evaluated.Always include a vehicle control (media with the same final DMSO concentration without the drug) in your experiments.
> 0.5% High risk of solvent-induced cytotoxicity and off-target effects.Avoid if possible. If higher concentrations are necessary, extensive toxicity testing is required.

FAQs - Improving this compound Solubility

Q1: My this compound is still precipitating even with proper dilution techniques. What else can I try?

If precipitation persists, consider these alternative strategies:

  • Use of Co-solvents: In some instances, a co-solvent system for the initial stock solution can be beneficial. For example, a mixture of DMSO and ethanol or polyethylene glycol (PEG) might improve solubility upon dilution into aqueous media.

  • pH Adjustment: The solubility of some compounds is dependent on pH. You can try to slightly adjust the pH of your cell culture medium. However, ensure the pH remains within the physiological tolerance of your specific cell line.

  • Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture. You can prepare a complex of this compound and HP-β-CD.

    • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental conditions allow, diluting the this compound stock into a serum-containing medium can be effective.

Experimental Protocol: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in water or your basal cell culture medium (e.g., 10-40% w/v).

  • Complexation: Add your this compound (either as a powder or a concentrated stock in a minimal amount of organic solvent) to the HP-β-CD solution.

  • Incubation: Stir or shake the mixture vigorously, sometimes overnight, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Application: Use the resulting clear solution for your in vitro assays. It is important to determine the concentration of the solubilized this compound in the filtrate.

Q2: What is a good starting point for a this compound stock solution concentration?

A common starting point for a stock solution is 10-50 mM in 100% DMSO. This high concentration allows for the addition of a very small volume to your cell culture, keeping the final DMSO concentration low.

Q3: Can I filter out the precipitate from my this compound-containing media?

Filtering is generally not recommended to solve a precipitation issue. The act of filtering will remove the precipitated compound, leading to an unknown and lower final concentration of your active drug in the assay. The goal should be to achieve a fully solubilized solution.

Q4: How can I determine the solubility of this compound in different solvents?

Qualitative Solubility of this compound in Common Lab Solvents

SolventPolarityExpected this compound SolubilityNotes
WaterHighPoorThis compound is a hydrophobic molecule.
Ethanol (EtOH)HighModerateCan be used as a co-solvent with DMSO or for initial dissolution.
Methanol (MeOH)HighModerateSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)High (aprotic)Good to ExcellentA strong, polar aprotic solvent capable of dissolving many nonpolar compounds.[1]
AcetoneMediumModerateCan be used for initial dissolution, but its volatility can be a concern.
AcetonitrileMediumModerateOften used in analytical chemistry, can be a suitable solvent.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution (vortex, gentle warming) check_stock->remake_stock No check_dilution Review dilution protocol check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution: - Pre-warm media - Rapid mixing - Serial dilutions check_dilution->optimize_dilution No check_dmso Final DMSO% > 0.5%? check_dilution->check_dmso Yes success Precipitation Resolved optimize_dilution->success lower_dmso Lower final DMSO% (increase stock concentration) check_dmso->lower_dmso Yes alt_methods Consider alternative methods: - Co-solvents - pH adjustment - Solubility enhancers (e.g., Cyclodextrin) check_dmso->alt_methods No lower_dmso->success alt_methods->success

Caption: A flowchart for troubleshooting this compound precipitation in vitro.

Papaverine/Papaverinol Signaling Pathway

Papaverine, a compound closely related to this compound, is known to be a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

G Simplified Papaverine/Papaverinol Signaling Pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp cAMP cgmp cGMP pka Protein Kinase A (PKA) camp->pka Activates pkg Protein Kinase G (PKG) cgmp->pkg Activates downstream Downstream Cellular Effects (e.g., smooth muscle relaxation, anti-proliferation) pka->downstream pkg->downstream

Caption: Inhibition of PDE by this compound increases cAMP/cGMP levels.

References

Overcoming Papaverinol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with Papaverinol degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

This compound is highly susceptible to degradation through two primary pathways: oxidation and photodegradation.[1][2] As an oxidation product of papaverine, it is inherently unstable in the presence of atmospheric oxygen.[2] Furthermore, it is particularly sensitive to light, especially UV light, which can cause rapid decomposition in solutions.[1][3] Factors such as elevated temperature and suboptimal pH can also accelerate this degradation.[4]

Q2: How can I minimize light-induced (photochemical) degradation of my samples?

To prevent photodegradation, it is crucial to protect your samples from light at all stages of your experiment.

  • Use amber-colored glassware or vials to block UV and visible light.[4]

  • Work in a dimly lit environment or under yellow light conditions.

  • Wrap sample containers in aluminum foil for additional protection during storage or when using clear autosampler vials.

  • Minimize the exposure time of the sample to any light source before analysis.

Q3: What is the ideal pH range for extracting and storing this compound?

Like many alkaloids, this compound's stability is pH-dependent. Alkaloids are generally more stable in acidic conditions where they form salts.[5]

  • Extraction: The extraction process often involves shifting pH. An initial extraction might be performed in acidic water (e.g., 0.1% to 1% HCl) to extract the alkaloid as a salt.[6] To isolate the free base, the solution is then made alkaline (e.g., pH > 7) before extracting with an organic solvent.[7][8]

  • Storage: For short-term storage of extracts prior to analysis, maintaining a slightly acidic pH can improve stability. However, the optimal pH should be validated for your specific sample matrix and storage duration.

Q4: Which solvents should I use for extraction and analysis to ensure this compound stability?

The choice of solvent is critical. While various organic solvents like chloroform, ether, methanol, and ethanol can be used for alkaloid extraction, some may promote degradation under certain conditions.[5][6]

  • Extraction: For general-purpose extraction, solvents like methanol or ethanol are often used.[6]

  • Analysis: For High-Performance Liquid Chromatography (HPLC), mobile phases typically consist of mixtures of acetonitrile and/or methanol with an aqueous buffer.[9] It is important to note that studies on photodegradation have often used chloroform as the solvent, indicating that chlorinated solvents may not be ideal for sample storage if light exposure is a risk.[1][3]

Q5: Are there any additives or stabilizers that can protect this compound from degradation?

While specific stabilizers for this compound are not widely documented, general strategies for preventing oxidative degradation can be applied:

  • Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample. Note that you must first validate that the antioxidant does not interfere with your analytical method.

  • Work Quickly and at Low Temperatures: Process samples promptly and keep them on ice or at refrigerated temperatures whenever possible to slow the rate of chemical degradation.[4]

Troubleshooting Guide

Problem: Low or inconsistent this compound concentration in final analytical results.

This issue can typically be traced back to one of three areas: sample degradation, inefficient extraction, or analytical instrument problems. The following logical diagram can help you troubleshoot the source of the issue.

G A Start: Low this compound Concentration B Check for Degradation A->B C Check Extraction Efficiency B->C Unlikely Cause E Protected from light? Used fresh/deoxygenated solvents? B->E Likely Cause D Check Analytical Method C->D Unlikely Cause F Spiked a blank matrix? Calculated recovery %? C->F Likely Cause G Calibrated instrument? Standard still valid? D->G Likely Cause E->C Yes H Solution: Implement light protection (amber vials). Use inert gas purge. E->H No F->D Yes I Solution: Optimize extraction pH & solvent. Increase extraction time/repetitions. F->I No J Solution: Recalibrate with fresh standards. Check column performance. G->J No K No L No M No N Yes O Yes P Yes

Caption: Troubleshooting logic for low this compound recovery.

Data Presentation

Studies on the photochemical kinetics of papaverine and its primary oxidation products demonstrate the pronounced instability of this compound.[3] The following table summarizes the relative stability of these compounds when exposed to UV254 light in a chloroform solution.

CompoundRelative StabilityHalf-Life (t½) ComparisonSpecific Quantum Yield (Φ)
This compound Most Labile2.4 times shorter than Papaverine HCl0.30
Papaverine HClIntermediate-0.28
PapaveraldineMost Stable31 times longer than this compound0.10
Data sourced from a kinetic study on photooxidation.[3]

The higher quantum yield and significantly shorter half-life confirm that this compound is the most photosensitive compound in this group, requiring the most stringent protective measures during sample handling.[3]

Experimental Protocols

Protocol 1: General-Purpose Extraction of this compound from Plant Material

This protocol is adapted from standard alkaloid extraction methodologies and incorporates steps to minimize degradation.[6][7]

Materials:

  • Dried and powdered plant material

  • 5% Hydrochloric Acid (HCl)

  • Ammonium Hydroxide solution

  • Methanol

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Amber-colored flasks and vials

  • pH meter or pH strips

  • Rotary evaporator

Procedure:

  • Acidic Extraction: Macerate 10 g of powdered plant material in 100 mL of 5% HCl for 24 hours at room temperature, protected from light.

  • Filtration: Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue with another 50 mL of 5% HCl to ensure complete extraction and combine the filtrates.

  • Basification: Transfer the combined acidic extract to a separatory funnel. Slowly add ammonium hydroxide solution while stirring until the pH of the solution is approximately 9-10. Monitor the pH carefully.

  • Solvent Partitioning: Extract the now alkaline aqueous solution three times with 50 mL portions of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of methanol or mobile phase for analysis. Transfer to an amber vial and store at -20°C until analysis.

Protocol 2: HPLC Quantification Method

This is a general HPLC method for the quantification of this compound.[9]

Instrumentation & Conditions:

  • HPLC System: With UV or DAD detector

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile:Methanol:Water (e.g., 25:35:40 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at an appropriate wavelength for this compound (determined by UV scan).

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

G cluster_0 Oxidation cluster_1 Photodegradation Papaverine Papaverine This compound This compound Papaverine->this compound + O2 Papaveraldine Papaveraldine Papaverine->Papaveraldine + O2 FinalProduct Indolo[2,1-a]isoquinolinylium Salt (Final Degradation Product) This compound->FinalProduct + UV Light Papaveraldine->FinalProduct + UV Light

Caption: Primary degradation pathways of Papaverine to this compound.

G A 1. Raw Sample (e.g., Plant Material) B 2. Acidic Extraction (Protection: Amber Flask) A->B C 3. Basification (pH 9-10) (Protection: Keep Cold) B->C D 4. Organic Solvent Partitioning (Protection: Minimize Time) C->D E 5. Concentration (Rotovap) (Protection: Temp < 40°C) D->E F 6. Reconstitution (Solvent: Mobile Phase) E->F G 7. HPLC Analysis (Protection: Amber Autosampler Vial) F->G

References

Technical Support Center: Optimizing HPLC Parameters for Papaverinol Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for achieving sharp, symmetrical, and well-resolved peaks of Papaverinol.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For reversed-phase HPLC analysis of this compound, a common starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a slightly acidic pH.[1][2] The gradient elution is often employed to effectively separate this compound from other related alkaloids.[3] Detection is typically performed using a UV detector at around 238 nm.[4]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[5][6][7][8][9] Other potential causes include column overload, low buffer concentration, or an inappropriate mobile phase pH.[5][10]

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

A3: The pH of the mobile phase plays a crucial role in the chromatography of ionizable compounds like this compound.[11] At a pH close to its pKa, this compound will exist in both ionized and non-ionized forms, which can lead to poor peak shape.[9] To achieve good retention and symmetrical peaks for basic compounds, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[6] For basic compounds like this compound, using a slightly acidic mobile phase (pH 2.5-4) can protonate the analyte and minimize interactions with silanol groups, improving peak shape.[5][12]

Q4: Can column temperature be used to optimize the separation of this compound?

A4: Yes, adjusting the column temperature can influence the separation.[13][14] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[13][14] It can also alter the selectivity of the separation, potentially improving the resolution between this compound and co-eluting compounds.[13][14] However, excessively high temperatures can degrade the stationary phase.[15]

Troubleshooting Guide

Issue 1: Poor Peak Shape - Tailing this compound Peak

  • Question: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

  • Answer:

    • Cause A: Secondary Silanol Interactions: this compound, as a basic compound, can interact with residual acidic silanol groups on the column's stationary phase.[5][8][9]

      • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 4.0. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[5][6]

      • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column, which has fewer accessible silanol groups.[16][17]

      • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[6]

    • Cause B: Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

      • Solution: Increase the buffer concentration to within the 10-50 mM range.[5]

    • Cause C: Column Overload: Injecting too much sample can saturate the column, resulting in a distorted peak shape.[7][10][18]

      • Solution: Reduce the sample concentration or the injection volume.[10][18]

Issue 2: Poor Resolution - Co-elution of this compound with Other Alkaloids

  • Question: this compound is co-eluting with another peak. How can I improve the resolution?

  • Answer:

    • Cause A: Inadequate Mobile Phase Strength: The mobile phase may be too strong, causing the compounds to elute too quickly and without sufficient separation.

      • Solution 1: Adjust Organic Modifier Concentration: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention and improve separation.[5]

      • Solution 2: Modify the Gradient: If using a gradient, make the slope shallower to increase the separation time between peaks.[18]

    • Cause B: Suboptimal Selectivity: The chosen mobile phase and stationary phase may not provide the best selectivity for the compounds of interest.

      • Solution 1: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Solution 2: Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes and thus alter their retention times and the overall selectivity.[11]

      • Solution 3: Change the Column: If other options fail, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which offer different selectivities compared to a standard C18.[6]

Quantitative Data Summary

ParameterRecommended Range/ValuePurposeReference(s)
Column Chemistry C18, C8 (end-capped)Primary separation of non-polar to moderately polar compounds.[1][16]
Mobile Phase (Aqueous) Phosphate or Acetate BufferMaintain a stable pH.[2][12]
Mobile Phase (Organic) Acetonitrile or MethanolElute analytes from the column.[1]
pH of Mobile Phase 2.5 - 4.0Minimize peak tailing for basic compounds.[5][6][12]
Buffer Concentration 10 - 50 mMEnsure sufficient buffering capacity.[5]
Column Temperature 30 - 50 °CImprove peak shape and reduce run time.[3][13]
Detection Wavelength ~238 nmOptimal UV absorbance for this compound.[4]

Experimental Protocols

Protocol 1: HPLC Method Optimization for this compound Peak Resolution

  • Initial Setup:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 238 nm.

    • Gradient: Start with a 20% B, increase to 80% B over 15 minutes.

  • Assessment of Initial Conditions:

    • Inject a standard solution of this compound and relevant alkaloids.

    • Evaluate the chromatogram for peak shape (tailing factor), resolution between this compound and adjacent peaks, and retention time.

  • Optimization of Mobile Phase pH (if peak tailing is observed):

    • Prepare mobile phases with pH values of 2.5, 3.5, and 4.0.

    • Inject the standard solution under each pH condition, keeping other parameters constant.

    • Select the pH that provides the best peak symmetry (tailing factor closest to 1).

  • Optimization of Mobile Phase Composition (if resolution is poor):

    • Adjust the initial and final concentrations of acetonitrile in the gradient.

    • If co-elution is an issue, try a shallower gradient (e.g., increase to 80% B over 20 minutes).

    • Alternatively, replace acetonitrile with methanol and re-optimize the gradient.

  • Optimization of Column Temperature:

    • Once a suitable mobile phase is established, investigate the effect of temperature.

    • Set the column temperature to 30 °C, 40 °C, and 50 °C.

    • Analyze the standard at each temperature and observe the impact on retention time, peak shape, and resolution.

  • Final Method Validation:

    • Once optimal parameters are determined, validate the method for specificity, linearity, accuracy, and precision as per internal or regulatory guidelines.[19]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor this compound Peak Resolution problem_id Identify Primary Issue start->problem_id peak_tailing Peak Tailing (Asymmetry > 1.2) problem_id->peak_tailing Tailing co_elution Co-elution with Other Peaks problem_id->co_elution Co-elution check_ph Is Mobile Phase pH 2.5 - 4.0? peak_tailing->check_ph adjust_ph Adjust pH to 2.5-4.0 check_ph->adjust_ph No check_column Using End-Capped Column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to End-Capped C18 or C8 Column check_column->use_endcapped No check_overload Is Sample Overloaded? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Concentration/ Injection Volume check_overload->reduce_load Yes end End: Optimized Resolution check_overload->end No reduce_load->end check_gradient Adjust Gradient Slope co_elution->check_gradient shallower_gradient Make Gradient Shallower check_gradient->shallower_gradient check_solvent Change Organic Modifier (ACN -> MeOH) shallower_gradient->check_solvent check_temp Optimize Column Temperature check_solvent->check_temp check_temp->end

Caption: Troubleshooting workflow for this compound peak resolution issues.

Caption: Logical pathway for systematic HPLC method optimization.

References

Technical Support Center: Troubleshooting Low Yield in Papaverinol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Papaverinol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach to this compound?

A1: this compound is structurally related to Papaverine and is often synthesized from it or its derivatives. A common final step is the reduction of Papaveraldine. The core isoquinoline structure is typically formed via a Pictet-Spengler or a Bischler-Napieralski reaction.

Q2: What are the most critical factors affecting the yield of this compound synthesis?

A2: The most critical factors include the purity of starting materials and reagents, the choice of catalyst, reaction temperature, and the efficiency of the purification process. The stability of intermediates and the potential for side reactions also play a significant role. For instance, in reactions like the Pictet-Spengler, the acidity of the catalyst is crucial for the formation of the electrophilic iminium ion necessary for cyclization.[1]

Q3: Are there any known stable byproducts that could be mistaken for this compound or complicate purification?

A3: Yes, the historical synthesis of this compound by Gadamer and Schulemann reported the formation of a highly fluorescent violet impurity, which was later identified as a quaternary ammonium ion, specifically a 6a, 12a-diazadibenzo-[a, g]fluorenylium derivative.[2] This byproduct can co-crystallize with this compound, making purification challenging and potentially leading to a lower yield of the pure desired product.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction is yielding very little or no this compound. What are the likely causes and how can I address them?

A: Low or no product formation can stem from several factors, from the quality of your reagents to the reaction conditions. Here's a breakdown of potential causes and solutions:

  • Insufficiently Active Catalyst: In syntheses involving a Pictet-Spengler type reaction, the catalyst is crucial. If you are using an acid catalyst, its strength may be insufficient to promote the formation of the necessary iminium ion intermediate.

    • Solution: Consider using stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[1] The choice of acid can significantly impact the reaction yield.

  • Decomposition of Starting Materials: The starting materials for this compound synthesis can be sensitive to harsh conditions. High temperatures and very strong acids can lead to decomposition.

    • Solution: Begin with milder reaction conditions, for example, a lower temperature, and incrementally increase it if no reaction is observed.[1]

  • Poor Quality of Reagents and Solvents: Impurities in your starting materials, or the presence of water in your solvents, can interfere with the reaction. Water can hydrolyze the iminium ion intermediate in a Pictet-Spengler reaction.[1]

    • Solution: Ensure your starting materials are of high purity and that your solvents are anhydrous.

  • Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate.

    • Solution: If steric hindrance is a suspected issue, you may need to increase the reaction time or temperature.[1]

Issue 2: Formation of Multiple Products and Purification Challenges

Q: I am observing multiple spots on my TLC, and I'm struggling to isolate pure this compound. What could be the issue?

A: The formation of multiple products is a common problem and can be due to side reactions or the presence of isomers.

  • Side Reactions: As mentioned, the formation of a fluorescent quaternary ammonium byproduct is a known issue.[2] Other potential side reactions in isoquinoline synthesis include the retro-Ritter reaction, which can lead to styrene-type byproducts.[1]

    • Solution: Careful control of reaction conditions can minimize side product formation. For purification, column chromatography is often effective. In the case of the fluorescent byproduct, altering the crystallization solvent or using a different chromatographic stationary phase might be necessary.

  • Oxidation: The isoquinoline core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative side products.[1]

Data Presentation

Table 1: Reported Yields for Key Steps in a this compound Synthesis Pathway

Reaction StepReactant(s)ProductCatalyst/ReagentYieldReference
Oxidation3,4-DihydropapaveraldinePapaveraldineDBU in DCM90%[3]
ReductionPapaveraldine(±) this compoundSodium borohydride in Methanol86%[3]

Table 2: General Troubleshooting Parameters for Pictet-Spengler Type Reactions

ParameterIssueRecommendationExpected Impact on Yield
Catalyst Insufficiently acidicUse strong protic acids (e.g., TFA) or Lewis acids (e.g., BF₃·OEt₂)Increase
Temperature Too high, causing decompositionStart with milder conditions and increase graduallyIncrease (by preventing degradation)
Solvent Presence of waterUse anhydrous solventsIncrease
Atmosphere Presence of oxygenRun the reaction under an inert atmosphere (Nitrogen or Argon)Increase (by preventing oxidation)
Purification Co-crystallization of impuritiesUtilize column chromatography; consider different solvent systems for crystallizationIncrease (of pure product)

Experimental Protocols

Protocol 1: Synthesis of Papaveraldine from 3,4-Dihydropapaveraldine[3]
  • To a stirred solution of 3,4-Dihydropapaveraldine (2.6 g, 0.073 mol) in dichloromethane (DCM, 30 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.34 g, 0.021 mol).

  • Stir the mixture at 25 °C for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane mixture (7:3) as the eluent to yield Papaveraldine as a yellow solid. (Reported yield: 90%)

Protocol 2: Synthesis of (±) this compound from Papaveraldine[3]
  • Dissolve Papaveraldine (2.0 g, 0.0056 mol) in methanol (4 mL).

  • Cool the solution to 0-10 °C.

  • Slowly add sodium borohydride (0.1 g, 0.0028 mol) to the reaction mixture while maintaining the temperature at 0-10 °C.

  • Allow the reaction mixture to warm to 25-30 °C and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (20 mL).

  • Concentrate the organic layer in vacuo.

  • Add heptane (10 mL) to the residue and filter the resulting solid to afford (±) this compound as a pale yellow solid. (Reported yield: 86%)

Mandatory Visualization

Troubleshooting_Workflow start Low this compound Yield check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_catalyst Evaluate Catalyst (Type, Concentration) start->check_catalyst analyze_products Analyze Crude Product (TLC, NMR) start->analyze_products impure_reagents Impure Reagents or Wet Solvents? check_reagents->impure_reagents harsh_conditions Harsh Conditions (e.g., high temp)? check_conditions->harsh_conditions wrong_catalyst Ineffective or Wrong Catalyst? check_catalyst->wrong_catalyst side_products Side Products or Unreacted Starting Material? analyze_products->side_products impure_reagents->check_conditions No purify_reagents Purify Starting Materials, Use Anhydrous Solvents impure_reagents->purify_reagents Yes harsh_conditions->check_catalyst No optimize_conditions Use Milder Conditions, Optimize Reaction Time harsh_conditions->optimize_conditions Yes wrong_catalyst->analyze_products No optimize_catalyst Screen Different Catalysts, Optimize Concentration wrong_catalyst->optimize_catalyst Yes optimize_purification Optimize Purification (Chromatography, Recrystallization) side_products->optimize_purification Yes end Improved Yield side_products->end No purify_reagents->end optimize_conditions->end optimize_catalyst->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Pictet_Spengler_Mechanism cluster_reactants Reactants beta-arylethylamine β-arylethylamine Schiff_Base Schiff Base beta-arylethylamine->Schiff_Base aldehyde Aldehyde aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spirocycle->Product Rearrangement

Caption: General mechanism of the Pictet-Spengler reaction.

Logical_Relationships Papaveraldine Papaveraldine This compound This compound Papaveraldine->this compound Reduction Fluorescent_Byproduct Fluorescent_Byproduct Starting_Material Starting Material (e.g., Papaverine derivative) Starting_Material->Papaveraldine Oxidation Starting_Material->Fluorescent_Byproduct Side Reaction (e.g., during synthesis/ purification)

Caption: Logical relationships in this compound synthesis.

References

Technical Support Center: Minimizing Matrix Effects in Papaverinol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS/MS analysis of Papaverinol.

Troubleshooting Guides

Q1: My this compound signal intensity is low and inconsistent between samples. How can I determine if this is due to matrix effects?

A2: Low and inconsistent signal intensity is a classic sign of matrix effects, specifically ion suppression.[1][2][3] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[2][4][5]

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[2][4][5] A drop in the baseline signal at the expected retention time of this compound indicates ion suppression.[2][5]

  • Post-Extraction Spike: Compare the peak area of this compound in a post-extraction spiked matrix sample to the peak area of a neat standard in solvent at the same concentration.[4] A significant difference in the response is indicative of matrix effects.[4]

The matrix effect can be quantified using the following formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100 [6]

A negative value suggests ion suppression, while a positive value indicates ion enhancement.[6]

Q2: I've confirmed that ion suppression is affecting my this compound analysis. What are the immediate steps I can take to mitigate this?

A2: Once ion suppression is confirmed, you can take several immediate steps focusing on sample preparation, chromatography, and calibration strategies.

Troubleshooting Flowchart for Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Sample Preparation Options cluster_4 Compensation Methods A Poor Reproducibility & Inaccurate Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Optimize Sample Preparation B->C Matrix Effect Confirmed D Modify Chromatographic Conditions B->D Matrix Effect Confirmed E Implement Compensation Strategy B->E Matrix Effect Confirmed F Solid-Phase Extraction (SPE) C->F G Liquid-Liquid Extraction (LLE) C->G H Protein Precipitation (PPT) C->H I Sample Dilution C->I J Matrix-Matched Calibrants E->J K Stable Isotope-Labeled Internal Standard (SIL-IS) E->K A Condition Cartridge (Methanol, then Water) B Load Pre-treated Plasma Sample A->B C Wash 1: LC-MS Grade Water B->C D Wash 2: Methanol C->D E Elute this compound (5% Ammonia in Methanol) D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G

References

Technical Support Center: Papaverinol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Papaverinol. The information addresses common stability issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during long-term storage?

A1: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and high humidity.[1][2][3][4] this compound is particularly susceptible to photooxidation.[5] Oxidative stress, in general, is a key degradation pathway.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a well-sealed, light-resistant container in a dry and well-ventilated area. For optimal long-term stability, storage at controlled room temperature (20°C to 25°C) or refrigerated conditions (2°C to 8°C) is recommended. Some suppliers even suggest storage at -20°C. It is crucial to protect the substance from direct sunlight.

Q3: I've noticed a discoloration in my stored this compound sample. What could be the cause?

A3: Discoloration, often appearing as a brownish hue, is a common indicator of this compound degradation. This is typically due to the formation of oxidation and photolytic degradation products. The primary degradation products include Papaveraldine and further complex compounds like 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salts, which can be colored.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify this compound and its degradation products.[1][6][7][8][9] This method can separate the intact this compound from its impurities, allowing for accurate measurement of its purity and the extent of degradation.

Q5: Are there any known incompatibilities of this compound with common excipients or solvents?

A5: While specific incompatibility studies with a wide range of excipients are not extensively published, it is known that this compound's stability can be compromised in the presence of strong oxidizing agents. Additionally, its degradation is observed in certain solvents like chloroform, especially when exposed to UV light.[5] Compatibility studies are recommended when formulating this compound with new excipients.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay results for this compound Degradation due to improper storage (exposure to light, high temperature, or humidity).1. Review storage conditions and ensure they align with the recommended guidelines (see FAQ 2). 2. Analyze the sample using a stability-indicating HPLC method to identify and quantify degradation products. 3. If degradation is confirmed, procure a new batch of this compound and store it under appropriate conditions.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use a mass spectrometer (LC-MS) to determine the mass of the unknown impurities for structural elucidation.
Physical changes in the solid this compound (e.g., clumping, change in texture) Exposure to high humidity leading to moisture absorption.1. Store this compound in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed. 3. Test the material for water content to confirm moisture absorption.
Inconsistent results in bioassays Use of a degraded this compound stock solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect stock solutions from light and store them at a low temperature for short periods. 3. Regularly check the purity of the stock solution using HPLC.

Quantitative Data on Stability

Due to the limited availability of specific long-term stability data for this compound in the public domain, the following table provides an illustrative example of expected degradation based on the principles of forced degradation studies and the known lability of the compound. These values are for estimation purposes and should be confirmed by a formal stability study.

Table 1: Illustrative Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Assay of this compound (%)Total Impurities (%)
25°C / 60% RH099.80.2
699.50.5
1299.10.9
2498.21.8
30°C / 65% RH099.80.2
699.20.8
1298.51.5
2497.03.0
40°C / 75% RH099.80.2
398.02.0
696.53.5
Photostability (ICH Q1B Option II)1.2 million lux hours & 200 W h/m²97.52.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to establish a stability-indicating analytical method.[10][11]

  • Acid Hydrolysis : Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis : Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation : Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Expose solid this compound to a temperature of 80°C for 48 hours.

  • Photolytic Degradation : Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis : Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.[6][9][12]

  • Instrumentation : HPLC system with a UV detector.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all relevant peaks.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection Wavelength : Based on the UV spectrum of this compound and its degradation products (a common wavelength for related compounds is around 238 nm).[9]

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve this compound samples in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Method Validation : The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

This compound Degradation Pathway This compound This compound Papaveraldine Papaveraldine This compound->Papaveraldine Oxidation Other_Degradants Other Degradation Products This compound->Other_Degradants Hydrolysis, Photolysis Indolo_isoquinolinylium 2,3,9,10-tetramethoxy-12-oxo- 12H-indolo[2,1-a]isoquinolinylium salt Papaveraldine->Indolo_isoquinolinylium Further Oxidation/ Photochemical Reaction

Caption: Oxidative and photolytic degradation pathway of this compound.

Stability Study Experimental Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Study (Heat, Light, pH, Oxidation) Start->Forced_Degradation Long_Term_Study Long-Term Stability Study (ICH Conditions) Start->Long_Term_Study Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH) Develop_Method->Validate_Method Analyze_Samples Analyze Samples at Time Points Validate_Method->Analyze_Samples Long_Term_Study->Analyze_Samples End End: Determine Shelf-Life and Storage Conditions Analyze_Samples->End

Caption: Workflow for a comprehensive this compound stability study.

Troubleshooting Logic for this compound Degradation Start Suspected Degradation (e.g., low assay, discoloration) Check_Storage Review Storage Conditions (Light, Temp, Humidity) Start->Check_Storage HPLC_Analysis Analyze by Stability-Indicating HPLC Check_Storage->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Yes Yes Degradation_Confirmed->Yes Yes No No Degradation_Confirmed->No No Discard_Sample Discard Sample, Procure New Batch, Implement Correct Storage Yes->Discard_Sample Investigate_Other Investigate Other Causes (e.g., weighing error, instrument issue) No->Investigate_Other

Caption: Decision tree for troubleshooting this compound degradation issues.

References

Technical Support Center: Enhancing the Bioavailability of Papaverinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Papaverinol derivatives.

Frequently Asked Questions (FAQs)

Section 1: Preliminary Assessment & Strategy Selection

Q1: What are the critical first steps in assessing the bioavailability of a new this compound derivative?

A1: The initial assessment involves a thorough physicochemical characterization of the derivative to understand its inherent properties, which will guide the formulation strategy. Key parameters to measure include aqueous solubility, partition coefficient (Log P), dissociation constant (pKa), and physical form (crystalline vs. amorphous). This data helps classify the compound within the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability. Most this compound derivatives are expected to be poorly soluble, likely falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Table 1: Example Physicochemical Characterization of a Hypothetical this compound Derivative (HPD)

Parameter Value Implication for Bioavailability
Aqueous Solubility (pH 7.4) < 0.01 mg/mL Dissolution rate-limited absorption
Log P 4.2 High lipophilicity, potentially poor wetting
pKa 6.5 pH-dependent solubility in the GI tract
Melting Point 185°C High crystalline lattice energy, difficult to dissolve

| Permeability (Caco-2) | High | Not permeability-limited (Likely BCS Class II) |

BCS_Classification_Workflow cluster_workflow BCS Classification Workflow for this compound Derivatives start Start: New this compound Derivative Synthesized solubility Measure Aqueous Solubility start->solubility permeability Measure Permeability (e.g., Caco-2 Assay) start->permeability decision_sol Solubility > Dose/250mL? solubility->decision_sol decision_perm Permeability High? permeability->decision_perm decision_perm2 Permeability High? permeability->decision_perm2 decision_sol->decision_perm Yes decision_sol->decision_perm2 No class1 BCS Class I (High Sol, High Perm) decision_perm->class1 Yes class3 BCS Class III (High Sol, Low Perm) decision_perm->class3 No class2 BCS Class II (Low Sol, High Perm) decision_perm2->class2 Yes class4 BCS Class IV (Low Sol, Low Perm) decision_perm2->class4 No

Caption: Workflow for BCS classification of this compound derivatives.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble this compound derivatives?

A2: For BCS Class II or IV this compound derivatives, the primary goal is to enhance solubility and dissolution rate. Several advanced formulation strategies are effective.[1] The choice depends on the derivative's specific properties and the desired release profile.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the compound in a mix of oils, surfactants, and co-solvents.[2] Upon gentle agitation in aqueous media (like the GI tract), they form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption.[2]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix.[1] This prevents recrystallization and significantly increases the apparent solubility and dissolution rate.[1]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[1] This leads to faster dissolution. Techniques include nanosuspensions or encapsulation in polymeric nanoparticles.[3]

  • Prodrug Approach: Chemical modification of the this compound derivative into a more water-soluble prodrug can improve absorption.[4][5] The prodrug is then converted to the active parent drug in vivo.[5]

Formulation_Selection cluster_logic Formulation Strategy Decision Logic start BCS Class II or IV This compound Derivative check_lipid Sufficient Lipid Solubility? start->check_lipid check_chem Chemically Modifiable (Prodrug Moiety)? start->check_chem check_thermal Thermally Stable? asd Amorphous Solid Dispersion (e.g., Hot Melt Extrusion) check_thermal->asd Yes nano Nanoparticle Engineering (e.g., Milling, Nanoprecipitation) check_thermal->nano No check_lipid->check_thermal No lipid Lipid-Based Formulation (e.g., SEDDS) check_lipid->lipid Yes check_chem->check_lipid No prodrug Prodrug Synthesis check_chem->prodrug Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Q3: My SEDDS formulation for a this compound derivative appears cloudy or precipitates upon dilution. What is the likely cause and solution?

A3: This issue typically points to either drug precipitation or poor emulsification.

  • Cause 1: Drug Precipitation: The drug may have limited solubility in the lipid/surfactant mixture, causing it to crash out upon dilution when the oil phase is dispersed.

  • Solution 1: Re-evaluate the excipient selection. Screen a wider range of oils, surfactants, and co-solvents to find a system with higher solubilization capacity for your specific derivative. Construct a ternary phase diagram to identify the optimal ratios that form a stable microemulsion.

  • Cause 2: Poor Emulsification: The surfactant concentration or Hydrophilic-Lipophilic Balance (HLB) value may be incorrect, leading to the formation of large, unstable emulsion droplets that scatter light (appearing cloudy) and are prone to coalescence.

  • Solution 2: Optimize the surfactant-to-oil ratio. Experiment with blends of high and low HLB surfactants to achieve an optimal HLB value (typically 10-14 for O/W emulsions) that promotes the formation of fine, stable nanodroplets.

Table 2: Troubleshooting SEDDS Formulation Issues

Issue Potential Cause Recommended Action Key Parameter to Monitor
Cloudiness/Turbidity Poor emulsification; large droplet size Increase surfactant:oil ratio; Optimize surfactant HLB Droplet Size & Polydispersity Index (PDI)
Drug Precipitation Exceeded drug solubility in excipients Screen new excipients; Reduce drug loading Drug solubility in individual/mixed excipients

| Phase Separation | Formulation instability | Revise excipient ratios using a phase diagram | Visual observation over time; Droplet size stability |

Q4: I am observing low encapsulation efficiency (<70%) and a high polydispersity index (PDI > 0.3) in my polymeric nanoparticle formulation. How can I improve this?

A4: Low encapsulation efficiency (EE) and high PDI are common challenges in nanoparticle formulation, often stemming from the physicochemical properties of the drug and suboptimal process parameters.

  • Cause 1 (Low EE): The this compound derivative may have some aqueous solubility, causing it to partition into the external aqueous phase during the nanoprecipitation process instead of being entrapped in the polymer. High lipophilicity (Log P) can also lead to surface association rather than true encapsulation.

  • Solution 1:

    • Method Optimization: Switch from a single emulsion method to a double emulsion method (w/o/w) if the drug has slight hydrophilicity.

    • Polymer Selection: Use a more hydrophobic polymer (e.g., PLA instead of PLGA) to increase affinity for the lipophilic drug.

    • Increase Drug:Polymer Ratio: Increasing the initial drug concentration relative to the polymer can sometimes improve EE, but this must be balanced against potential aggregation.

  • Cause 2 (High PDI): This indicates a wide particle size distribution, often caused by uncontrolled precipitation or aggregation.

  • Solution 2:

    • Stirring Rate: Optimize the stirring rate of the external phase. A higher rate generally leads to smaller, more uniform particles, but excessive rates can cause aggregation.

    • Solvent Addition Rate: The rate at which the organic phase is added to the aqueous phase is critical. A slow, controlled addition via a syringe pump ensures uniform nanoprecipitation.

    • Stabilizer Concentration: Ensure adequate concentration of a stabilizer (e.g., Poloxamer 188, PVA) in the aqueous phase to coat the newly formed nanoparticles and prevent them from clumping together.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of a this compound Derivative by Wet Milling

This protocol is suitable for thermally stable this compound derivatives that are crystalline and poorly soluble in both aqueous and lipid-based solvents.

1. Materials & Equipment:

  • This compound Derivative (HPD)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified Water

  • Planetary Ball Mill or High-Pressure Homogenizer

  • Zirconium oxide milling beads (0.1-0.5 mm diameter)

  • Laser Diffraction Particle Size Analyzer

2. Methodology:

  • Preparation of Suspension: Prepare a 2% (w/v) solution of the selected stabilizer in purified water.

  • Disperse 1% (w/v) of the this compound derivative into the stabilizer solution under gentle magnetic stirring to form a coarse suspension.

  • Milling Process:

    • Transfer the suspension to the milling chamber containing zirconium oxide beads. The bead volume should be approximately 30-40% of the chamber volume.

    • Begin the milling process at a set speed (e.g., 2000 RPM) and temperature (e.g., 4°C to prevent degradation).

    • Mill for a predetermined time (e.g., 2-8 hours). Withdraw small aliquots at regular intervals (e.g., every 30 minutes) to monitor particle size reduction.

  • Particle Size Analysis:

    • Dilute the withdrawn aliquot with purified water.

    • Measure the mean particle size and polydispersity index (PDI) using a laser diffraction analyzer.

    • Continue milling until the desired particle size (e.g., < 200 nm) and PDI (< 0.2) are achieved and a plateau is reached.

  • Separation and Storage: Separate the nanosuspension from the milling beads by decanting or sieving. Store the final nanosuspension at 4°C.

Table 3: Example Data for Nanosuspension Optimization

Milling Time (min) Mean Particle Size (nm) Polydispersity Index (PDI)
0 (Coarse) 5,430 0.85
30 850 0.42
60 410 0.28
120 225 0.21

| 240 | 180 | 0.19 |

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is ideal for derivatives that are prone to degradation at high temperatures, making melt-based methods unsuitable.

1. Materials & Equipment:

  • This compound Derivative (HPD)

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic Solvent (e.g., Dichloromethane, Acetone, Methanol - must dissolve both drug and polymer)

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle, Sieve

2. Methodology:

  • Solution Preparation: Determine the drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve the calculated amounts of the this compound derivative and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature well below the boiling point of the solvent (e.g., 40°C).

    • Apply vacuum and rotate the flask to evaporate the solvent, leaving a thin film of the drug-polymer mixture on the flask wall.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the collected solid in a vacuum oven at a moderate temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Gently pulverize the dried ASD using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the final product using Differential Scanning Calorimetry (DSC) (absence of melting endotherm) and Powder X-Ray Diffraction (PXRD) (absence of sharp Bragg peaks). Store in a desiccator to prevent moisture-induced recrystallization.

References

Technical Support Center: Refining Papaverinol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published in vivo experimental data specifically for papaverinol. The following troubleshooting guides and FAQs are based on data from its parent compound, papaverine. This information is intended to serve as a starting point for researchers, who must conduct their own dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?

A1: Due to the absence of specific in vivo data for this compound, researchers are advised to begin with a cautious approach, using information from the parent compound, papaverine, as a preliminary guide. A thorough literature review of papaverine studies in relevant animal models and disease states is recommended. Initial pilot studies with a wide, logarithmically spaced dose range of this compound are crucial to determine its biological activity and potential toxicity.

Q2: What is the primary mechanism of action I should be aware of when designing my this compound experiments?

A2: While the exact mechanism of this compound is not well-documented, it is a metabolite of papaverine. Papaverine primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This results in smooth muscle relaxation and vasodilation.[1][2] Papaverine has also been shown to inhibit voltage-gated calcium channels.[1] Researchers should consider that this compound may share some of these properties.

Q3: Are there any known signaling pathways affected by papaverine that might be relevant for my this compound study?

A3: Yes, papaverine has been shown to modulate several key signaling pathways. Understanding these may provide a framework for investigating this compound's effects. Notably, papaverine can suppress the NF-κB signaling pathway, which is involved in inflammation.[3] It has also been reported to affect the PI3K/Akt and mTOR pathways, which are crucial for cell survival and proliferation.[4]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for In Vivo Administration

Potential Cause & Solution:

This compound, like its parent compound papaverine, is poorly soluble in aqueous solutions. This can lead to challenges in preparing formulations for in vivo administration.

  • Solvent Selection: For preclinical studies, a vehicle that can safely solubilize the compound is essential. Common solvents for poorly soluble drugs include a mixture of DMSO, PEG300, and Tween 80 in saline or water. It is critical to first determine the solubility of this compound in various pharmaceutically acceptable solvents.

  • Formulation Strategies: If simple solvent systems are insufficient, more advanced formulation strategies may be necessary. These can include the development of nanosuspensions or self-emulsifying drug delivery systems (SEDDS) to improve bioavailability.[5]

  • pH Adjustment: The solubility of papaverine is pH-dependent.[6][7] Determining the pKa of this compound will help in selecting a suitable buffer system to enhance its solubility.

  • Salt Forms: Investigate the possibility of using a salt form of this compound, as this can significantly improve aqueous solubility.

Issue 2: Lack of Efficacy or High Variability in Experimental Results

Potential Cause & Solution:

This can stem from a variety of factors including suboptimal dosage, poor bioavailability, or issues with the experimental model.

  • Dose-Response Pilot Study: A comprehensive dose-response study is the first step to address a lack of efficacy. This will help identify the therapeutic window for this compound in your specific model.

  • Pharmacokinetic (PK) Analysis: If a biologically active dose is still not achieved, preliminary PK studies are recommended. This will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, helping to understand if the compound is reaching the target tissue in sufficient concentrations.

  • Route of Administration: The route of administration can significantly impact bioavailability. While oral administration is often preferred for convenience, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection may be necessary to achieve adequate systemic exposure, especially in early-stage research.[8]

  • Metabolism: Be aware that this compound is a metabolite of papaverine, and it may be further metabolized in vivo.[9][10] Understanding its metabolic stability in the species being studied is important.

Data Presentation

Table 1: Summary of In Vivo Administration Data for Papaverine (Use with caution as a proxy for this compound)

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference
Beagle DogsIntravenous (IV)Not specifiedUsed to determine baseline pharmacokinetics.[8][11]
Beagle DogsPeroral (PO)Not specifiedBioavailability assessed.[11]
RatsConcurrent with CisplatinNot specifiedMitigated cisplatin-induced kidney damage.[12]
HumansOral (tablets)100-300 mg (3-5 times a day)Treatment for poor blood circulation.[13]
HumansOral (extended-release)150 mg (every 12 hours)Treatment for poor blood circulation.[13]

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration in Rodents

This is a generalized protocol and must be adapted based on the specific research question, animal model, and institutional (IACUC) guidelines.

  • Compound Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the dosing solution in a suitable, sterile vehicle. Common vehicles for poorly soluble compounds include 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Ensure the final solution is clear and free of precipitates. Gentle warming and vortexing may be required.

    • Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions.

    • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

    • For oral administration (gavage), use a proper-sized feeding needle to deliver the solution directly into the stomach.

    • For intraperitoneal (IP) injection, inject into the lower right quadrant of the abdomen.

    • For intravenous (IV) injection, the lateral tail vein is commonly used in mice and rats.

    • For subcutaneous (SC) injection, inject into the loose skin over the back.

  • Post-Administration Monitoring:

    • Observe the animals closely for any signs of toxicity or adverse effects immediately after dosing and at regular intervals thereafter.

    • Monitor for changes in behavior, appearance, and body weight.

    • Follow the experimental timeline for sample collection (e.g., blood, tissues) or behavioral assessments.

Mandatory Visualizations

Papaverine_Signaling_Pathways Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits NFkB_Pathway NF-κB Pathway Papaverine->NFkB_Pathway Suppresses PI3K_Akt_Pathway PI3K/Akt Pathway Papaverine->PI3K_Akt_Pathway Modulates cAMP cAMP cGMP cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival

Caption: Putative signaling pathways of Papaverine.

Experimental_Workflow Start Start: Define Research Question for this compound Lit_Review Literature Review on Papaverine (as proxy) Start->Lit_Review Solubility_Formulation Determine this compound Solubility & Develop Formulation Lit_Review->Solubility_Formulation Pilot_Dose_Response Pilot Dose-Response Study (Wide Dose Range) Solubility_Formulation->Pilot_Dose_Response Toxicity_Assessment Assess Acute Toxicity & Tolerability Pilot_Dose_Response->Toxicity_Assessment Efficacy_Study Definitive Efficacy Study (Refined Dose) Toxicity_Assessment->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation PK_PD_Analysis->Data_Analysis End End: Conclusion on This compound's In Vivo Effect Data_Analysis->End

Caption: Logical workflow for in vivo this compound studies.

References

Addressing Papaverinol autofluorescence in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of autofluorescence in imaging studies, particularly when working with compounds like papaverinol.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiment with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or molecules when excited by a light source.[1][2] This intrinsic fluorescence can be problematic as it can mask the specific signal from your intended fluorescent probes, making it difficult to distinguish between your target and background noise.[2][3] When studying the effects of this compound, which is derived from the Papaver genus, you might be working with cells or tissues that have endogenous fluorophores.[4][5][6] The fixation process itself can also induce autofluorescence.[2][7]

Q2: Is this compound itself fluorescent?

A2: Currently, there is limited direct evidence in scientific literature detailing the specific autofluorescence spectrum of this compound. However, many plant-derived compounds can exhibit fluorescent properties.[4][8] The autofluorescence observed in your experiment is likely a combination of signals from the biological sample (e.g., collagen, NADH, lignin if working with plant-derived cells) and potentially the experimental conditions.[2][4][7]

Q3: What are the primary sources of autofluorescence in my samples?

A3: Autofluorescence can originate from several sources within your sample:

  • Endogenous Molecules: Compounds like collagen, elastin, lipofuscin, NADH, and riboflavin are naturally present in many tissues and are known to autofluoresce.[1] Red blood cells also contribute significantly due to the heme groups they contain.[2][7]

  • Fixation Methods: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and especially glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][2]

  • Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can be sources of background fluorescence.[1][3]

Q4: How can I determine if what I'm seeing is true signal or autofluorescence?

A4: The best practice is to run parallel controls. An unstained sample that has gone through all the same processing steps (including fixation and treatment with this compound if applicable) but without the addition of your fluorescent labels will reveal the baseline level and localization of autofluorescence.[1][9]

Troubleshooting Guide: Minimizing Autofluorescence

If you are encountering high background fluorescence in your imaging experiments involving this compound, follow these steps to diagnose and mitigate the issue.

Step 1: Identify the Source

The first crucial step is to determine the origin of the unwanted fluorescence.

Start High Background Observed UnstainedControl Prepare Unstained Control (No fluorescent labels) Start->UnstainedControl ImageControl Image Control Under Same Conditions UnstainedControl->ImageControl AssessSignal Is Fluorescence Present? ImageControl->AssessSignal Autofluorescence Source is Autofluorescence AssessSignal->Autofluorescence Yes OtherIssue Source is Non-Specific Staining or Other Artifact AssessSignal->OtherIssue No Start Acquire Spectral Data (Lambda Stack) RefSpectra Define Reference Spectra Start->RefSpectra Algorithm Apply Linear Unmixing Algorithm Start->Algorithm Unstained Unstained Sample (Autofluorescence) RefSpectra->Unstained Stained Single-Stained Controls (Each Fluorophore) RefSpectra->Stained Unstained->Algorithm Stained->Algorithm Output Generate Separated Images Algorithm->Output AF_Channel Autofluorescence Channel Output->AF_Channel Fluor1_Channel Fluorophore 1 Channel Output->Fluor1_Channel

References

Strategies to prevent Papaverinol oxidation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Papaverinol in solution. The following information is structured to address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A change in the color of your this compound solution, such as turning yellowish or brownish, is a common indicator of degradation. This compound, an oxidation product of Papaverine, is susceptible to further oxidation and photodegradation, leading to the formation of various colored byproducts. This degradation is often accelerated by exposure to oxygen and light.

Q2: What are the primary factors that cause this compound to degrade in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • Oxidation: this compound is inherently susceptible to oxidation due to its chemical structure. The presence of dissolved oxygen in the solvent can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can significantly accelerate the degradation of this compound and its parent compound, Papaverine. This process is known as photolysis.[1][2]

  • pH: The pH of the solution can influence the stability of this compound. For the related compound Papaverine, acidic conditions (pH 2.0-3.8) have been shown to improve stability in aqueous solutions.[3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation and other degradation pathways.

  • Solvent Choice: The type of solvent used can impact the stability of this compound. Some solvents may contain impurities or have properties that promote degradation.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be:

  • Stored in the dark: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.

  • Kept at low temperatures: Storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is recommended.[4]

  • Protected from oxygen: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon.[3][5]

  • Maintained at an appropriate pH: If compatible with your experimental design, consider using a slightly acidic buffer.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, adding antioxidants to your this compound solution can be an effective strategy to inhibit oxidative degradation. Common antioxidants used for stabilizing alkaloid solutions include:

  • Ascorbic acid (Vitamin C)[5]

  • Butylated hydroxytoluene (BHT)[5]

The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your experiments.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid discoloration of the solution Photodegradation 1. Work in a dimly lit area or use a fume hood with the light off. 2. Store the solution in an amber vial or a container wrapped in foil. 3. Consider adding a photostabilizer, such as methyl 4-hydroxybenzoate, if compatible with your experiment.[1]
Loss of compound purity over time, even when stored in the dark Oxidation 1. Deoxygenate your solvent before preparing the solution by sparging with nitrogen or argon. 2. Prepare solutions under an inert atmosphere (e.g., in a glove box). 3. Add an appropriate antioxidant, such as ascorbic acid or BHT, to the solution.[5]
Precipitation or cloudiness in the solution pH shift or degradation to insoluble products 1. Check the pH of the solution and adjust if necessary, keeping in mind the stability profile of this compound. 2. Ensure the storage temperature is appropriate and has not fluctuated significantly. 3. Filter the solution through a compatible syringe filter to remove any precipitate before use, and re-analyze the concentration.
Inconsistent experimental results Degradation of stock solution 1. Prepare fresh this compound solutions for each experiment. 2. Implement the storage and handling procedures outlined in the FAQs to ensure the stability of your stock solution. 3. Regularly check the purity of your stock solution using an analytical technique like HPLC.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with measures to minimize oxidation and photodegradation.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, chloroform, or an aqueous buffer)

  • Antioxidant (e.g., ascorbic acid or BHT)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps and PTFE septa

  • Standard laboratory glassware and equipment

Procedure:

  • Solvent Deoxygenation:

    • Place the desired volume of solvent in a flask.

    • Sparge the solvent with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Preparation of Solution:

    • Weigh the required amount of this compound in a clean, dry amber vial.

    • Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.

    • If using an antioxidant, add it to the solvent before dissolving the this compound. A typical starting concentration for BHT or ascorbic acid is 0.01% (w/v).

    • Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.

  • Storage:

    • Before sealing the vial for storage, flush the headspace with inert gas.

    • Store the vial at a low temperature (e.g., -20°C) and protected from light.[4][6]

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)[3][7]

  • Reference standard of this compound

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good resolution and peak shape for this compound and its potential degradation products. A new HPLC method for papaverine and its photooxidation products used a Duet C18/SCX column with a mobile phase of phosphate buffer (pH = 3.80) and acetonitrile (40:60).[3][7]

  • Initial Analysis (Time Zero):

    • Immediately after preparing the this compound solution, inject an aliquot into the HPLC system.

    • Record the chromatogram and determine the peak area of the this compound peak. This will serve as your baseline (t=0) measurement.

  • Stability Study:

    • Store the this compound solution under the desired conditions (e.g., with and without antioxidant, at different temperatures, exposed to light vs. in the dark).

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of this compound remaining.

    • Monitor the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

Quantitative Data

The following table summarizes the photolysis kinetics of Papaverine hydrochloride, the precursor to this compound. While this data is not for this compound itself, it provides insight into the instability of the parent compound under UV light and the effectiveness of a photostabilizer.

Photolysis of Papaverine Hydrochloride in Chloroform Solution Exposed to UV Light (254 nm) [1]

ConditionRate Constant (k, h⁻¹)
Papaverine HCl (no additive)0.143
Papaverine HCl + 0.10% Methyl 4-hydroxybenzoate0.028

This data demonstrates that the presence of a suitable photoprotective agent can significantly decrease the rate of degradation.

Visualizations

Papaverine Oxidation Pathway

Simplified Papaverine Oxidation Pathway Papaverine Papaverine This compound This compound Papaverine->this compound Oxidation Papaveraldine Papaveraldine This compound->Papaveraldine Oxidation Further_Degradation Further Degradation Products Papaveraldine->Further_Degradation Oxidation

Caption: Simplified pathway of Papaverine oxidation to this compound and subsequent products.

Experimental Workflow for Stabilizing this compound

Workflow for this compound Solution Stabilization cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis Deoxygenate 1. Deoxygenate Solvent (e.g., N2 Sparge) Add_Antioxidant 2. Add Antioxidant (e.g., BHT) Deoxygenate->Add_Antioxidant Dissolve 3. Dissolve this compound (under inert gas) Add_Antioxidant->Dissolve Inert_Headspace 4. Flush Headspace with Inert Gas Dissolve->Inert_Headspace Protect_Light 5. Protect from Light (Amber Vial) Inert_Headspace->Protect_Light Low_Temp 6. Store at Low Temp (e.g., -20°C) Protect_Light->Low_Temp Monitor_Stability 7. Monitor Stability (e.g., HPLC) Low_Temp->Monitor_Stability

Caption: Recommended experimental workflow for preparing and storing stabilized this compound solutions.

References

Papaverinol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with papaverinol purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q1: Why is my this compound co-eluting with papaverine in my chromatogram?

A1: this compound and papaverine have very similar physical properties and Rf values, which makes their separation challenging.[1] If you are experiencing co-elution, consider the following solutions:

  • Optimize Your Mobile Phase (TLC & HPLC):

    • For Thin-Layer Chromatography (TLC), a mobile phase of chloroform saturated with ammonia on a silica gel plate has been shown to effectively separate papaverine, this compound, and papaveraldine.[2]

    • For High-Performance Liquid Chromatography (HPLC), if you are using a reverse-phase C18 column, try adjusting the mobile phase composition. A gradient elution with a water/methanol or water/acetonitrile system, often with an acid modifier like 0.1% trifluoroacetic acid (TFA), can improve separation. The acid helps to keep the basic alkaloid ionized, which can improve peak shape.[3]

  • Employ a Highly Deactivated Column (HPLC): Modern HPLC columns that are "end-capped" or "base-deactivated" are designed to minimize interactions with basic compounds like alkaloids, which can significantly improve peak shape and resolution.[4]

  • Adjust the pH of the Mobile Phase (HPLC): Lowering the pH of the mobile phase (typically below 3) can protonate residual silanol groups on the silica surface of the column, reducing their interaction with the protonated alkaloids and potentially improving separation.[4]

Q2: My this compound peak is tailing in my HPLC chromatogram. What can I do?

A2: Peak tailing for alkaloids like this compound is a common issue, often caused by interactions with the stationary phase. Here are some solutions:[4]

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can mask the active silanol sites on the column that cause tailing.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.

  • Use a Highly Deactivated Column: As mentioned previously, using a base-deactivated column is highly recommended for the analysis of basic compounds.[4]

Recrystallization Issues

Q3: I'm not getting any crystals of this compound upon cooling the recrystallization solvent.

A3: This is a common problem in recrystallization and can be due to several factors:[5][6]

  • Too Much Solvent: This is the most frequent reason for crystallization failure. The solution is not saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then try to cool it again.[5][6]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[7][8]

    • Add a seed crystal of pure this compound. This will provide a template for other molecules to crystallize upon.[7][8]

Q4: My this compound is "oiling out" instead of forming crystals during recrystallization.

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with compounds that have lower melting points or when the solution is highly concentrated.[6][7]

  • Add More Solvent: Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. This can be achieved by leaving the flask on a cooling hot plate.[6]

  • Scratching: Scratching the inside of the flask as the solution cools can sometimes encourage crystal formation instead of oiling out.[7]

Stability and Degradation

Q5: My purified this compound sample is turning brown over time. Why is this happening and how can I prevent it?

A5: this compound is susceptible to photooxidation, especially when exposed to UV light.[9][10] This degradation can lead to the formation of colored impurities.

  • Protection from Light: Store your this compound samples, both in solid form and in solution, protected from light. Use amber vials or wrap your containers in aluminum foil.

  • Inert Atmosphere: When storing solutions for long periods, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH of Solutions: For papaverine hydrochloride solutions, a pH range of 2.0-2.8 has been shown to be stable when stored in an inert gas medium.[11] While specific data for this compound is limited, maintaining a slightly acidic pH may improve stability.

Frequently Asked Questions (FAQs)

What is the biggest challenge in separating this compound from papaverine? The most significant challenge is their high degree of structural and physical similarity. They have a tendency to form mixed crystals, making simple recrystallization for separation inefficient.[1] Their similar polarities also make chromatographic separation difficult, requiring highly optimized systems.

What is a chemical method to remove this compound as an impurity from a crude papaverine sample? A patented method involves the esterification of the hydroxyl group of this compound using an agent like a carboxylic acid chloride or anhydride (e.g., acetyl chloride or benzoyl chloride).[1] This chemical modification increases the difference in properties between the derivatized this compound and papaverine, allowing for easier separation by crystallization.

What are suitable solvents for the recrystallization of this compound? While specific multi-solvent systems for this compound are not well-documented in the provided results, general principles for polar compounds can be applied. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][12] For a polar compound like this compound, you could explore solvent systems such as:

  • Alcohols (e.g., ethanol, methanol)

  • Mixtures of an alcohol and water

  • Mixtures of a more polar solvent (like acetone) with a less polar co-solvent (like hexane)[13] It is crucial to perform solubility tests with small amounts of your sample to determine the optimal solvent or solvent pair.[5]

How can I visualize this compound and papaverine on a TLC plate? You can visualize the spots on a TLC plate with silica gel GF254 by examining it under UV light at 254 nm.[14]

Quantitative Data Summary

Table 1: TLC Separation of Papaverine and its Oxidation Products

CompoundMobile PhaseStationary PhaseDetectionReference
Papaverine, this compound, PapaveraldineChloroform saturated with ammoniaSilica GelUV (254 nm)[2]
Papaverine, Impurity B (this compound)Diethylamine:Ethyl Acetate:Toluene (10:20:70 v/v/v)Silica Gel GF254UV (254 nm)[14]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Separation of Papaverine and this compound

This protocol is adapted from published methods for the analytical separation of papaverine and its oxidation products.[2][14]

Materials:

  • TLC plates: Silica gel GF254

  • Sample solution: Dissolve a small amount of your sample in methanol.

  • Mobile phase: A mixture of diethylamine, ethyl acetate, and toluene in a 10:20:70 volume ratio.

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

  • Using a capillary tube, spot your sample solution onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the saturated chamber and cover it.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Crude this compound (containing Papaverine and other impurities) chromatography Chromatography (e.g., Preparative HPLC) start->chromatography Initial Separation recrystallization Recrystallization chromatography->recrystallization Further Purification tlc TLC Analysis chromatography->tlc Fraction Analysis recrystallization->tlc Purity Check hplc HPLC Purity Check recrystallization->hplc Purity Assessment end Pure this compound hplc->end >99% Purity

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem crystals_form Crystals Form start->crystals_form Success solution1 Too much solvent? no_crystals->solution1 Possible Cause solution2 Supersaturated solution? no_crystals->solution2 Possible Cause solution3 Cooling too fast? High concentration? oiling_out->solution3 Possible Cause action1 Evaporate some solvent and cool again solution1->action1 Solution action2 Scratch flask or add seed crystal solution2->action2 Solution action3 Add more solvent, re-dissolve, and cool slowly solution3->action3 Solution

References

Technical Support Center: Method Development for Separating Papaverinol from Papaveraldine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of Papaverinol from Papaveraldine. This compound and Papaveraldine are structurally related isoquinoline alkaloids and are known degradation products of Papaverine. Their effective separation is crucial for accurate quantification, impurity profiling, and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound and Papaveraldine?

A1: The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Reversed-phase HPLC is particularly common for baseline separation and quantification, while TLC is often used for rapid qualitative analysis and monitoring reaction progress.

Q2: Why is peak tailing a common issue when analyzing these compounds with HPLC?

A2: this compound and Papaveraldine are basic compounds. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase can be deprotonated and become negatively charged. This leads to secondary ionic interactions with the protonated basic analytes, causing asymmetrical peak shapes, specifically tailing.[1][2]

Q3: How can I minimize peak tailing for this compound and Papaveraldine in HPLC?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 2.5) ensures that the analytes are fully protonated and minimizes the ionization of silanol groups.[3]

  • Use of Buffers: Incorporating a buffer (e.g., phosphate or formate) in the mobile phase helps maintain a consistent pH.

  • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection: Utilize a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.

Q4: What are suitable solvents for preparing this compound and Papaveraldine samples for analysis?

A4: Papaveraldine is soluble in Dimethyl Sulfoxide (DMSO). For HPLC analysis, it is ideal to dissolve the samples in the initial mobile phase to avoid peak distortion. If a stronger solvent is necessary for dissolution, ensure the injection volume is minimal to prevent solvent effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and Papaveraldine.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Between this compound and Papaveraldine Peaks Inappropriate mobile phase composition.Optimize the organic solvent (acetonitrile or methanol) percentage. A shallower gradient may be required to improve separation. Adjusting the mobile phase pH can also alter selectivity.
Column degradation.Flush the column with a strong solvent. If resolution does not improve, replace the column.
Significant Peak Tailing for Both Analytes Secondary interactions with residual silanol groups on the column.Lower the mobile phase pH to around 3 and use a buffer. Consider adding a competing base like TEA (0.1%). Use a base-deactivated column.[4]
Column overload.Reduce the sample concentration or injection volume.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injector, or column.Prepare fresh mobile phase. Purge the injection port and flush the column with a strong solvent.
Late eluting compounds from a previous injection.Increase the run time or implement a column wash step at the end of the gradient.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
TLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation (Spots are too close or overlapping) Inappropriate mobile phase polarity.If spots are too high on the plate (high Rf), decrease the mobile phase polarity. If spots are too low (low Rf), increase the polarity.
Incorrect stationary phase.Consider using a different type of TLC plate (e.g., alumina or a bonded phase like cyanopropyl).
Streaking of Spots Sample overload.Apply a smaller amount of the sample to the plate.
Sample solvent is too strong.Dissolve the sample in a less polar solvent.
Irregular Spot Shapes Uneven solvent front migration.Ensure the developing chamber is saturated with the mobile phase vapor and that the TLC plate is placed evenly in the chamber.
Adsorbent on the plate is not uniform.Use a new, high-quality TLC plate.

Experimental Protocols

Analytical HPLC Method

This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

  • Column: Duet C18/SCX, 5 µm (or a similar modern reversed-phase C18 column)[5]

  • Mobile Phase:

    • A: Phosphate buffer (pH = 3.80)

    • B: Acetonitrile

  • Gradient: Isocratic elution with 40% A and 60% B[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm[6][7]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Preparative HPLC Method

Scaling up to preparative HPLC requires significant method development. The following is a general guide.

  • Column: A preparative C18 column with a larger internal diameter (e.g., >20 mm).

  • Mobile Phase: A simplified mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is often used to facilitate solvent removal after fractionation.[8]

  • Loading Study: Before scaling up, perform a loading study on an analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.

  • Flow Rate: The flow rate will be significantly higher than in analytical HPLC and will depend on the column dimensions.

  • Fraction Collection: Use a fraction collector triggered by UV detection to isolate the eluting peaks of this compound and Papaveraldine.

Thin-Layer Chromatography (TLC) Method
  • Stationary Phase: Silica gel G TLC plates[9]

  • Mobile Phase: Chloroform saturated with ammonia[9]

  • Sample Application: Spot the dissolved sample onto the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). This compound and Papaveraldine may also be visualized using Dragendorff's reagent.

Note: Specific Rf values for this compound and Papaveraldine with this system are not provided in the cited literature and should be determined experimentally.

Data Presentation

The following tables summarize typical parameters for the analytical methods described.

Table 1: HPLC Method Parameters

ParameterValue
Column Duet C18/SCX, 5 µm
Mobile Phase 40% Phosphate Buffer (pH 3.80) : 60% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Column Temperature 30 °C

Table 2: TLC Method Parameters

ParameterDescription
Stationary Phase Silica Gel G
Mobile Phase Chloroform saturated with ammonia
Visualization UV light (254 nm), Dragendorff's reagent

Visualizations

Experimental Workflow for HPLC Method Development

hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Optimization cluster_final Final Method prep_sample Dissolve Sample Mixture in Mobile Phase hplc_system Equilibrate HPLC System (Column, Mobile Phase) prep_sample->hplc_system prep_std Prepare Individual Standards of this compound & Papaveraldine prep_std->hplc_system inject_std Inject Standards to Determine Retention Times hplc_system->inject_std inject_sample Inject Sample Mixture hplc_system->inject_sample chromatogram Acquire Chromatogram inject_std->chromatogram inject_sample->chromatogram analyze Identify Peaks and Assess Resolution chromatogram->analyze troubleshoot Troubleshoot Issues (e.g., Peak Tailing) analyze->troubleshoot If Unsuccessful final_method Validated Separation Method analyze->final_method If Successful optimize Optimize Method (Mobile Phase, Gradient) troubleshoot->optimize optimize->hplc_system Re-run Analysis peak_tailing_troubleshooting cluster_check Initial Checks cluster_solution Potential Solutions start Peak Tailing Observed check_overload Is the column overloaded? (Dilute sample and re-inject) start->check_overload check_ph Is the mobile phase pH appropriate? (pH ≤ 2.5 for basic compounds) check_overload->check_ph No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes solution_ph Adjust mobile phase pH with acid/buffer check_ph->solution_ph No solution_column Use a base-deactivated or end-capped column check_ph->solution_column Yes solution_additive Add a competing base (e.g., TEA) to mobile phase check_ph->solution_additive end Symmetrical Peak Achieved solution_overload->end solution_ph->end solution_column->solution_additive solution_column->end solution_additive->end

References

Validation & Comparative

A Comparative Analysis of Papaverinol and Papaverine: Unraveling Efficacy Amidst Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the experimental data for Papaverinol compared to its parent compound, Papaverine. While Papaverine has been extensively studied, with a well-documented mechanism of action and a range of quantified biological activities, this compound remains largely uncharacterized in terms of its pharmacological efficacy. This guide synthesizes the existing data for both compounds, highlighting the current knowledge gaps for this compound and providing a detailed overview of Papaverine's established properties.

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, is a well-established smooth muscle relaxant with a primary mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), triggering a cascade of downstream signaling events that result in vasodilation and muscle relaxation.[3][4] In contrast, this compound is primarily known as a metabolite or degradation product of Papaverine. While it has been investigated for potential anti-inflammatory and analgesic properties, a thorough search of scientific databases reveals a notable absence of quantitative experimental data, such as IC50 or EC50 values, to substantiate these claims.

Quantitative Data on Efficacy

Due to the lack of available experimental data for this compound, a direct quantitative comparison of its efficacy with Papaverine is not possible at this time. The following table summarizes the available quantitative data for Papaverine's inhibitory activity against phosphodiesterase enzymes.

Table 1: Phosphodiesterase Inhibitory Activity of Papaverine

CompoundTarget EnzymeIC50 / KiAssay TypeReference
PapaverinePDE10A17 nM (IC50)Not Specified[1]
PapaverinePDE10A19 µM (IC50)Not Specified[2]
PapaverinecAMP-PDE2 µM (Ki)Not Specified[5]

Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibitory constant. Lower values indicate higher potency. The significant difference in reported IC50 values for PDE10A may be attributable to variations in experimental conditions and assay methodologies.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Papaverine is the inhibition of phosphodiesterase, which in turn modulates downstream signaling pathways.

Papaverine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Signal Signal Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_PKG->Smooth_Muscle_Relaxation

Caption: Simplified signaling pathway of Papaverine.

Papaverine's inhibition of PDE leads to an accumulation of cAMP and cGMP. This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which through a series of downstream phosphorylation events, leads to the relaxation of smooth muscle.

While the direct signaling pathway for this compound is unknown due to a lack of research, it is hypothesized to potentially interact with similar pathways given its structural similarity to Papaverine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the known and potential activities of Papaverine and this compound.

Phosphodiesterase (PDE) Inhibition Assay

This in vitro assay is fundamental to determining the inhibitory potential of a compound against PDE enzymes.

PDE_Inhibition_Workflow cluster_workflow Experimental Workflow: PDE Inhibition Assay prep Prepare Reagents: - PDE Enzyme - Substrate (cAMP/cGMP) - Test Compound (Papaverine/Papaverinol) incubation Incubate Enzyme with Test Compound prep->incubation reaction Initiate Reaction with Substrate incubation->reaction termination Terminate Reaction reaction->termination detection Detect Product Formation (e.g., Fluorescence, Radioactivity) termination->detection analysis Calculate % Inhibition and IC50 detection->analysis

References

Papaverinol vs. Other PDE Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Papaverinol and its parent compound, Papaverine, with other key phosphodiesterase (PDE) inhibitors. This document outlines their mechanisms of action, selectivity profiles supported by experimental data, and detailed experimental protocols for comparative analysis.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes is a crucial therapeutic strategy for a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and erectile dysfunction.[1][2] This guide focuses on a comparative analysis of this compound and its more extensively studied precursor, Papaverine, against a panel of selective and non-selective PDE inhibitors.

Papaverine, an opium alkaloid, is a non-selective PDE inhibitor with a notable preference for the PDE10A subtype.[3][4][5] this compound is a known metabolite of Papaverine.[6] While the majority of pharmacological data focuses on Papaverine, this guide will address both compounds and draw comparisons with well-characterized PDE inhibitors such as Sildenafil (PDE5 specific), Rolipram (PDE4 specific), Milrinone (PDE3 specific), and the non-selective inhibitor IBMX.

Data Presentation: A Comparative Overview of PDE Inhibitor Selectivity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of Papaverine and other selected PDE inhibitors against various PDE families.

PDE IsozymePapaverine IC50 (µM)Sildenafil IC50 (nM)Tadalafil IC50 (nM)Rolipram IC50 (µM)Milrinone IC50 (µM)IBMX IC50 (µM)
PDE1 Data not available280>10,000>100Data not available19[7]
PDE2 Data not available>10,000>10,000>100Data not available50[7]
PDE3 0.284 (284 nM)[7]6,600700>1000.42[8]18
PDE4 Data not available>10,000>10,0000.003-0.240[1][9][10]Data not available13
PDE5 Data not available3.5[2]1.8[11]>100Data not available32
PDE6 Data not available355,100[12]Data not availableData not availableData not available
PDE10A 0.017-0.036 (17-36 nM)[7][13]Data not availableData not availableData not availableData not availableData not available
PDE11 Data not available1,20037-73[13]Data not availableData not availableData not available

Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source. Data for this compound's direct PDE inhibitory activity is not widely available in the literature.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylate/Guanylate Cyclase GPCR->AC_GC Activates ATP_GTP ATP/GTP cAMP_cGMP cAMP / cGMP (Second Messengers) ATP_GTP->cAMP_cGMP Converted by AC/GC AMP_GMP 5'-AMP / 5'-GMP (Inactive) cAMP_cGMP->AMP_GMP Hydrolyzed by PDE PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) Cellular_Response Cellular Response (e.g., muscle relaxation, reduced inflammation) PKA_PKG->Cellular_Response Leads to PDE_Inhibitor PDE Inhibitor (e.g., Papaverine) PDE_Inhibitor->PDE Inhibits

Caption: General signaling pathway of phosphodiesterase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of PDE inhibitors (this compound, Papaverine, etc.) Incubation Incubate enzyme, inhibitor, and substrate in a 96-well plate Compound_Prep->Incubation Enzyme_Prep Prepare recombinant PDE enzyme solutions (PDE1-11) Enzyme_Prep->Incubation Substrate_Prep Prepare cAMP/cGMP substrate solution Substrate_Prep->Incubation Reaction PDE hydrolyzes cAMP/cGMP Incubation->Reaction Detection Add detection reagents and measure signal (e.g., luminescence) Reaction->Detection Data_Processing Calculate percent inhibition for each inhibitor concentration Detection->Data_Processing IC50_Calculation Generate dose-response curves and calculate IC50 values Data_Processing->IC50_Calculation Comparison Compare IC50 values to determine potency and selectivity IC50_Calculation->Comparison

Caption: Workflow for a comparative in vitro PDE inhibition assay.

Experimental Protocols: In Vitro PDE Inhibition Assay

The following is a generalized protocol for a luminescence-based in vitro assay to determine the IC50 values of test compounds against various PDE isozymes. This method is suitable for high-throughput screening and provides a robust platform for comparative analysis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Papaverine, and other reference PDE inhibitors against a panel of purified human recombinant PDE enzymes (PDE1-11).

Materials:

  • Purified, recombinant human PDE enzymes (various isozymes)

  • cAMP and cGMP substrates

  • Test compounds (this compound, Papaverine, Sildenafil, Rolipram, etc.) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplates (white, opaque for luminescence)

  • Luminescence-based PDE assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay)

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a series of 10-point, 3-fold serial dilutions of each test compound in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Enzyme and Substrate Preparation:

    • Dilute each PDE enzyme to a working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to achieve approximately 50-80% substrate hydrolysis during the reaction time.

    • Prepare the cAMP or cGMP substrate solution at a concentration that is at or below the Km for the respective enzyme.

  • Assay Reaction:

    • In a 96-well plate, add the diluted test compounds or vehicle control.

    • Add the diluted PDE enzyme to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the cAMP or cGMP substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction by adding the termination buffer provided in the assay kit.

    • Add the detection reagents according to the manufacturer's protocol. This typically involves a coupled-enzyme reaction that generates a luminescent signal proportional to the amount of remaining cAMP or cGMP.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalization:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the "no inhibitor" (vehicle) control as 100% enzyme activity and a control with a high concentration of a potent, non-selective inhibitor (like IBMX) as 0% activity.

  • IC50 Calculation:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound against each PDE isozyme.[14]

Conclusion

The available data indicates that Papaverine is a non-selective PDE inhibitor with a notable potency for PDE10A. Its broad activity profile contrasts with the high selectivity of inhibitors like Sildenafil for PDE5 and Rolipram for PDE4. The direct PDE inhibitory activity of this compound, a metabolite of Papaverine, is not well-documented in the current literature, highlighting an area for future research. The provided experimental protocol offers a standardized method for conducting a direct comparative analysis of these compounds, which would be invaluable for elucidating the specific structure-activity relationships and selectivity profiles of this compound and Papaverine in relation to other established PDE inhibitors. Such data is critical for the rational design and development of novel therapeutic agents targeting the phosphodiesterase superfamily.

References

Validating the Anticancer Activity of Papaverine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Papaverinol: Initial searches for the in vivo anticancer activity of this compound yielded no specific studies. This compound is a degradation product of Papaverine.[1] The available body of research on in vivo anticancer validation focuses almost exclusively on its precursor, Papaverine. This guide will, therefore, concentrate on the experimental validation of Papaverine's anticancer activities in vivo, providing a framework for understanding its potential and for designing future studies, which might include this compound.

Introduction to Papaverine's Anticancer Profile

Papaverine, a non-narcotic benzylisoquinoline alkaloid derived from Papaver somniferum, is clinically used as a vasodilator.[2] Emerging research has illuminated its potential as an anticancer agent, demonstrating pro-apoptotic and anti-proliferative effects across a range of cancer cell lines.[2][3] These effects are attributed to its role as a phosphodiesterase 10A (PDE10A) inhibitor, leading to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn influences multiple downstream signaling pathways implicated in cancer progression, such as PI3K/Akt, mTOR, and VEGF.[2][4] Furthermore, Papaverine has been shown to inhibit mitochondrial complex I, reducing the rate of oxygen consumption and potentially radiosensitizing hypoxic tumors.[5]

In Vivo Efficacy of Papaverine in Preclinical Models

In vivo studies using animal models, particularly xenografts, are crucial for validating the therapeutic potential of anticancer compounds. Papaverine has been evaluated in several such models, demonstrating its ability to retard tumor growth and enhance the efficacy of other cancer therapies.

Glioblastoma Multiforme (GBM) Xenograft Model

In a study utilizing a U87MG human glioblastoma xenograft mouse model, Papaverine demonstrated significant tumor growth delay.[6][7] When used in combination with the standard chemotherapy agent temozolomide, the suppressive effect on tumor growth was more pronounced than with either agent alone.[6][7]

Breast Cancer Xenograft Model

In a mouse mammary adenocarcinoma model, the combination of Papaverine with the oncolytic Newcastle disease virus (NDV) resulted in a significant regression in tumor size compared to monotherapy with either agent.[8] This synergistic effect highlights Papaverine's potential in combination therapy regimens.[8]

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize quantitative data from preclinical studies on Papaverine, providing a comparative overview of its efficacy.

Table 1: Papaverine Monotherapy and Combination Therapy in a Glioblastoma Xenograft Model

Treatment GroupTumor Volume ReductionSurvival BenefitAnimal ModelReference
Control--U87MG Xenograft Mice[6][7]
PapaverineMonotherapy showed limited tumor growth delayNot specifiedU87MG Xenograft Mice[7]
TemozolomideSignificant tumor growth suppressionNot specifiedU87MG Xenograft Mice[6][7]
Papaverine + TemozolomideMore significant tumor growth suppression than monotherapyNot specifiedU87MG Xenograft Mice[6][7]

Table 2: Papaverine and Newcastle Disease Virus (NDV) Combination Therapy in a Breast Cancer Model

Treatment GroupTumor Volume ReductionKey Biomarker ChangesAnimal ModelReference
Control--AN3 Mouse Mammary Adenocarcinoma[8]
PapaverineReduction in tumor volumeIncreased expression of caspase-3, -8, and -9AN3 Mouse Mammary Adenocarcinoma[8]
NDVReduction in tumor volumeIncreased expression of caspase-3, -8, and -9AN3 Mouse Mammary Adenocarcinoma[8]
Papaverine + NDVSignificant tumor regression, greater than monotherapiesMarkedly significant expression of caspase-3, -8, and -9AN3 Mouse Mammary Adenocarcinoma[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vivo anticancer studies involving Papaverine.

Xenograft Tumor Model Protocol (Glioblastoma)
  • Cell Culture: Human glioblastoma U87MG cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of U87MG cells (e.g., 5 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups. Papaverine can be administered via intraperitoneal (i.p.) injection at a specified dose and schedule. In combination studies, temozolomide is administered orally.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumor tissues can be harvested for further analysis (e.g., immunohistochemistry).

In Vivo Antitumor Study in a Breast Cancer Model
  • Cell Line: AN3 mouse mammary adenocarcinoma cells are used.

  • Animal Model: Immunocompetent Swiss Albino mice are utilized.

  • Tumor Induction: AN3 cells are injected subcutaneously into the mice.

  • Treatment Groups: Once tumors reach a diameter of 0.5–1 cm, mice are divided into four groups: control, Papaverine alone, NDV alone, and Papaverine + NDV.

  • Data Collection: Relative tumor volumes are monitored over a 30-day period.

  • Immunohistochemistry: At the end of the study, tumor tissues are analyzed for the expression of apoptosis-related proteins such as caspases.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Papaverine and a typical experimental workflow for an in vivo xenograft study.

Papaverine_Signaling_Pathway Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits PI3K_Akt PI3K/Akt Pathway Papaverine->PI3K_Akt downregulates Mitochondrial_Complex_I Mitochondrial Complex I Papaverine->Mitochondrial_Complex_I inhibits NF_kB NF-κB Pathway Papaverine->NF_kB downregulates Apoptosis ↑ Apoptosis Papaverine->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Papaverine->Cell_Cycle_Arrest cAMP ↑ cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates PKA->PI3K_Akt modulates PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation Oxygen_Consumption ↓ Oxygen Consumption Mitochondrial_Complex_I->Oxygen_Consumption NF_kB->Apoptosis NF_kB->Proliferation Xenograft_Workflow start Start: Cancer Cell Culture implant Subcutaneous Injection of Cells into Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize control Control Group (Vehicle) randomize->control treatment Treatment Group (Papaverine) randomize->treatment combination Combination Group (Papaverine + Drug X) randomize->combination data_collection Measure Tumor Volume and Body Weight control->data_collection treatment->data_collection combination->data_collection endpoint Endpoint Criteria Met data_collection->endpoint endpoint->data_collection No analysis Tumor Excision and Histological Analysis endpoint->analysis Yes end End of Study analysis->end

References

Papaverinol: A Comparative Analysis of Off-Target Effects Versus its Parent Compound, Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known and potential off-target effects of Papaverinol in comparison to its well-characterized parent compound, Papaverine.

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of clinical use as a vasodilator and smooth muscle relaxant. Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, its clinical utility is often tempered by a range of off-target effects. This compound, a degradation product and metabolite of Papaverine, has emerged as a compound of interest. This guide provides a comparative analysis of the known off-target effects of Papaverine and the currently understood biological activities of this compound, highlighting the significant data gap that exists for the latter.

Comparative Overview of Known Biological Activities

While extensive data is available for Papaverine, information on this compound's biological activity is limited, with much of the current understanding derived from in silico studies and its structural relationship to Papaverine.

FeaturePapaverineThis compound
Primary Mechanism Non-selective phosphodiesterase (PDE) inhibitor.[1]Not fully elucidated; presumed to have some PDE inhibitory activity due to structural similarity.[2]
Therapeutic Class Vasodilator, Antispasmodic.[1]Investigational.
Key On-Target Effects Relaxation of smooth muscle, leading to vasodilation and antispasmodic effects.[1]Potential anti-inflammatory and analgesic properties have been investigated.[2]
Known Off-Target Effects Inhibition of various PDE isoforms, potential interaction with calcium channels.[1][3]Limited data available. In silico studies suggest potential inhibition of PTP1B, α-glucosidase, and pancreatic lipase.[4]

Off-Target Profile of Papaverine

Papaverine's lack of selectivity in PDE inhibition is a primary contributor to its off-target effects. The inhibition of different PDE isoforms in various tissues can lead to a wide range of physiological responses beyond the intended therapeutic effect.

Off-TargetConsequenceExperimental Evidence
PDE Isoform Non-Selectivity Inhibition of multiple PDE families (PDE1, PDE2, PDE3, PDE4, PDE5, etc.) can lead to systemic effects on cardiovascular, respiratory, and nervous systems.Extensive pharmacological studies characterizing its broad PDE inhibitory profile.
Calcium Channel Blockade At higher concentrations, Papaverine can exhibit calcium channel blocking activity, contributing to its vasodilator effect but also potentially causing cardiac side effects.[1]Electrophysiological studies have demonstrated its effects on L-type calcium channels.
Adrenergic Receptor Interaction Weak antagonistic effects on alpha-adrenergic receptors have been reported.Radioligand binding assays and functional studies have shown some interaction.
Cardiac Effects Can induce arrhythmias and other cardiac disturbances.Clinical reports and electrocardiogram (ECG) studies in patients.
Hepatotoxicity Cases of hepatotoxicity have been reported with chronic use.Clinical case studies and monitoring of liver function tests in patients.

Biological Activity and Potential Off-Target Profile of this compound

Direct experimental data on the off-target effects of this compound is scarce. However, its structural similarity to Papaverine suggests a potential for overlapping activities. The introduction of a hydroxyl group in this compound may alter its binding affinity and selectivity for various targets.

Potential Target/ActivityPredicted ConsequenceSupporting Evidence
Phosphodiesterases (PDEs) Potential for PDE inhibition, but with possibly different isoform selectivity compared to Papaverine.[2]Structural similarity to Papaverine, a known PDE inhibitor.[2]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition of PTP1B could have implications for metabolic disorders like diabetes and obesity.In silico molecular docking studies have shown potential binding and inhibition.[4]
α-Glucosidase Inhibition of this enzyme could delay carbohydrate digestion and lower postprandial glucose levels.In silico screening has suggested inhibitory potential.[4]
Pancreatic Lipase Inhibition could reduce fat absorption, suggesting a potential role in obesity management.Predicted through molecular docking simulations.[4]
Anti-inflammatory Pathways May modulate inflammatory responses.Preliminary investigations into its anti-inflammatory properties have been conducted.[2]
Analgesic Pathways Potential to interact with targets involved in pain perception.Early-stage research has explored its analgesic potential.[2]

Experimental Methodologies

The following are representative experimental protocols for assessing the on- and off-target effects of compounds like Papaverine and this compound.

Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the inhibitory activity of a compound against various PDE isoforms.

  • Principle: This assay measures the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides by PDE enzymes.

  • Procedure:

    • Recombinant human PDE enzymes (e.g., PDE1-11) are used.

    • The test compound (Papaverine or this compound) is incubated with a specific PDE isoform and its substrate (cAMP or cGMP).

    • The reaction is stopped, and the amount of remaining substrate or the product formed is quantified.

    • Quantification can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Calcium Channel Blocking Assay (Whole-Cell Patch Clamp)
  • Objective: To assess the effect of a compound on calcium channel activity.

  • Principle: This electrophysiological technique measures the flow of ions through calcium channels in the cell membrane.

  • Procedure:

    • Cells expressing the target calcium channel (e.g., L-type) are cultured.

    • A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and currents flowing through the calcium channels are recorded in response to depolarizing voltage steps.

    • The test compound is applied to the cell, and any change in the calcium current is measured to determine inhibitory or modulatory effects.

In Silico Molecular Docking
  • Objective: To predict the binding affinity and mode of a ligand (e.g., this compound) to a protein target.

  • Principle: Computational algorithms are used to model the interaction between a small molecule and the three-dimensional structure of a protein.

  • Procedure:

    • The 3D structures of the ligand (this compound) and the target protein (e.g., PTP1B, α-glucosidase) are obtained or modeled.

    • Docking software is used to explore possible binding poses of the ligand within the active site of the protein.

    • A scoring function is used to estimate the binding affinity for each pose.

    • The results provide insights into the potential for interaction and can guide further experimental validation.

Visualizing the Landscape

Signaling Pathway of Papaverine

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits AMP 5'-AMP PDE->AMP hydrolyzes GMP 5'-GMP PDE->GMP hydrolyzes ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation Comparative_Knowledge_Workflow cluster_Papaverine Papaverine cluster_this compound This compound P_Structure Known Structure P_Exp_Data Extensive Experimental Data (In Vitro & In Vivo) P_Structure->P_Exp_Data PL_Structure Known Structure (Metabolite of Papaverine) P_Structure->PL_Structure Degradation/ Metabolism P_Off_Target Well-Characterized Off-Target Profile P_Exp_Data->P_Off_Target PL_In_Silico Limited In Silico Data PL_Structure->PL_In_Silico PL_Limited_Exp Limited Experimental Data PL_Structure->PL_Limited_Exp PL_Off_Target Largely Unknown Off-Target Profile PL_In_Silico->PL_Off_Target PL_Limited_Exp->PL_Off_Target

References

A Comparative Guide to the Synthesis of Papaverinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct protocols for the synthesis of Papaverinol, a key intermediate in the synthesis of various isoquinoline alkaloids. The comparison focuses on chemical and microbial transformation methods, presenting available quantitative data, detailed experimental protocols, and workflow visualizations.

The synthesis of this compound, chemically known as (6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol, is a critical step in the preparation of several pharmacologically active compounds. This guide evaluates two primary methodologies for the synthesis of this compound from its precursor, Papaveraldine: a chemical reduction using sodium borohydride and a microbial transformation employing the fungus Mucor ramannianus.

Performance Comparison

The selection of a synthesis protocol is often a trade-off between yield, stereoselectivity, and operational complexity. The following table summarizes the key performance indicators for the two discussed methods.

ParameterChemical Synthesis: Sodium Borohydride ReductionMicrobial Transformation: Mucor ramannianus
Product (±)-Papaverinol (racemic mixture)S-Papaverinol
Yield 86%Not reported in the available literature
Purity Purified by column chromatographyIsolated product
Reaction Time 1 hourPreparative-scale fermentation time
Key Reagents Sodium borohydride, MethanolMucor ramannianus culture, fermentation medium
Stereoselectivity None (produces a racemic mixture)Stereoselective (produces the S-enantiomer)
Primary Reference Der Pharma Chemica, 2014, 6(5):7-13Phytochemistry, 2000, 53(6):675-8[1]

Experimental Workflows

The following diagrams illustrate the generalized workflows for the chemical and microbial synthesis of this compound.

G cluster_chemical Chemical Synthesis Workflow start_chem Start: Papaveraldine in Methanol add_nabh4 Add Sodium Borohydride at 0-10°C start_chem->add_nabh4 Cooling stir Stir at 25-30°C for 1h add_nabh4->stir Warming workup_chem Work-up and Purification stir->workup_chem product_chem (±)-Papaverinol workup_chem->product_chem

A generalized workflow for the chemical synthesis of (±)-Papaverinol.

G cluster_microbial Microbial Transformation Workflow start_microbial Prepare Mucor ramannianus culture add_papaveraldine Add Papaveraldine to culture start_microbial->add_papaveraldine fermentation Preparative-scale fermentation add_papaveraldine->fermentation extraction Extraction and Isolation fermentation->extraction product_microbial S-Papaverinol extraction->product_microbial

A generalized workflow for the microbial synthesis of S-Papaverinol.

Experimental Protocols

Protocol 1: Chemical Synthesis of (±)-Papaverinol via Sodium Borohydride Reduction

This protocol describes the reduction of Papaveraldine to a racemic mixture of (±)-Papaverinol.

Materials:

  • Papaveraldine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of Papaveraldine (2.0 g, 0.0056 mol) in methanol (4 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is cooled to a temperature of 0-10 °C using an ice bath.

  • Sodium borohydride (0.1 g, 0.0028 mol) is slowly added to the cooled reaction mixture.

  • The reaction mixture is allowed to warm to 25-30 °C and is stirred for 1 hour at this temperature.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-EtOAc (6:4) solvent system.

  • The final product, (±)-Papaverinol, is isolated as a yellow solid with a reported yield of 86% (1.72 g).

Protocol 2: Microbial Transformation of Papaveraldine to S-Papaverinol

This protocol outlines the stereoselective reduction of Papaveraldine to S-Papaverinol using the fungus Mucor ramannianus. It should be noted that the cited literature describes the outcome of the biotransformation but does not provide a detailed, step-by-step experimental protocol with quantitative yield.

Organism:

  • Mucor ramannianus 1839 (sih)

General Procedure:

  • A preparative-scale fermentation of Mucor ramannianus is established in a suitable culture medium.

  • Papaveraldine is introduced as a substrate to the fungal culture.

  • The fermentation is carried out for a specified period to allow for the microbial reduction of the ketone group of Papaveraldine.

  • Following the fermentation, the fungal biomass and culture medium are processed to extract the metabolites.

  • The target compound, S-Papaverinol, is isolated from the extract. The absolute configuration of the product has been determined to be S.[1]

Signaling Pathway

The synthesis of this compound from Papaveraldine is a straightforward reduction reaction. The signaling in this context is the chemical transformation itself, where the carbonyl group of Papaveraldine is reduced to a hydroxyl group to form this compound.

G Papaveraldine Papaveraldine (Ketone) This compound This compound (Secondary Alcohol) Papaveraldine->this compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH4 or Fungal Enzymes) Reducing_Agent->this compound

The reduction of Papaveraldine to this compound.

References

A Comparative Analysis of Papaverine's Effects on Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Note: This guide provides a comparative analysis of the biological effects of Papaverine . Due to a lack of available research data on Papaverinol, this closely related and extensively studied compound is presented as an alternative. The information compiled is intended for researchers, scientists, and drug development professionals.

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1][2][3][4][5] This guide synthesizes key findings on its impact on cell viability, cell cycle progression, and apoptosis, with a focus on the triple-negative breast cancer (MDA-MB-231), lung adenocarcinoma (A549), and prostate cancer (DU145) cell lines.

Quantitative Analysis of Papaverine's Effects

The cytotoxic and cell cycle-disrupting effects of Papaverine are both time- and dose-dependent, with notable variations among different cell lines.

Table 1: Anti-proliferative Effects of Papaverine on Cancer Cell Lines

Cell LineTreatmentCell Viability (%)Reference
MDA-MB-231 150 µM Papaverine (48h)56%[1][2]
A549 150 µM Papaverine (48h)53%[1][2]
DU145 150 µM Papaverine (48h)64%[1][2]

Table 2: Effect of Papaverine on Cell Cycle Progression (Sub-G1 Population)

Cell LineTreatmentIncrease in Sub-G1 Population (%)Reference
MDA-MB-231 150 µM Papaverine (72h)46%[1][5][6]
A549 150 µM Papaverine (48h)8%[6]
A549 150 µM Papaverine (72h)6%[6]
DU145 150 µM Papaverine (72h)23%[6]

Signaling Pathways and Mechanisms of Action

Papaverine exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the prominent pathways affected is the NF-κB/PI3K/Akt signaling cascade.[7][8] Downregulation of this pathway by Papaverine has been observed in prostate cancer cells, leading to the induction of apoptosis.[7]

Papaverine_Signaling_Pathway Papaverine Papaverine PI3K PI3K Papaverine->PI3K Apoptosis Apoptosis Papaverine->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation NFkB->Apoptosis

Papaverine's inhibitory effect on the PI3K/Akt/NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Papaverine's effects on cancer cell lines.

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of Papaverine on the proliferation and viability of adherent cancer cells.[4][9][10][11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Papaverine and a vehicle control for the desired duration (e.g., 48 or 72 hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.

  • Staining: Remove the methanol and add 0.5% crystal violet solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the wells with water to remove excess stain.

  • Solubilization: Air-dry the plate and then add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells.[14][15][16][17][18]

  • Cell Preparation: Harvest cells after treatment with Papaverine, wash with PBS, and fix in cold 70% ethanol while vortexing to prevent clumping.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A eliminates RNA to ensure specific DNA staining.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting data is plotted as a histogram, where distinct peaks represent cells in the G0/G1, S, and G2/M phases of the cell cycle. The population of cells with a DNA content lower than G0/G1 (the sub-G1 peak) represents apoptotic cells with fragmented DNA.

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of a compound like Papaverine on a cancer cell line.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Papaverine (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data Data Analysis & Interpretation viability->data cell_cycle->data apoptosis->data pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) pathway->data data->pathway Further Investigation end Conclusion data->end

A general workflow for assessing the in vitro anti-cancer effects of Papaverine.

References

Head-to-Head Comparison: Papaverinol and Sildenafil on Phosphodiesterase (PDE) Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of phosphodiesterase (PDE) inhibitors, both Papaverinol, a derivative of the opium alkaloid Papaverine, and Sildenafil, a well-known synthetic compound, have garnered significant attention for their therapeutic potential. While Sildenafil is renowned for its selective inhibition of PDE5, leading to its widespread use in treating erectile dysfunction, the inhibitory profile of this compound and its related compounds across the PDE superfamily is a subject of ongoing research. This guide provides a head-to-head comparison of their effects on various PDE enzymes, supported by available experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Data Presentation: Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sildenafil and Papaverine (as a proxy for this compound) against a range of phosphodiesterase enzymes. Lower IC50 values indicate greater potency.

PDE IsozymeSildenafil IC50 (nM)Papaverine IC50 (nM)Predominant Substrate
PDE1 >2975Data not availablecAMP/cGMP
PDE2 >2975Data not availablecAMP/cGMP
PDE3 >2975284cAMP
PDE4 >29750Data not availablecAMP
PDE5 3.5[1]Data not availablecGMP
PDE6 33[1]Data not availablecGMP
PDE10A Data not available17, 19[2]cAMP/cGMP

Note: Data for this compound is limited; therefore, data for the closely related compound Papaverine is presented. Papaverine is known to be a non-selective PDE inhibitor.[3]

Experimental Protocols

The determination of IC50 values for PDE inhibitors typically involves a phosphodiesterase activity assay. The following is a representative protocol synthesized from established methodologies.[4][5][6]

Phosphodiesterase (PDE) Inhibition Assay

1. Principle:

This assay measures the activity of a specific PDE isozyme by quantifying the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its corresponding monophosphate (AMP or GMP). The inhibitory effect of a compound is determined by measuring the reduction in product formation in its presence.

2. Materials:

  • Recombinant human PDE enzymes (specific isozymes)

  • Cyclic nucleotide substrates: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)

  • Test compounds: this compound and Sildenafil

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl2, 1 mM DTT)

  • Detection reagents (e.g., radioisotope-labeled substrates like [3H]-cAMP or [3H]-cGMP, or a fluorescent-based detection system)

  • Scintillation fluid or fluorescence plate reader

  • 96-well microplates

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Sildenafil in the assay buffer to create a range of concentrations for testing.

  • Reaction Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound solution (or vehicle control)

    • PDE enzyme solution

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cyclic nucleotide substrate (e.g., [3H]-cAMP or [3H]-cGMP) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., boiling, or adding a specific stop reagent).

  • Product Quantification:

    • For Radiometric Assays: Separate the product ([3H]-AMP or [3H]-GMP) from the unreacted substrate using chromatography columns. Measure the radioactivity of the product using a scintillation counter.

    • For Fluorescence-Based Assays: Follow the manufacturer's instructions for the specific detection kit to measure the fluorescence signal, which is proportional to the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Cyclic GMP (cGMP) Signaling Pathway

Sildenafil primarily targets the cGMP signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation. PDE5 degrades cGMP, terminating the signal. Sildenafil inhibits PDE5, leading to an accumulation of cGMP.[7][8][9]

cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades Effect Physiological Effect (e.g., Smooth Muscle Relaxation) PKG->Effect Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Cyclic AMP (cAMP) Signaling Pathway

Papaverine and its derivatives can affect the cAMP signaling pathway. Ligands activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets. PDEs, including PDE3 and PDE10A, hydrolyze cAMP to AMP. Papaverine can inhibit these PDEs, increasing intracellular cAMP levels.[10][11][12]

cAMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDEs PDEs (e.g., PDE3, PDE10A) cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDEs->AMP Degrades Effect Physiological Effect PKA->Effect Papaverine Papaverine Papaverine->PDEs Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of Papaverine on PDEs.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a PDE inhibitor.

Experimental_Workflow A 1. Reagent Preparation - PDE Enzyme Solution - Substrate (cAMP/cGMP) - Inhibitor Dilutions B 2. Assay Plate Setup - Add Buffer - Add Inhibitor/Vehicle - Add PDE Enzyme A->B C 3. Pre-incubation (10-15 min at 30°C) B->C D 4. Initiate Reaction - Add Substrate C->D E 5. Enzymatic Reaction (30-60 min at 30°C) D->E F 6. Terminate Reaction - Add Stop Solution E->F G 7. Product Quantification (e.g., Scintillation Counting or Fluorescence Reading) F->G H 8. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value G->H

Caption: A generalized workflow for determining the IC50 of a PDE inhibitor.

References

A Comparative Guide to the Bioactivity of Papaverinol and Other Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structurally related compounds is paramount. This guide provides a comparative analysis of Papaverinol and other prominent benzylisoquinoline alkaloids (BIAs), including papaverine, noscapine, berberine, and sanguinarine. We present a synthesis of available experimental and computational data to highlight their therapeutic potential across different domains, with a focus on anticancer, antidiabetic, and anti-obesity activities.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for this compound-N-Oxide and key benzylisoquinoline alkaloids. It is important to note that the data for this compound-N-Oxide is based on in silico molecular docking studies, providing a predicted binding affinity, whereas the data for other alkaloids are derived from in vitro experimental assays, presenting half-maximal inhibitory concentrations (IC50).

Table 1: In Silico Bioactivity of this compound-N-Oxide and Papaverine

CompoundTarget EnzymeBioactivity Metric (Binding Score, kcal/mol)Therapeutic Area
This compound-N-Oxide Protein Tyrosine Phosphatase 1B (PTP1B)-8.54Antidiabetic
α-glucosidase-7.98Antidiabetic
Pancreatic Lipase (PL)-7.21Anti-obesity
Papaverine Protein Tyrosine Phosphatase 1B (PTP1B)-7.89Antidiabetic
α-glucosidase-7.12Antidiabetic
Pancreatic Lipase (PL)-6.87Anti-obesity

Source: Molecules, 2023.[1]

Table 2: Anticancer Activity (IC50 Values in µM) of Selected Benzylisoquinoline Alkaloids

AlkaloidHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Papaverine ~150-200~100-150~150~200
Noscapine 35.525.361.25-
Berberine 159.5272.15139.43587.9
Sanguinarine ---2.50

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density. The data presented here is a representative summary from various sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the bioactivities discussed.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., papaverine, noscapine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.

Molecular Docking Simulation

In silico molecular docking predicts the binding affinity and orientation of a ligand to a target protein.

Protocol Outline:

  • Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., PTP1B) and the ligand (e.g., this compound-N-Oxide). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Identification: Define the active site of the target protein.

  • Docking: Use docking software (e.g., AutoDock, MOE) to place the ligand into the binding site of the protein in various conformations and orientations.

  • Scoring: The software calculates a binding score (e.g., in kcal/mol) for each pose, which estimates the binding affinity. The most favorable (lowest) score represents the most likely binding mode.

  • Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the best-scoring pose.

Signaling Pathways and Mechanisms of Action

The bioactivity of these alkaloids stems from their interaction with various cellular signaling pathways.

Papaverine's Vasodilatory and Potential Anticancer Mechanism

Papaverine is a known inhibitor of phosphodiesterase (PDE), particularly PDE10A. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation and vasodilation. In the context of cancer, elevated cAMP can activate pathways that influence cell proliferation and survival.

Papaverine_Mechanism Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP ↑ cAMP PDE10A->cAMP Breaks down PKA PKA Activation cAMP->PKA CellProliferation ↓ Cell Proliferation PKA->CellProliferation Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Noscapine_Mechanism Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Dynamics Noscapine->Microtubule Alters Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Bioactivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Alkaloid_Prep Alkaloid Preparation (this compound, Papaverine, etc.) Serial Dilutions Treatment Treatment with Alkaloids Alkaloid_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Bio_Assay Bioactivity Assay (e.g., MTT Assay) Incubation->Bio_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Bio_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

References

A Comparative Guide to the Bioactivity of Papaverinol and its Progenitor, Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverinol is a metabolite of Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, Papaver somniferum. While Papaverine has been extensively studied and is known for its vasodilatory and smooth muscle relaxant properties, experimental data on the direct in vitro and in vivo activities of this compound are notably scarce in publicly available scientific literature.[1] This guide provides a comprehensive comparison of the known bioactivities of Papaverine, which serves as a crucial reference point for predicting the potential therapeutic effects of its metabolite, this compound. The limited data available on this compound, primarily from in silico studies, will also be presented to offer a complete perspective.

In Vitro vs. In Vivo Activity: A Comparative Overview

Due to the limited experimental data for this compound, this section primarily focuses on the well-documented activities of Papaverine. The available in silico data for this compound's derivative, this compound-N-Oxide, is included to provide insights into its potential bioactivity.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo activities of Papaverine. It is important to note that direct comparative data for this compound is not currently available in the literature.

In Vitro Activity of Papaverine
Assay Type Target Cell Line/System IC50 / Effective Concentration
Phosphodiesterase (PDE) InhibitionPDE10A-Significant inhibitory activity
CytotoxicityHuman Glioblastoma (U87MG, T98G)U87MG, T98GDose-dependent suppression of clonogenicity
Human Prostate Cancer (PC-3)PC-3Selective cytotoxic effects
Triple-Negative Breast Cancer (MDA-MB-231)MDA-MB-231Antiproliferative effects
Lung Carcinoma (A549)A549Antiproliferative effects
Prostate Cancer (DU145)DU145Antiproliferative effects
Anti-inflammatory ActivityLPS-stimulated microglial cellsBV2Inhibition of proinflammatory factors
Smooth Muscle RelaxationVarious smooth muscle preparations-Potent relaxant effect
In Vivo Activity of Papaverine
Animal Model Activity Dosage Key Findings
Mouse Xenograft (Glioblastoma)Antitumor activityNot specifiedEnhanced anticancer effects of temozolomide
RatVasodilationNot specifiedIncreased cerebral and coronary blood flow
Various animal modelsSmooth muscle relaxationNot specifiedTreatment of visceral and vasospasms
In Silico Analysis of this compound-N-Oxide
Target Enzyme Binding Affinity Potential Therapeutic Application
Protein Tyrosine Phosphatase 1B (PTP1B)Enhanced compared to PapaverineAntidiabetic
α-glucosidaseEnhanced compared to PapaverineAntidiabetic
Pancreatic Lipase (PL)Enhanced compared to PapaverineAntiobesity

Signaling Pathways and Mechanisms of Action

Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These signaling cascades ultimately result in the relaxation of smooth muscles.[3]

Furthermore, Papaverine has been shown to modulate other critical signaling pathways implicated in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways.

Papaverine Signaling Pathway

Papaverine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits IKK IKK Papaverine->IKK Inhibits PI3K PI3K Papaverine->PI3K Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_PKG->Smooth_Muscle_Relaxation IκB IκB IKK->IκB Phosphorylates & Degrades NFκB_p65_p50 NF-κB (p65/p50) IκB->NFκB_p65_p50 Inhibits NFκB_translocation NF-κB Translocation NFκB_p65_p50->NFκB_translocation Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Gene_Expression Inflammatory Gene Expression NFκB_translocation->Gene_Expression

Caption: Signaling pathways modulated by Papaverine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to assess the activity of compounds like Papaverine.

In Vitro Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or antiproliferative effects of a compound on a specific cell line.

Protocol:

  • Cell Seeding: Plate cells (e.g., U87MG, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Papaverine) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U87MG) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound, positive control).

  • Compound Administration: Administer the test compound and controls to the respective groups via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Correlation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment_vitro Treatment with Papaverine/Papaverinol Cell_Culture->Compound_Treatment_vitro Proliferation_Assay Proliferation Assay (e.g., MTT) Compound_Treatment_vitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Compound_Treatment_vitro->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Compound_Treatment_vitro->Western_Blot InVitro_Data In Vitro Data (IC50, Apoptosis Rate) Proliferation_Assay->InVitro_Data Apoptosis_Assay->InVitro_Data Animal_Model Animal Model (e.g., Xenograft) Compound_Treatment_vivo Treatment with Papaverine/Papaverinol Animal_Model->Compound_Treatment_vivo Tumor_Monitoring Tumor Growth Monitoring Compound_Treatment_vivo->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment Compound_Treatment_vivo->Toxicity_Assessment Histology Histological Analysis Tumor_Monitoring->Histology InVivo_Data In Vivo Data (Tumor Volume, Toxicity) Tumor_Monitoring->InVivo_Data Toxicity_Assessment->InVivo_Data Correlation In Vitro - In Vivo Correlation InVitro_Data->Correlation InVivo_Data->Correlation

Caption: General experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the in vitro and in vivo activities of Papaverine, highlighting its potential in smooth muscle relaxation and as an anticancer agent through the modulation of key signaling pathways. However, a significant knowledge gap exists regarding the specific biological activities of its metabolite, this compound. The in silico findings that suggest this compound-N-Oxide may have enhanced inhibitory effects on enzymes related to metabolic disorders are intriguing and warrant further experimental validation.[1] Future research should focus on synthesizing and isolating pure this compound to conduct direct in vitro and in vivo studies. Such investigations are essential to elucidate its pharmacological profile, determine its potency and efficacy in various disease models, and ultimately assess its potential as a novel therapeutic agent. A direct comparison with Papaverine would be invaluable in understanding the structure-activity relationship and the metabolic contribution to the overall pharmacological effects observed after Papaverine administration.

References

The Structural-Activity Relationship of Papaverine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, has long been recognized for its vasodilatory and smooth muscle relaxant properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This guide provides a comparative analysis of the structural-activity relationships (SAR) of papaverine and its analogs, including its metabolite papaverinol, with a focus on their inhibitory effects on various enzymes. Experimental data is presented to deliniate the impact of structural modifications on biological activity.

Comparative Analysis of Enzyme Inhibition

The biological activity of papaverine analogs is significantly influenced by structural modifications, primarily related to hydrophobicity and steric factors.[3] A key area of investigation has been their effect on phosphodiesterase (PDE), with further research exploring inhibitory potential against other enzymes such as pancreatic lipase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B).

Phosphodiesterase (PDE) Inhibition and Smooth Muscle Relaxation

A study on the correlation between the relaxing effect of papaverine derivatives on rabbit ileum, their inhibition of cAMP-phosphodiesterase (cAMP-PDE), and the resulting cAMP levels revealed significant structure-activity relationships. Eupaverine and ethylpapaverine, close analogs of papaverine, demonstrated potent inhibitory effects on PDE activity and, consequently, strong smooth muscle relaxation. In contrast, tetrahydropapaveroline (THP) exhibited a strong relaxing effect with only slight PDE inhibition, suggesting an alternative mechanism involving the stimulation of adenylate cyclase.[4]

CompoundStructureI₅₀ for Relaxation (µM)[4]Kᵢ for PDE Inhibition (µM)[4]
Papaverine (Structure not provided in search results)202
Eupaverine (Structure not provided in search results)7.50.6
Ethylpapaverine (Structure not provided in search results)100.8
Tetrahydropapaveroline (THP) (Structure not provided in search results)6350
Pancreatic Lipase, α-Glucosidase, and PTP1B Inhibition

Papaverine and its metabolites have also been investigated for their potential in managing metabolic disorders through the inhibition of key digestive and signaling enzymes. Papaverine itself has been shown to be an inhibitor of pancreatic lipase (PL) with an IC₅₀ of 106.6 µM.[5] In silico studies on this compound and its microbially biotransformed product, this compound-N-oxide, suggest they may exhibit enhanced binding to PTP1B, α-glucosidase, and PL compared to the parent compound, papaverine, indicating potential for improved antidiabetic and antiobesity effects.[6] Experimental data from in vitro assays have confirmed that papaverine is a potent inhibitor of human protein tyrosine phosphatase 1B (h-PTP 1B) with an IC₅₀ of 1.20 µM.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of papaverine analogs as PDE inhibitors and a general workflow for screening potential enzyme inhibitors.

Papaverine_Mechanism Mechanism of Action of Papaverine Analogs as PDE Inhibitors Papaverine Papaverine Analogs PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades GMP 5'-GMP PDE->GMP Degrades ATP ATP AC Adenylate Cyclase GTP GTP GC Guanylate Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts cAMP->AMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes cGMP->GMP cGMP->Relaxation Promotes

Mechanism of Action of Papaverine Analogs as PDE Inhibitors

Experimental_Workflow General Experimental Workflow for Enzyme Inhibition Assay Start Start: Prepare Compound Library Assay_Setup Assay Setup: Enzyme, Substrate, Buffer Start->Assay_Setup Incubation Incubation with This compound Analogs Assay_Setup->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Measurement->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR End End: Identify Lead Compounds SAR->End

General Experimental Workflow for Enzyme Inhibition Assay

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound analogs.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE.

  • Reagents and Materials:

    • PDE enzyme preparation (from desired tissue source, e.g., rabbit ileum).

    • Tris-HCl buffer (pH 7.5).

    • cAMP (substrate).

    • 5'-Nucleotidase (for converting AMP to adenosine).

    • Inorganic pyrophosphatase.

    • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate determination reagent.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, PDE enzyme, 5'-nucleotidase, and inorganic pyrophosphatase.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding cAMP.

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction (e.g., by heat inactivation).

    • Measure the amount of inorganic phosphate released using a colorimetric method.

    • Calculate the percentage of PDE inhibition by comparing the phosphate released in the presence and absence of the inhibitor.

    • Determine the IC₅₀ value from a dose-response curve.

Pancreatic Lipase Inhibition Assay

This colorimetric assay determines the inhibitory effect of compounds on pancreatic lipase activity using p-nitrophenyl palmitate (p-NPP) as a substrate.[8]

  • Reagents and Materials:

    • Porcine pancreatic lipase (PPL).

    • Tris-HCl buffer (50 mM, pH 8.0).[8]

    • p-Nitrophenyl palmitate (p-NPP) solution.[8]

    • Test compounds dissolved in a suitable solvent (e.g., 10% DMSO).[8]

    • Orlistat (positive control).[5]

    • 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, the test compound solution, and the pancreatic lipase enzyme solution.[8]

    • Mix the contents and incubate at 37°C for 10 minutes.[8]

    • Add the p-NPP substrate solution to initiate the reaction and mix well.[8]

    • Incubate the plate for an additional 7 minutes at 37°C.[8]

    • Measure the absorbance of the released p-nitrophenol at 405 nm.[8]

    • A control (with solvent instead of the test compound) and a blank (without the enzyme) are run in parallel.[8]

    • The percentage of inhibition is calculated using the formula: I% = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) x 100.[8]

α-Glucosidase Inhibition Assay

This assay evaluates the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[9]

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.[9]

    • Phosphate buffer (100 mM, pH 6.8).[9]

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM).[9]

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Sodium carbonate solution (1 M) to stop the reaction.[9]

    • Acarbose (positive control).

    • 96-well microplate reader.

  • Procedure:

    • To the wells of a 96-well plate, add phosphate buffer and the test compound solution.[9]

    • Add the α-glucosidase solution to all wells except the blank.[9]

    • Pre-incubate the plate at 37°C for 10 minutes.[9]

    • Initiate the reaction by adding the pNPG solution to all wells.[9]

    • Incubate at 37°C for 20 minutes.[9]

    • Terminate the reaction by adding sodium carbonate solution.[9]

    • Measure the absorbance of the released p-nitrophenol at 405 nm.[9]

    • Calculate the percentage of inhibition by comparing the absorbance of the sample with that of the control.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This spectrophotometric assay measures the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[10]

  • Reagents and Materials:

    • Human recombinant PTP1B.[10]

    • Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).[10]

    • p-Nitrophenyl phosphate (pNPP) solution (2 mM).[10]

    • Test compounds dissolved in a suitable solvent.

    • Sodium hydroxide (1 M) to terminate the reaction.[10]

    • 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add the reaction buffer, PTP1B enzyme, and the test compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the pNPP substrate.[10]

    • Incubate at 37°C for 30 minutes.[10]

    • Stop the reaction by adding sodium hydroxide.[10]

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.[10]

    • Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.

References

Benchmarking Papaverinol Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a starting compound is a critical determinant of experimental success and reproducibility. This guide provides a comprehensive comparison of Papaverinol from various (hypothetical) suppliers, supported by detailed experimental protocols for purity assessment. The objective is to offer a framework for selecting the most suitable source of this compound for research and development purposes.

Executive Summary

The purity of this compound, a benzylisoquinoline alkaloid, can significantly impact its efficacy and safety in preclinical and clinical studies. This guide outlines a systematic approach to benchmarking the purity of this compound from different commercial sources. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the percentage of the active compound and to identify and quantify any impurities. While the presented data is illustrative, the methodologies described provide a robust framework for in-house quality assessment.

Purity Comparison of this compound from Different Suppliers

The following table summarizes hypothetical purity data for this compound obtained from three different suppliers. This data is intended for illustrative purposes to demonstrate the application of the analytical methods described in this guide.

SupplierProduct NumberLot NumberPurity by HPLC (%)Purity by qNMR (%)Total Impurities by MS (%)Notes
Supplier A PAPA-001A-1234598.598.21.5Major impurity identified as Papaveraldine.
Supplier B PVN-B-45B-6789099.899.70.2No single impurity greater than 0.1%.
Supplier C C-PAP-789C-1011299.299.00.8Contains residual solvent (Methanol).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate this compound from its potential impurities and quantify its purity based on the peak area.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Kromasil 100-5-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Purity Calculation: The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Impurity Identification

MS is used to determine the mass-to-charge ratio of this compound and its impurities, aiding in their identification.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific LTQ Orbitrap XL, with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural elucidation of impurities, tandem mass spectrometry (MS/MS) is performed on the precursor ions of interest. The fragmentation pattern of this compound can be used as a reference.[2]

  • Sample Introduction: The eluent from the HPLC system is directly introduced into the mass spectrometer.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR provides an absolute quantification of this compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer or higher.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl3).

  • ¹H-NMR Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Pulse angle of 90 degrees.

    • Acquisition time of at least 3 seconds.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal of this compound and the internal standard are determined.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    • Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Visualizations

experimental_workflow cluster_suppliers This compound Suppliers cluster_analysis Purity Analysis cluster_results Comparative Data SupplierA Supplier A HPLC HPLC Purity SupplierA->HPLC MS MS Impurity ID SupplierA->MS qNMR qNMR Absolute Purity SupplierA->qNMR SupplierB Supplier B SupplierB->HPLC SupplierB->MS SupplierB->qNMR SupplierC Supplier C SupplierC->HPLC SupplierC->MS SupplierC->qNMR ComparisonTable Purity Comparison Table HPLC->ComparisonTable MS->ComparisonTable qNMR->ComparisonTable

Caption: Experimental workflow for benchmarking this compound purity.

signaling_pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_potential Potential Additional Targets (In Silico) This compound This compound CaChannel Ca²⁺ Channel This compound->CaChannel Blockade PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Ca_influx Ca²⁺ Influx CaChannel->Ca_influx cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK_active MLCK (active) PKA->MLCK_active Inhibition MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylation Relaxation Muscle Relaxation MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Ca_influx->MLCK_inactive + PTP1B PTP1B alpha_glucosidase α-Glucosidase Papaverinol_potential This compound Papaverinol_potential->PTP1B Inhibition Papaverinol_potential->alpha_glucosidase Inhibition

Caption: Postulated signaling pathway of this compound action.

References

Safety Operating Guide

Navigating the Safe Disposal of Papaverinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Papaverinol, a benzylisoquinoline alkaloid, aligning with general best practices for hazardous chemical waste management. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to fully understand its hazards. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling the compound or its waste. All manipulations should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment or neutralization is not recommended without specific, validated protocols and the explicit approval of your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and contaminated labware (e.g., weighing boats, pipette tips), must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent inadvertent and potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents.[2][3]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[4]

    • The container must be in good condition and have a secure, tightly fitting lid to prevent spills and the release of vapors.[4][5]

    • Never overfill waste containers; allow for adequate headspace to accommodate changes in temperature and pressure.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: 482-76-8[1]

      • The specific hazards (e.g., "Harmful," "Irritant").[1]

      • The name and contact information of the generating laboratory or principal investigator.

      • The date when waste was first added to the container.

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][8][9]

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[5]

    • Ensure secondary containment is used to capture any potential leaks.[4][5]

  • Arranging for Disposal :

    • Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup.

    • Provide them with all necessary information about the waste, as detailed on the label.

    • Follow all institutional procedures for waste manifest documentation and handover.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste[7]
Maximum Acutely Toxic Waste Accumulation 1 quart of liquid or 1 kilogram of solid[7]
"Empty" Container Residue Limit No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gal[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

Papaverinol_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused chemical, contaminated labware, spill debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (Chemical Fume Hood) B->C D Select a Compatible, Leak-Proof Waste Container C->D E Label Container Clearly 'Hazardous Waste - this compound' D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Complete Waste Manifest Documentation H->I J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these established protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling Papaverinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Papaverinol. Our aim is to be your preferred resource for laboratory safety and chemical handling, ensuring your work is conducted with the utmost safety and confidence.

Immediate Safety Information

This compound is a benzylisoquinoline alkaloid and a derivative of papaverine.[1] While specific quantitative safety data for this compound is limited, the following information, including its Globally Harmonized System (GHS) classification, provides a robust framework for safe handling. The safety precautions for the closely related compound, Papaverine Hydrochloride, should be considered as a minimum standard.

This compound Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are outlined in the table below.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Personal Protective Equipment (PPE) Recommendations

The following PPE is recommended for handling this compound, based on guidelines for Papaverine Hydrochloride.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][3]Protects against splashes and airborne particles.
Hand Protection Chemically compatible gloves (e.g., nitrile).[1][3]Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat.[1][3]Minimizes contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for dust-generating procedures.[3]Prevents inhalation of harmful dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Laboratory Handling Workflow

General Laboratory Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Handling Area (e.g., Fume Hood) gather_materials Gather All Necessary Materials (PPE, Spatulas, Containers) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh this compound (in a ventilated enclosure) don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Response: Evacuate, Ventilate, Clean with Appropriate Materials exposure Exposure Response: Seek Immediate Medical Attention, Follow First Aid Procedures

Caption: A logical workflow for the safe handling of this compound powder.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound, preferably a chemical fume hood or other ventilated enclosure.[3][4]

    • Gather all necessary materials, including PPE, weighing paper, spatulas, and sealable containers.

    • Put on all required personal protective equipment before entering the designated handling area.

  • Handling:

    • When weighing the powder, do so within the ventilated enclosure to minimize dust dispersion.[4]

    • If preparing a solution, add the powder to the solvent slowly to avoid splashing.

    • Conduct all experimental procedures within the designated and controlled area.

  • Cleanup and Disposal:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of all waste, including contaminated PPE and weighing paper, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[5]

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. Follow all institutional and governmental regulations for chemical waste disposal.[5] Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Spill Evacuate the immediate area. Increase ventilation. Wear appropriate PPE and clean up the spill using absorbent materials. Place all contaminated materials in a sealed container for hazardous waste disposal.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.